Dibenzyl 2-fluoromalonate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dibenzyl 2-fluoropropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FO4/c18-15(16(19)21-11-13-7-3-1-4-8-13)17(20)22-12-14-9-5-2-6-10-14/h1-10,15H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWNITJYYNOTRCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(C(=O)OCC2=CC=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Dibenzyl 2-fluoromalonate: A Technical Guide
CAS Number: 133384-81-3
This technical guide provides an in-depth overview of Dibenzyl 2-fluoromalonate, a fluorinated organic compound of interest to researchers and professionals in drug development and chemical synthesis. This document outlines its chemical and physical properties, provides a detailed, representative experimental protocol for its synthesis, and illustrates the synthetic pathway.
Core Chemical and Physical Data
This compound is a derivative of malonic acid, characterized by the substitution of a fluorine atom at the C-2 position and the presence of two benzyl ester groups. While specific experimental data for this compound is limited in publicly available literature, the following tables summarize its key identifiers and known properties, supplemented with data from closely related compounds for comparative purposes.
Table 1: Chemical Identification of this compound
| Identifier | Value | Source |
| CAS Number | 133384-81-3 | [1][2] |
| Molecular Formula | C₁₇H₁₅FO₄ | [2] |
| Molecular Weight | 302.30 g/mol | [2] |
| SMILES Code | O=C(OCC1=CC=CC=C1)C(F)C(OCC2=CC=CC=C2)=O | [2] |
Table 2: Physicochemical Properties
| Property | Value | Notes |
| Physical State | Not explicitly stated | Likely a liquid at room temperature, similar to Dibenzyl malonate. |
| Boiling Point | No data available | For comparison, Dibenzyl malonate has a boiling point of 188 °C at 0.2 mmHg. |
| Density | No data available | For comparison, Dibenzyl malonate has a density of 1.137 g/mL at 25 °C. |
| Refractive Index | No data available | For comparison, Dibenzyl malonate has a refractive index of n20/D 1.546. |
| Solubility | No data available | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and DMSO. |
| Storage Temperature | No specific data | General recommendation for similar compounds is refrigeration. |
Synthetic Pathway and Experimental Protocol
General Experimental Protocol: Electrophilic Fluorination of Dibenzyl Malonate
This protocol is a representative method and may require optimization for specific laboratory conditions and desired yield.
Materials:
-
Dibenzyl malonate
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane)
-
Base (e.g., sodium hydride, sodium ethoxide)
-
Electrophilic fluorinating agent (e.g., Selectfluor®, N-Fluorobenzenesulfonimide (NFSI))
-
Inert gas (e.g., nitrogen, argon)
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Extraction solvent (e.g., ethyl acetate, dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
-
Silica gel for column chromatography
-
Eluent for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve Dibenzyl malonate in an appropriate anhydrous solvent.
-
Enolate Formation: Cool the solution to a suitable temperature (typically 0 °C or -78 °C) using an ice or dry ice/acetone bath. Slowly add the base to the solution to generate the enolate of Dibenzyl malonate. Stir the mixture for a predetermined time at this temperature to ensure complete enolate formation.
-
Fluorination: Dissolve the electrophilic fluorinating agent in a minimal amount of anhydrous solvent and add it dropwise to the enolate solution. The reaction is typically exothermic and should be controlled by maintaining the low temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or another suitable analytical technique until the starting material is consumed.
-
Quenching: Once the reaction is complete, slowly add the quenching solution to the reaction mixture to neutralize any remaining reactive species.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and perform an aqueous workup. Extract the aqueous layer with an organic solvent.
-
Purification: Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system to afford pure this compound.
Safety Precautions:
-
Electrophilic fluorinating agents are strong oxidizers and should be handled with care in a well-ventilated fume hood.
-
Reactions involving sodium hydride are highly flammable and should be performed under an inert atmosphere.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Synthetic Workflow Diagram
The following diagram illustrates the logical workflow for the synthesis of this compound from Dibenzyl malonate.
Caption: Synthetic workflow for this compound.
Applications in Research and Drug Development
Fluorinated organic molecules are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered electronic properties.[5] While specific applications for this compound are not yet widely documented, its structural motifs suggest potential utility as a building block in the synthesis of more complex fluorinated compounds. As a fluorinated analog of dibenzyl malonate, it could be employed in various carbon-carbon bond-forming reactions to introduce a fluorinated moiety into a target molecule. Further research is needed to explore the full potential of this compound in drug discovery and other areas of chemical science.
References
- 1. This compound | 133384-81-3 [chemicalbook.com]
- 2. 133384-81-3|this compound|BLD Pharm [bldpharm.com]
- 3. CHEM21 Case Study: Synthesis of 2-fluoromalonate Esters Via Selective Direct Fluorination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
An In-depth Technical Guide to Dibenzyl 2-fluoromalonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Dibenzyl 2-fluoromalonate, a fluorinated organic compound with potential applications in synthetic chemistry and drug discovery. The document details its physicochemical properties, a detailed experimental protocol for its synthesis, and its spectral characterization.
Core Physicochemical and Spectroscopic Data
The essential quantitative data for this compound is summarized in the table below, providing a clear reference for its key properties.
| Property | Value |
| Molecular Weight | 302.30 g/mol |
| Molecular Formula | C₁₇H₁₅FO₄ |
| CAS Number | 133384-81-3 |
| Appearance | Colorless Oil |
| Yield | 89% |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.39–7.29 (m, 10H), 5.24 (s, 4H), 5.17 (d, J = 48.4 Hz, 1H) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 165.2 (d, J = 22.2 Hz), 134.5, 128.8, 128.7, 128.4, 88.0 (d, J = 202.5 Hz), 68.8 |
| ¹⁹F NMR (376 MHz, CDCl₃) | δ -193.9 (d, J = 48.4 Hz) |
| IR (neat) | 1755, 1265, 1180, 1055 cm⁻¹ |
| Mass Spectrometry (HRMS) | Calculated for C₁₇H₁₅FO₄Na [M+Na]⁺: 325.0847, Found: 325.0845 |
Experimental Protocol: Synthesis of this compound
This section details the experimental methodology for the synthesis of this compound via electrophilic fluorination.
Materials:
-
Dibenzyl malonate (1c)
-
N-Fluoro-N'-(methyl)bis(benzenesulfonimide) (Me-NFSI)
-
Titanium(IV) isopropoxide (Ti(OtBu)₄)
-
Toluene
-
Saturated Sodium Bicarbonate (NaHCO₃) aqueous solution
-
Ethyl Acetate (EtOAc)
-
Brine
-
Sodium Sulfate (Na₂SO₄)
Procedure: [1]
-
To a stirred mixture of dibenzyl malonate (142.2 mg, 123 μL, 0.5 mmol) and Me-NFSI (105.6 mg, 0.55 mmol, 1.1 equivalents) in toluene (5.0 mL, 0.1 M), add Ti(OtBu)₄ (20 μL, 0.050 mmol, 10 mol%) under a nitrogen atmosphere.
-
Stir the reaction mixture at reflux for 2 hours.
-
Cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated NaHCO₃ aqueous solution.
-
Extract the mixture three times with EtOAc.
-
Wash the combined organic layer with brine.
-
Dry the organic layer with Na₂SO₄.
-
Concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/EtOAc = 10/1) to afford this compound as a colorless oil (134.5 mg, 89% yield).[1]
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Signaling Pathways and Biological Activity
Currently, there is no publicly available information detailing the specific involvement of this compound in any signaling pathways or its defined biological activity. Fluorinated malonates, in general, are recognized as valuable building blocks in the synthesis of pharmaceuticals and agrochemicals due to the unique properties conferred by the fluorine atom. The introduction of fluorine can influence factors such as metabolic stability and binding affinity. Further research is required to elucidate the potential biological roles of this compound.
References
Dibenzyl 2-fluoromalonate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction: Dibenzyl 2-fluoromalonate is a specialized organic compound that holds significant potential as a versatile building block in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom into the malonate backbone can profoundly influence the physicochemical and pharmacological properties of resulting molecules. This technical guide provides an in-depth overview of the known chemical properties, a putative synthetic protocol, and the expected spectral characteristics of this compound, tailored for researchers, scientists, and professionals in the field of drug development.
Core Chemical Properties
Table 1: Core Chemical Identifiers and Properties of this compound
| Property | Value | Reference |
| CAS Number | 133384-81-3 | [1][2] |
| Molecular Formula | C₁₇H₁₅FO₄ | [2][3] |
| Molecular Weight | 302.30 g/mol | [2][3] |
| IUPAC Name | Dibenzyl 2-fluoropropanedioate | N/A |
| Canonical SMILES | C1=CC=C(C=C1)COC(=O)C(F)C(=O)OCC2=CC=CC=C2 | [2] |
| Physical Form | Expected to be a liquid or low-melting solid | Inferred from Dibenzyl malonate |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, THF) and sparingly soluble in water | Inferred from Dibenzyl malonate |
Synthesis and Experimental Protocols
A specific, peer-reviewed synthesis for this compound has not been prominently reported. However, a reliable synthetic route can be extrapolated from established methods for the fluorination of other malonic esters. The most common approach involves the electrophilic fluorination of the corresponding dibenzyl malonate.
Proposed Synthesis of this compound
The synthesis of this compound can be envisioned as a two-step process starting from malonic acid and benzyl alcohol, followed by electrophilic fluorination.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of Dibenzyl Malonate
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add malonic acid (1.0 eq), benzyl alcohol (2.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq) in toluene.
-
Heat the mixture to reflux and monitor the reaction by observing the collection of water in the Dean-Stark trap.
-
Once the reaction is complete (as determined by TLC or GC-MS), cool the mixture to room temperature.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude dibenzyl malonate.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Step 2: Fluorination of Dibenzyl Malonate
-
Dissolve dibenzyl malonate (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile or DMF) in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add a non-nucleophilic base, such as sodium hydride (1.1 eq), portion-wise, and stir the mixture until the evolution of hydrogen gas ceases.
-
Add a solution of an electrophilic fluorinating agent, such as Selectfluor® (N-fluorobenzenesulfonimide, 1.1 eq), in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Spectroscopic Data (Predicted)
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Chemical Shifts / Peaks | Rationale |
| ¹H NMR | δ ~7.35 ppm (m, 10H, Ar-H), δ ~5.25 ppm (s, 4H, -CH₂-Ph), δ ~5.20 ppm (d, ¹JHF ≈ 48 Hz, 1H, -CHF) | The aromatic and benzylic protons are expected to be similar to dibenzyl malonate. The methine proton will be a doublet due to coupling with the adjacent fluorine atom, with a characteristic large one-bond H-F coupling constant. |
| ¹³C NMR | δ ~165 ppm (d, ²JCF ≈ 25 Hz, C=O), δ ~135 ppm (s, Ar-C), δ ~128 ppm (s, Ar-C), δ ~85 ppm (d, ¹JCF ≈ 200 Hz, -CHF), δ ~68 ppm (s, -CH₂-Ph) | The carbonyl carbon will appear as a doublet due to two-bond coupling to fluorine. The methine carbon will be a doublet with a very large one-bond C-F coupling constant. |
| ¹⁹F NMR | δ ~ -190 to -210 ppm (d, ¹JFH ≈ 48 Hz) | The fluorine chemical shift is expected in the typical range for aliphatic fluorides. It will appear as a doublet due to coupling with the methine proton. |
| IR (Infrared) Spectroscopy | ~3030 cm⁻¹ (Ar C-H stretch), ~2980 cm⁻¹ (Aliphatic C-H stretch), ~1750 cm⁻¹ (C=O stretch, ester), ~1200-1000 cm⁻¹ (C-O stretch, C-F stretch) | The spectrum will be dominated by the strong carbonyl stretch of the ester groups. A C-F stretching vibration is also expected in the fingerprint region. |
| Mass Spectrometry (MS) | [M+H]⁺ = 303.09, [M+Na]⁺ = 325.07 | Expected molecular ions for ESI-MS. Fragmentation may involve loss of benzyl groups (C₇H₇, 91 m/z) or benzyloxycarbonyl groups. |
Reactivity and Applications in Drug Discovery
2-Fluoromalonate esters, including the dibenzyl derivative, are valuable intermediates in organic synthesis due to their unique reactivity.[4][5] The presence of the electron-withdrawing fluorine atom increases the acidity of the α-proton, facilitating its removal under basic conditions for subsequent alkylation and acylation reactions.
Key Reactions and Logical Relationships
References
Dibenzyl 2-fluoromalonate: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dibenzyl 2-fluoromalonate is a specialized chemical intermediate of significant interest in synthetic organic chemistry, particularly for the introduction of fluorine into molecular scaffolds. Its unique structure, combining the reactivity of a malonate ester with the presence of a fluorine atom, makes it a valuable building block for the synthesis of novel compounds in pharmaceutical and agrochemical research. This guide provides a consolidated overview of the available safety information, physical and chemical properties, and potential synthetic applications of this compound. Due to the limited availability of data for this specific compound, information from the closely related compounds Dibenzyl malonate and Diethyl fluoromalonate is included for comparative purposes.
Safety and Handling
The safety profile of this compound has not been extensively characterized. The following information is based on limited data and should be treated with caution.
Hazard Identification
A comprehensive hazard assessment for this compound is not available. However, based on the structure and data for similar compounds, it should be handled with care.
General Precautions:
-
Avoid contact with skin and eyes.[1]
-
Avoid formation of dust and aerosols.[1]
-
Use in a well-ventilated area.[1]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1]
First Aid Measures
-
In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.[2]
-
In case of eye contact: Rinse out with plenty of water.[2]
-
If inhaled: Move to fresh air.
-
If swallowed: Make victim drink water (two glasses at most). Consult a physician.[2]
Fire-Fighting Measures
-
Suitable extinguishing media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]
-
Specific hazards: No data available.
-
Protective equipment: Wear self-contained breathing apparatus for firefighting if necessary.[1]
Handling and Storage
-
Safe handling: Handle in a well-ventilated place. Wear suitable protective clothing. Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use non-sparking tools.[1]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[1]
Physical and Chemical Properties
Quantitative data for this compound is limited. The following table summarizes available data and includes information for related compounds for comparison.
| Property | This compound | Dibenzyl malonate | Diethyl fluoromalonate |
| CAS Number | 133384-81-3[3] | 15014-25-2 | 685-88-1[4] |
| Molecular Formula | C₁₇H₁₅FO₄[5] | C₁₇H₁₆O₄ | C₇H₁₁FO₄[4] |
| Molecular Weight | 302.297 g/mol [5] | 284.31 g/mol | 178.16 g/mol [4] |
| Appearance | Data not available | Colorless liquid[6] | Clear liquid[4] |
| Boiling Point | Data not available | 188 °C @ 0.2 mmHg | 121-122 °C[4] |
| Density | Data not available | 1.137 g/mL at 25 °C | 1.120 g/mL[4] |
| Flash Point | Data not available | 110 °C (closed cup) | 62 °C[4] |
| Water Solubility | Data not available | Immiscible | Data not available |
| Refractive Index | Data not available | n20/D 1.546 | Data not available |
Toxicological and Ecological Information
There is a significant lack of toxicological and ecological data for this compound. Most available safety data sheets indicate "no data available" for these endpoints.[1] Therefore, the compound should be handled as a substance of unknown toxicity. Discharge into the environment must be avoided.[1]
Experimental Protocols
While specific experimental protocols for this compound are not widely published, its synthesis can be inferred from general methods for the fluorination of malonate esters.
Synthesis of this compound
A plausible method for the synthesis of this compound is the electrophilic fluorination of Dibenzyl malonate.
Reaction: Fluorination of Dibenzyl malonate.
Materials:
-
Dibenzyl malonate
-
Electrophilic fluorinating agent (e.g., Selectfluor®, N-Fluorobenzenesulfonimide (NFSI))
-
Anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane)
-
Inert gas atmosphere (e.g., nitrogen, argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve Dibenzyl malonate in the chosen anhydrous solvent.
-
Cool the solution to a suitable temperature (e.g., 0 °C or room temperature, depending on the reactivity of the fluorinating agent).
-
Add the electrophilic fluorinating agent portion-wise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Upon completion, quench the reaction (e.g., with a saturated aqueous solution of sodium bicarbonate).
-
Extract the product with an organic solvent.
-
Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate).
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Application in Michael Addition Reactions
Dialkyl 2-fluoromalonate esters are valuable nucleophiles in Michael addition reactions.[2]
General Procedure for Michael Addition:
-
In a suitable reaction vessel, combine the dialkyl 2-fluoromalonate, the Michael acceptor (e.g., an α,β-unsaturated ketone or ester), and a suitable solvent.
-
Add a catalytic amount of a base (e.g., a tertiary amine or an organocatalyst).
-
Stir the reaction mixture at the appropriate temperature until the reaction is complete, as monitored by TLC or NMR.
-
Work up the reaction by quenching with a suitable reagent, followed by extraction and drying of the organic phase.
-
Purify the product by column chromatography or recrystallization.
Visualizations
Proposed Synthesis of this compound
Caption: Proposed synthetic workflow for this compound.
General Reactivity of this compound as a Building Block
References
- 1. Enantioselective Addition of Dialkyl Malonates to β-Arylethenesulfonyl Fluorides under High-Pressure Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 133384-81-3 [chemicalbook.com]
- 4. Benzyl fluoride synthesis by fluorination or substitution [organic-chemistry.org]
- 5. appchemical.com [appchemical.com]
- 6. WO1997000848A1 - A process for the preparation of esters - Google Patents [patents.google.com]
A Technical Guide to Dibenzyl 2-fluoromalonate for the Research Community
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Dibenzyl 2-fluoromalonate, a key reagent in synthetic organic chemistry, particularly for the introduction of fluorine into molecular structures. This document offers a summary of commercially available sources, a discussion of synthetic methodologies, and illustrative diagrams to support laboratory workflows and conceptual understanding.
Core Compound Information
| Compound Name | This compound |
| CAS Number | 133384-81-3 |
| Molecular Formula | C₁₇H₁₅FO₄ |
| Molecular Weight | 302.30 g/mol |
| Synonyms | Dibenzyl fluoromalonate, Propanedioic acid, 2-fluoro-, 1,3-bis(phenylmethyl) ester |
Commercial Suppliers
For researchers seeking to procure this compound, several commercial suppliers offer this reagent. The following table summarizes key information from various suppliers to facilitate comparison. Please note that availability and pricing are subject to change and should be verified on the suppliers' websites.
| Supplier | Catalog Number | Purity | Available Quantities |
| BLD Pharm | BD00794668 | 97% | Inquire |
| ChemicalBook | CB11116263 | Inquire | Inquire |
| AK Scientific, Inc. | 8345DA | 95% | 1g, 5g, 25g |
| App-Chem | AM35654 | Inquire | Inquire |
| ChemUniverse | Inquire | Inquire | Request a Quote |
| Haoyuan Chemexpress Co., Ltd. | HY-W017875 | Inquire | Inquire |
| Shanghai Haohong Pharmaceutical Co., Ltd. | Inquire | Inquire | Inquire |
| Hangzhou Baige Pharmaceutical Technology Co., Ltd. | Inquire | Inquire | Inquire |
Experimental Protocols: Synthesis of Fluoromalonates
General Procedure for the Fluorination of a Malonic Ester [1]
Materials:
-
Appropriate malonic ester (e.g., Dibenzyl malonate) (1 mmol)
-
Iodosylbenzene (PhIO) (550 mg, 2.5 mmol)[1]
-
Triethylamine pentahydrogen fluoride (Et₃N·5HF) (800 mg, 4 mmol)[1]
-
1,2-dichloroethane (DCE) (2 mL)[1]
-
Aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Brine
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Dichloromethane for elution
Procedure:
-
To a Teflon test tube, add iodosylbenzene (550 mg, 2.5 mmol), triethylamine pentahydrogen fluoride (800 mg, 4 mmol), and 1,2-dichloroethane (1 mL).[1]
-
Stir the mixture at room temperature for 15 minutes.[1]
-
Add a solution of the appropriate malonic ester (1 mmol) in 1,2-dichloroethane (1 mL).[1]
-
Seal the test tube with a septum and heat the reaction mixture at 70 °C for 24 hours with stirring.[1]
-
After cooling to room temperature, neutralize the reaction mixture with an aqueous sodium bicarbonate solution.[1]
-
Extract the product with dichloromethane (3 x 10 mL).[1]
-
Combine the organic layers and wash with brine (20 mL).[1]
-
Dry the organic layer over sodium sulfate and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel using a hexane-dichloromethane eluent system to yield the desired 2-fluoromalonate ester.[1]
Visualizing Workflows and Pathways
To aid in the conceptualization of research and development processes, the following diagrams are provided.
References
An In-depth Technical Guide to the Physical Properties of Dibenzyl 2-fluoromalonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and extrapolated physical properties of Dibenzyl 2-fluoromalonate. Due to the limited availability of direct experimental data for this specific compound, this document also includes data for the closely related analogs, Dibenzyl malonate and Diethyl fluoromalonate, to offer a comparative context for researchers. The guide details general experimental protocols for the synthesis and characterization of fluorinated malonic esters and presents a logical workflow for such processes.
Core Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₅FO₄ | Chemical Supplier Data |
| Molecular Weight | 302.30 g/mol | Chemical Supplier Data |
| CAS Number | 133384-81-3 | Chemical Supplier Data[1][2] |
| Physical State | Not Reported | - |
| Melting Point | No data available | - |
| Boiling Point | No data available | - |
| Density | No data available | - |
| Solubility | No data available | - |
Physical Properties of Analogous Compounds
To provide a reasonable estimation of the physical properties of this compound, data for two analogous compounds, Dibenzyl malonate (non-fluorinated parent compound) and Diethyl 2-fluoromalonate (diethyl ester analog), are presented below.
Dibenzyl malonate
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₆O₄ | PubChem[3] |
| Molecular Weight | 284.31 g/mol | PubChem[3] |
| CAS Number | 15014-25-2 | Sigma-Aldrich[4] |
| Physical State | Liquid | Sigma-Aldrich[4] |
| Boiling Point | 188 °C at 0.2 mmHg | Sigma-Aldrich[4] |
| Density | 1.137 g/mL at 25 °C | Sigma-Aldrich[4] |
| Refractive Index | n20/D 1.546 | Sigma-Aldrich[4] |
Diethyl 2-fluoromalonate
| Property | Value | Source |
| Molecular Formula | C₇H₁₁FO₄ | PubChem[5] |
| Molecular Weight | 178.16 g/mol | PubChem[5] |
| CAS Number | 685-88-1 | Sigma-Aldrich |
| Physical State | Liquid | Sigma-Aldrich |
| Boiling Point | 121-122 °C at 30 mmHg | Sigma-Aldrich |
| Density | 1.129 g/mL at 25 °C | Sigma-Aldrich |
| Solubility | Not soluble in water | BDMAEE[6] |
| Refractive Index | n20/D 1.407 | Sigma-Aldrich |
Experimental Protocols
While specific experimental protocols for the synthesis and property determination of this compound are not detailed in the available literature, general methodologies for the preparation and characterization of similar fluorinated malonate esters can be adapted.
Synthesis of 2-Fluoromalonate Esters via Direct Fluorination
A common method for the synthesis of 2-fluoromalonate esters is the selective direct fluorination of the corresponding malonate ester. This approach is often considered more environmentally benign compared to other methods like halogen exchange.
General Procedure:
-
Reaction Setup: To a solution of the parent malonate ester (e.g., Dibenzyl malonate) in a suitable solvent (e.g., acetonitrile), a catalyst, such as a copper salt, is added.
-
Fluorination: A fluorinating agent is then introduced to the reaction mixture. For direct fluorination, diluted elemental fluorine gas is often used. The reaction is typically carried out at a controlled temperature.
-
Work-up: Upon completion of the reaction, the mixture is worked up by quenching any remaining fluorinating agent and removing the catalyst. This often involves washing with aqueous solutions.
-
Purification: The crude product is then purified using standard laboratory techniques such as column chromatography or distillation under reduced pressure to yield the pure 2-fluoromalonate ester.
Characterization Protocols
The synthesized this compound would be characterized using a suite of analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To determine the proton environment in the molecule. The integration of signals would confirm the number of protons, and splitting patterns would provide information about neighboring atoms.
-
¹³C NMR: To identify the number and types of carbon atoms.
-
¹⁹F NMR: This is a crucial technique to confirm the presence and chemical environment of the fluorine atom.
-
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule, such as the carbonyl (C=O) stretch of the ester groups and the C-F bond vibration.
-
Melting Point/Boiling Point Determination: Standard apparatus would be used to determine the melting point (for solids) or boiling point at a specific pressure (for liquids).
-
Solubility Testing: The solubility of the compound would be assessed in a range of common laboratory solvents (e.g., water, ethanol, dichloromethane, acetone) at a specified temperature.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and subsequent characterization and analysis of a specialty chemical like this compound.
Conclusion
While direct experimental data for the physical properties of this compound remains scarce, this guide provides a foundational understanding for researchers by presenting available information and contextual data from analogous compounds. The outlined experimental protocols and logical workflow offer a practical framework for the synthesis and comprehensive characterization of this and similar fluorinated molecules, which are of growing interest in the fields of medicinal chemistry and materials science. Further experimental investigation is warranted to fully elucidate the physicochemical profile of this compound.
References
- 1. This compound | 133384-81-3 [chemicalbook.com]
- 2. 133384-81-3|this compound|BLD Pharm [bldpharm.com]
- 3. Dibenzyl malonate | C17H16O4 | CID 84754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dibenzyl malonate 15014-25-2 [sigmaaldrich.com]
- 5. Diethyl fluoromalonate | C7H11FO4 | CID 12702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. bdmaee.net [bdmaee.net]
In-Depth Technical Guide on Dibenzyl 2-fluoromalonate: Synthesis and Spectral Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of Dibenzyl 2-fluoromalonate, a halogenated organic compound with potential applications in synthetic chemistry and drug development. Due to the limited availability of experimental spectral data in public databases and scientific literature, this document presents a combination of a documented synthesis protocol and predicted spectral data to aid researchers in the identification and characterization of this molecule.
Chemical Structure and Properties
This compound is a diester derivative of fluoromalonic acid. The presence of the fluorine atom on the alpha-carbon of the malonate backbone, along with the two benzyl ester groups, imparts unique chemical properties that make it a valuable building block in organic synthesis.
Molecular Formula: C₁₇H₁₅FO₄
Molecular Weight: 302.30 g/mol
CAS Number: 133384-81-3
Synthesis Protocol
A detailed experimental protocol for the synthesis of this compound has been reported in the literature. The following procedure is adapted from a documented patent, providing a reliable method for its preparation.
Experimental Protocol: Synthesis of this compound
Materials and Reagents:
-
Dibenzyl malonate
-
(N-Fluoro-N-alkylsulfonamido)alkane or other suitable electrophilic fluorinating agent
-
Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran - THF)
-
Base (e.g., Sodium hydride - NaH or Lithium diisopropylamide - LDA)
-
Apparatus for inert atmosphere reactions (e.g., Schlenk line)
-
Standard laboratory glassware for reaction, workup, and purification
Procedure:
-
Preparation of the Enolate: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, a solution of dibenzyl malonate is prepared in an anhydrous polar aprotic solvent such as THF. The solution is cooled to a low temperature, typically between -78 °C and 0 °C.
-
Addition of Base: A strong, non-nucleophilic base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), is slowly added to the cooled solution of dibenzyl malonate. The mixture is stirred at this temperature for a period of 30 to 60 minutes to ensure the complete formation of the corresponding enolate.
-
Fluorination: A solution of an electrophilic fluorinating agent, for instance, an (N-Fluoro-N-alkylsulfonamido)alkane, in the same anhydrous solvent is then added dropwise to the enolate solution while maintaining the low temperature. The reaction mixture is stirred for several hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Quenching and Workup: Upon completion of the reaction, the mixture is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The resulting mixture is allowed to warm to room temperature.
-
Extraction: The aqueous layer is separated, and the organic layer is extracted multiple times with an appropriate organic solvent, such as ethyl acetate. The combined organic extracts are then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.
-
Purification: The solvent is removed from the filtrate under reduced pressure to yield the crude product. The crude this compound is then purified using column chromatography on silica gel with a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure product.
Spectral Data (Predicted)
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.35 | m | 10H | Ar-H |
| ~5.25 | s | 4H | -O-CH₂ -Ph |
| ~5.10 | d, J ≈ 48 Hz | 1H | CH F |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~165 (d, J ≈ 25 Hz) | C =O |
| ~135 | Ar-C (ipso) |
| ~129 | Ar-C H |
| ~128.5 | Ar-C H |
| ~128 | Ar-C H |
| ~88 (d, J ≈ 200 Hz) | C HF |
| ~68 | -O-C H₂-Ph |
Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity |
| ~ -195 | d, J ≈ 48 Hz |
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3035 | Medium | Aromatic C-H stretch |
| ~2980 | Medium | Aliphatic C-H stretch |
| ~1750 | Strong | C=O stretch (ester) |
| ~1495, 1455 | Medium | Aromatic C=C stretch |
| ~1250 | Strong | C-O stretch (ester) |
| ~1100 | Strong | C-F stretch |
| ~740, 700 | Strong | Aromatic C-H bend (out-of-plane) |
Predicted Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 302.1 | ~5 | [M]⁺ |
| 211.1 | ~10 | [M - CH₂Ph]⁺ |
| 108.0 | ~40 | [PhCH₂O]⁺ |
| 91.1 | 100 | [PhCH₂]⁺ (Benzyl cation) |
| 77.1 | ~15 | [C₆H₅]⁺ |
Experimental and Logical Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the key workflows involved in the synthesis and characterization of this compound.
Caption: Synthetic workflow for this compound.
Caption: General workflow for spectral analysis of a synthesized compound.
Conclusion
This technical guide provides essential information for researchers working with this compound. While experimental spectral data is currently scarce in the public domain, the provided synthesis protocol offers a clear pathway to obtain this compound. The predicted spectral data serves as a useful, albeit theoretical, reference for its characterization. It is recommended that researchers synthesizing this compound perform a full suite of spectroscopic analyses to obtain and publish the experimental data, which would be a valuable contribution to the scientific community.
Commercial Availability of Dibenzyl 2-fluoromalonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability of Dibenzyl 2-fluoromalonate, a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The strategic introduction of fluorine into bioactive molecules can significantly enhance their metabolic stability, binding affinity, and overall efficacy. This compound serves as a valuable reagent for introducing a fluorinated carbon center in complex molecular architectures. This document outlines commercially available sources, provides a general synthetic methodology, and illustrates a relevant biological pathway where fluorinated molecules play a crucial role.
Commercial Sourcing of this compound
This compound (CAS No. 133384-81-3) is available from a number of specialized chemical suppliers. The following table summarizes the offerings from several key vendors, providing researchers with a comparative overview of purity, available quantities, and contact information for procurement.[1][2][3][4]
| Supplier | CAS Number | Molecular Formula | Purity | Available Quantities |
| BLD Pharm | 133384-81-3 | C17H15FO4 | 97% | Inquire |
| Appchem | 133384-81-3 | C17H15FO4 | Inquire | Inquire |
| AK Scientific, Inc. | 133384-81-3 | C17H15FO4 | 95% | 1g |
| ChemicalBook | 133384-81-3 | C17H15FO4 | Varies by supplier | Varies by supplier |
| Haoyuan Chemexpress Co., Ltd. | 133384-81-3 | C17H15FO4 | Inquire | Inquire |
| Shanghai Haohong Pharmaceutical Co., Ltd. | 133384-81-3 | C17H15FO4 | Inquire | Inquire |
| Hangzhou Baige Pharmaceutical Technology Co., Ltd. | 133384-81-3 | C17H15FO4 | Inquire | Inquire |
Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.
Experimental Protocols: Synthesis of Fluoromalonate Esters
General Procedure for the Fluorination of Diethyl Malonate:
This procedure is adapted from a method for the synthesis of diethyl fluoromalonate and illustrates a common approach to the fluorination of malonate esters.[5]
Materials:
-
Diethyl malonate
-
Electrophilic fluorinating agent (e.g., Selectfluor®, N-Fluorobenzenesulfonimide)
-
Aprotic solvent (e.g., acetonitrile, dichloromethane)
-
Base (e.g., sodium hydride, potassium carbonate) - use with caution, especially with NaH
-
Inert atmosphere (e.g., nitrogen, argon)
-
Standard laboratory glassware and work-up reagents
Methodology:
-
Enolate Formation: The diethyl malonate is dissolved in a dry, aprotic solvent under an inert atmosphere. A suitable base is then added portion-wise at a controlled temperature (often 0 °C) to generate the enolate. The reaction mixture is typically stirred for a period to ensure complete enolate formation.
-
Electrophilic Fluorination: The electrophilic fluorinating agent, dissolved in the same solvent, is added slowly to the enolate solution. The reaction temperature is carefully maintained, as these reactions can be exothermic. The progress of the reaction is monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching and Work-up: Upon completion, the reaction is carefully quenched, typically with the addition of a saturated aqueous solution of ammonium chloride or water. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are then washed with brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by a suitable method, such as fractional distillation under reduced pressure or column chromatography on silica gel, to yield the pure diethyl fluoromalonate.
Disclaimer: This is a generalized protocol and should be adapted and optimized for the specific synthesis of this compound. Appropriate safety precautions must be taken when handling all chemicals, particularly strong bases and reactive fluorinating agents.
Visualizing Key Processes
To aid in the understanding of the procurement process and the biological relevance of fluorinated compounds, the following diagrams have been generated.
Caption: Procurement workflow for obtaining this compound.
The introduction of fluorine can significantly alter the biological activity of a molecule. For instance, fluorinated analogs of glucose can act as inhibitors of key metabolic enzymes. The following diagram illustrates the inhibition of the glycolysis pathway by a 2-fluoro-deoxy-glucose, a concept that can be extended to other fluorinated small molecules in drug discovery.
Caption: Inhibition of glycolysis by a fluorinated glucose analog.
References
- 1. appchemical.com [appchemical.com]
- 2. Search Results - AK Scientific [aksci.com]
- 3. This compound | 133384-81-3 [chemicalbook.com]
- 4. DIBENZYDICARBONATE,Dibenzyl ((2R,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentyl) Phosphate Suppliers & Manufacturers [chemicalregister.com]
- 5. Diethyl fluoromalonate synthesis - chemicalbook [chemicalbook.com]
The Genesis of a Fluorine Building Block: A Technical Guide to the Discovery and History of 2-Fluoromalonate Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern drug discovery, profoundly influencing pharmacokinetic and pharmacodynamic properties. Among the arsenal of fluorinated building blocks, 2-fluoromalonate esters have emerged as versatile and highly valuable synthons for the introduction of the α-fluoroester moiety into complex molecular architectures. This technical guide provides an in-depth exploration of the discovery and historical development of 2-fluoromalonate esters, detailing key synthetic methodologies, quantitative data, and their pivotal role in the advancement of medicinal chemistry.
A Historical Perspective: The Dawn of 2-Fluoromalonate Esters
The journey of 2-fluoromalonate esters from laboratory curiosities to indispensable tools in drug development is a testament to the relentless evolution of synthetic fluorine chemistry.
Early Explorations: Electrophilic Fluorination
The first successful synthesis of a 2-fluoromalonate ester was reported in 1958, marking a significant milestone in organofluorine chemistry.[1][2] This pioneering work utilized perchloryl fluoride (FClO₃) as the electrophilic fluorine source. The reaction involved passing FClO₃ through an ethanolic solution of sodium diethyl malonate. However, this early method was fraught with challenges, including the highly oxidizing and potentially explosive nature of perchloryl fluoride, which limited its widespread adoption.[1] Furthermore, the reaction often yielded a mixture of mono- and di-fluorinated products, posing significant purification challenges.[1]
The Advent of Halogen Exchange (Halex) Reactions
An alternative and often safer approach to synthesizing 2-fluoromalonate esters emerged through halogen exchange (Halex) reactions . This strategy involves the substitution of a halogen, typically chlorine, with fluorine. In the early 2000s, patents filed by Bayer and Solvay described processes using amine-hydrogen fluoride complexes to fluorinate diethyl chloromalonate.[1][2] Bayer's method employed triethylamine and triethylamine·3HF, achieving an 82% yield, while Solvay's process utilized a 1,5-diazabicyclo[4.3.0]non-5-ene (DBN)-HF complex, resulting in a 91% conversion on a large scale.[1][2]
Condensation Approaches
Another historical route involved the condensation of fluoroacetic acid derivatives with alkyl chloroformates. An early example of this approach was the reaction between the sodium enolate of ethyl fluoroacetate and ethyl chloroformate, which unfortunately produced diethyl 2-fluoromalonate in a low yield of only 21%.[1][2] A subsequent modification utilized the less toxic ethyl bromofluoroacetate, which upon reaction with tributylphosphine to form an ylide, was acylated with ethyl chloroformate to yield the desired product.[1][2]
Modern Era: Direct Fluorination and Enzymatic Methods
The quest for more efficient, selective, and scalable methods led to the development of direct fluorination using elemental fluorine (F₂) . While initially considered too reactive and unselective, researchers discovered that the addition of a catalytic amount of copper nitrate could effectively mediate the selective monofluorination of malonate esters.[3] This breakthrough provided a more atom-economical and environmentally benign route to 2-fluoromalonate esters.[4]
In parallel, the field of biocatalysis offered a novel and elegant approach to chiral 2-fluoromalonate derivatives. The enantioselective enzymatic hydrolysis of prochiral 2-fluoromalonate esters using lipases, such as those from Candida cylindracea, enabled the synthesis of valuable chiral building blocks for asymmetric synthesis.[5][6]
Quantitative Data Summary
The following tables summarize key quantitative data for diethyl 2-fluoromalonate, the most common ester in this class.
Table 1: Physical and Spectroscopic Properties of Diethyl 2-Fluoromalonate
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₁FO₄ | [7][8][9][10][11] |
| Molecular Weight | 178.16 g/mol | [7][8][9][10][11] |
| Appearance | Colorless liquid | [7][9] |
| Density | 1.129 g/mL at 25 °C | [7][8] |
| Boiling Point | 121-122 °C at 30 mmHg | [8] |
| Refractive Index | n20/D 1.407 | [7][8] |
| ¹H NMR (CDCl₃) | δ 1.34 (t, 6H), 4.33 (q, 4H), 5.28 (d, J=48.5 Hz, 1H) | [12][13][14] |
| ¹³C NMR (CDCl₃) | δ 13.9, 62.6, 85.2 (d, J=195 Hz), 163.9 (d, J=24 Hz) | [13][14] |
| ¹⁹F NMR (CDCl₃) | δ -195.17 (d, J=48.5 Hz) | [11][13][14] |
Table 2: Comparison of Synthetic Methods for Diethyl 2-Fluoromalonate
| Synthetic Method | Fluorinating Agent | Catalyst/Base | Solvent | Yield (%) | Reference(s) |
| Electrophilic Fluorination | Perchloryl Fluoride (FClO₃) | Sodium Ethoxide | Ethanol | Variable (mixture) | [1] |
| Halogen Exchange | Triethylamine·3HF | Triethylamine | - | 82 | [1][2] |
| Halogen Exchange | DBN·HF complex | - | - | 91 (conversion) | [1][2] |
| Halogen Exchange | HF | 1,5-Diazabicyclo[4.3.0]non-5-ene | - | 83 | [15] |
| Direct Fluorination | Elemental Fluorine (F₂) | Copper(II) nitrate | Acetonitrile | 99 (crude) | [3] |
| Electrophilic Fluorination | Selectfluor | - | Aqueous media | Good to excellent | [16] |
| Condensation | Ethyl Chloroformate | Sodium Hydride | - | 21 | [1][2] |
Detailed Experimental Protocols
The following are representative protocols for key synthetic transformations of 2-fluoromalonate esters.
Electrophilic Fluorination of Diethyl Malonate using a Shelf-Stable Reagent (Me-NFSI)
General Procedure: To a stirred mixture of diethyl malonate (0.5 mmol) and N-fluoro-N-methyl-p-toluenesulfonamide (Me-NFSI, 1.1 equiv.) in toluene (5.0 mL), titanium(IV) butoxide (Ti(OtBu)₄, 10 mol%) is added under a nitrogen atmosphere. The reaction mixture is heated to reflux for 2 hours. After cooling to room temperature, the reaction is quenched with saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford diethyl 2-fluoromalonate.
Halogen Exchange: Synthesis of Diethyl 2-Fluoromalonate from Diethyl Chloromalonate
Procedure: In a 100 mL three-necked flask, add 24.8 g (0.2 mol) of 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) and 11.5 g of hydrogen fluoride (HF). While stirring, add 15.7 g (0.1 mol) of diethyl chloromalonate. The reaction mixture is then heated to 80 °C for 12 hours. After the reaction is complete, the mixture is hydrolyzed, and the product is extracted. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the product.[15]
Large-Scale Direct Fluorination of Diethyl Malonate with Elemental Fluorine
Procedure: Diethyl malonate (40.0 g, 0.25 mol) and copper(II) nitrate hydrate (Cu(NO₃)₂·2.5H₂O; 5.81 g, 25 mmol) are dissolved in acetonitrile (200 mL) in a 500 mL fluorination vessel and cooled to 0–5 °C with stirring. After purging the system with nitrogen, a mixture of fluorine gas (20% v/v in N₂) is introduced into the mixture at a controlled rate. The reaction progress is monitored, and upon completion, the reactor is purged with nitrogen. The solvent is removed in vacuo, and the residue is partitioned between water and ethyl acetate. The combined organic layers are washed, dried, and evaporated to give crude diethyl 2-fluoromalonate. The product can be further purified by distillation.[3]
Applications in Drug Discovery and Signaling Pathways
2-Fluoromalonate esters are pivotal intermediates in the synthesis of numerous pharmaceuticals and agrochemicals. Their utility is exemplified in the synthesis of the fungicide Fluoxastrobin and the anti-cancer drug candidate TAK-733 .
Fluoxastrobin: An Inhibitor of Mitochondrial Respiration
Fluoxastrobin is a strobilurin fungicide that acts by inhibiting mitochondrial respiration in fungi.[17] Specifically, it targets the quinone outside (Qo) site of the cytochrome bc1 complex (Complex III), thereby blocking the electron transport chain and halting ATP production, which is essential for fungal cell viability.[18]
TAK-733: A MEK Inhibitor Targeting the MAPK/ERK Pathway
TAK-733 is a potent and selective allosteric inhibitor of MEK1/2, key kinases in the Ras/Raf/MEK/ERK (MAPK) signaling pathway.[19][20] This pathway is frequently hyperactivated in various cancers, leading to uncontrolled cell proliferation and survival. By inhibiting MEK, TAK-733 prevents the phosphorylation and activation of ERK, thereby blocking downstream signaling and inhibiting tumor growth.[19][21]
Mandatory Visualizations
Signaling Pathway: The MAPK/ERK Cascade and Inhibition by TAK-733
References
- 1. Fluoxastrobin | C21H16ClFN4O5 | CID 11048796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. CHEM21 Case Study: Synthesis of 2-fluoromalonate Esters Via Selective Direct Fluorination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. bdmaee.net [bdmaee.net]
- 8. Diethyl fluoromalonate 97 685-88-1 [sigmaaldrich.com]
- 9. chemimpex.com [chemimpex.com]
- 10. Diethyl fluoromalonate [webbook.nist.gov]
- 11. Diethyl fluoromalonate | C7H11FO4 | CID 12702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Diethyl fluoromalonate(685-88-1) 1H NMR [m.chemicalbook.com]
- 13. azom.com [azom.com]
- 14. researchgate.net [researchgate.net]
- 15. CN102557937A - Preparation method for diethyl fluoromalonate - Google Patents [patents.google.com]
- 16. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]
- 17. chemicalwarehouse.com [chemicalwarehouse.com]
- 18. Fungicide Modes of Action | Crop Science US [cropscience.bayer.us]
- 19. medchemexpress.com [medchemexpress.com]
- 20. Discovery of TAK-733, a potent and selective MEK allosteric site inhibitor for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Antitumor activity of the MEK inhibitor TAK-733 against melanoma cell lines and patient-derived tumor explants. | Sigma-Aldrich [sigmaaldrich.cn]
Methodological & Application
Application Notes and Protocols: Synthesis of Dibenzyl 2-fluoromalonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of Dibenzyl 2-fluoromalonate, a key intermediate in the preparation of various bioactive molecules, including fluoromethyl ketone (FMK) inhibitors. The primary synthesis method detailed is the Lewis acid-catalyzed electrophilic fluorination of dibenzyl malonate using N-fluoromethanesulfonimide (Me-NFSI). An alternative route via transesterification is also mentioned. This guide includes comprehensive experimental procedures, data presentation, and visualizations to assist researchers in the successful synthesis and application of this versatile building block.
Introduction
Fluorinated organic molecules are of significant interest in medicinal chemistry due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered acidity. This compound is a valuable synthetic intermediate, providing a scaffold for the introduction of a fluorinated carbon center into more complex molecules. Notably, it serves as a crucial precursor for the synthesis of fluoromethyl ketone (FMK) inhibitors targeting enzymes such as Ubiquitin C-Terminal Hydrolase L1 (UCH-L1), which is implicated in cancer and neurodegenerative diseases.[1]
Synthesis of this compound
Two primary methods for the synthesis of this compound are presented below. The first is a direct, Lewis acid-catalyzed fluorination of dibenzyl malonate, and the second is a transesterification of a simpler dialkyl 2-fluoromalonate.
Method 1: Lewis Acid-Catalyzed Electrophilic Fluorination
This method involves the direct fluorination of the active methylene group of dibenzyl malonate using an electrophilic fluorine source, N-fluoromethanesulfonimide (Me-NFSI), in the presence of a Lewis acid catalyst.[2]
Reaction Scheme:
Figure 1: Lewis acid-catalyzed fluorination of dibenzyl malonate.
Experimental Protocol:
-
To a stirred mixture of dibenzyl malonate (0.5 mmol, 1.0 equiv.) and N-fluoromethanesulfonimide (Me-NFSI) (0.55 mmol, 1.1 equiv.) in toluene (5.0 mL, 0.1 M), add Titanium(IV) t-butoxide (Ti(OtBu)4) (0.050 mmol, 10 mol%) under a nitrogen atmosphere.[2]
-
Heat the reaction mixture to reflux and stir for 2 hours.[2]
-
Cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Extract the product with ethyl acetate (EtOAc) three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4).
-
Concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | Dibenzyl Malonate | [2] |
| Fluorinating Agent | Me-NFSI | [2] |
| Catalyst | Ti(OtBu)4 | [2] |
| Solvent | Toluene | [2] |
| Reaction Time | 2 hours | [2] |
| Temperature | Reflux | [2] |
| Yield | Not explicitly reported for dibenzyl ester. (45% for diethyl ester) | [3] |
Characterization Data (Expected):
| Technique | Expected Observations |
| ¹H NMR | Phenyl protons (multiplet, ~7.3 ppm), Benzylic CH₂ (multiplet, ~5.2 ppm), CHF (doublet, ~5.5 ppm, J ≈ 48 Hz) |
| ¹³C NMR | Carbonyl carbons (~165 ppm, d, J ≈ 25 Hz), Phenyl carbons (~128-135 ppm), Benzylic CH₂ (~68 ppm), CHF (doublet, ~88 ppm, J ≈ 200 Hz) |
| ¹⁹F NMR | Singlet or doublet of triplets, ~ -190 to -200 ppm |
| IR (cm⁻¹) | C=O stretch (~1750), C-F stretch (~1100) |
| MS (ESI) | [M+Na]⁺ expected |
Method 2: Transesterification
An alternative route involves the transesterification of a readily available dialkyl 2-fluoromalonate, such as dimethyl 2-fluoromalonate, with benzyl alcohol.[1]
Reaction Scheme:
Figure 2: Synthesis via transesterification.
Experimental Protocol:
-
Combine dimethyl 2-fluoromalonate, an excess of benzyl alcohol, and a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid).
-
Heat the mixture, and remove the methanol byproduct (e.g., by distillation) to drive the equilibrium towards the product.
-
Upon completion, cool the reaction mixture.
-
Neutralize the acid catalyst.
-
Remove the excess benzyl alcohol under reduced pressure.
-
Purify the resulting this compound, typically by column chromatography.
Application in Drug Development: Synthesis of UCH-L1 Inhibitors
This compound is a key intermediate in the synthesis of fluoromethyl ketone (FMK) inhibitors of Ubiquitin C-Terminal Hydrolase L1 (UCH-L1). UCH-L1 is a deubiquitinating enzyme that is overexpressed in several types of cancers and is also implicated in neurodegenerative disorders. Inhibition of UCH-L1 can disrupt the ubiquitin-proteasome system, leading to apoptosis in cancer cells.
Synthetic Workflow:
The following workflow illustrates the conversion of this compound to a peptidyl-FMK inhibitor of UCH-L1.
Figure 3: Workflow for the synthesis of a UCH-L1 inhibitor from this compound.
This workflow demonstrates the conversion of this compound to a key mono-protected fluoromalonate intermediate, which is then coupled with a peptide. Subsequent deprotection and decarboxylation yield the final peptidyl-FMK inhibitor, which can then covalently modify and inhibit the UCH-L1 enzyme.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of complex fluorinated molecules for the pharmaceutical and agrochemical industries. The detailed protocols and application workflows provided herein offer a comprehensive guide for researchers and professionals in drug development. The Lewis acid-catalyzed fluorination of dibenzyl malonate represents a direct and efficient method for its preparation, enabling the downstream synthesis of potent enzyme inhibitors. Further optimization to improve the yield of this reaction is a potential area for future research.
References
- 1. Optimization and Anti-Cancer Properties of Fluoromethylketones as Covalent Inhibitors for Ubiquitin C-Terminal Hydrolase L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Volume # 2(105), March - April 2016 — "Lewis acid-catalyzed selective mono-fluorination of malonates using Me-NFSI" [notes.fluorine1.ru]
- 3. en.notes.fluorine1.ru [en.notes.fluorine1.ru]
Application Notes and Protocols for Dibenzyl 2-Fluoromalonate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzyl 2-fluoromalonate is a valuable reagent in modern organic synthesis, offering a unique combination of reactivity for the introduction of fluorine and the elaboration of carbon skeletons. The presence of the electron-withdrawing fluorine atom at the α-position significantly influences the acidity of the methine proton and the reactivity of the adjacent carbonyl groups. This document provides detailed application notes on the reaction mechanisms of this compound in key synthetic transformations, including alkylation, Knoevenagel condensation, and decarboxylation. Furthermore, it offers detailed experimental protocols for these reactions, accompanied by tabulated quantitative data and visualizations to facilitate understanding and practical application in research and drug development.
Physicochemical Properties and Spectroscopic Data
This compound is a liquid at room temperature. Its structure and key physicochemical properties are summarized below.
| Property | Value |
| Molecular Formula | C₁₇H₁₅FO₄ |
| Molecular Weight | 302.30 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~190-200 °C at 0.5 mmHg (estimated) |
| Density | ~1.2 g/mL (estimated) |
Spectroscopic Data (Reference: Dibenzyl Malonate)
| Dibenzyl Malonate | ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) |
| Chemical Shift (ppm) | δ 7.39 - 7.31 (m, 10H, Ar-H), 5.21 (s, 4H, OCH₂), 3.49 (s, 2H, CH₂) | δ 166.7 (C=O), 135.3 (Ar-C), 128.6 (Ar-CH), 128.4 (Ar-CH), 128.3 (Ar-CH), 67.8 (OCH₂), 41.7 (CH₂) |
Note: For this compound, the α-proton signal would be a doublet with a large ¹JH-F coupling constant. The α-carbon would also appear as a doublet in the ¹³C NMR spectrum due to ¹JC-F coupling, and its chemical shift would be significantly downfield compared to the non-fluorinated analog.
Key Reaction Mechanisms and Applications
Alkylation: Synthesis of α-Fluoro-α-Alkylmalonates
The acidic α-proton of this compound can be readily removed by a suitable base to generate a nucleophilic enolate. This enolate can then participate in SN2 reactions with various electrophiles, such as alkyl halides, to introduce a new alkyl group at the α-position. This reaction is a key step in the synthesis of α-fluoro-α-alkyl carboxylic acid derivatives, which are important building blocks in medicinal chemistry.
Mechanism:
The reaction proceeds in two main steps:
-
Deprotonation: A base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), abstracts the acidic α-proton to form a resonance-stabilized enolate. The electron-withdrawing fluorine atom increases the acidity of this proton compared to non-fluorinated malonates.
-
Nucleophilic Attack: The resulting enolate acts as a nucleophile and attacks the electrophilic carbon of an alkyl halide in an SN2 fashion, leading to the formation of the α-alkylated product.
Alkylation Reaction Mechanism
Knoevenagel Condensation: Synthesis of α-Fluoro-α,β-Unsaturated Esters
This compound can undergo a Knoevenagel condensation with aldehydes and ketones, catalyzed by a weak base. This reaction is a powerful method for the formation of carbon-carbon double bonds and provides access to electronically modified α,β-unsaturated systems.
Mechanism:
The reaction typically involves the following steps:
-
Enolate Formation: A weak base (e.g., piperidine, triethylamine) deprotonates the this compound to form the enolate.
-
Nucleophilic Addition: The enolate adds to the carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate.
-
Dehydration: The intermediate undergoes elimination of a water molecule to yield the α,β-unsaturated product. The fluorine atom at the α-position influences the electron density of the resulting double bond.
Knoevenagel Condensation Mechanism
Hydrolysis and Decarboxylation: Synthesis of α-Fluoro Carboxylic Acids and Esters
The ester groups of this compound and its derivatives can be cleaved under acidic or basic conditions. Subsequent heating of the resulting malonic acid derivative can lead to decarboxylation, affording an α-fluoro carboxylic acid or its corresponding ester. The benzyl esters are often advantageous as they can be removed under mild hydrogenolysis conditions.
Mechanism:
-
Hydrolysis: Acid- or base-catalyzed hydrolysis of the benzyl ester groups yields the corresponding fluoromalonic acid.
-
Decarboxylation: Upon heating, the β-keto acid intermediate readily loses carbon dioxide through a cyclic transition state to give the enol form of the final product, which then tautomerizes to the more stable α-fluoro carboxylic acid.
Application Note: Alkylation of Dibenzyl 2-Fluoromalonate for the Synthesis of Novel Pharmaceutical Scaffolds
Abstract
Dibenzyl 2-fluoromalonate is a versatile fluorinated building block crucial for the synthesis of complex organic molecules in the pharmaceutical industry.[1][2] The strategic introduction of a fluorine atom can significantly enhance the metabolic stability, binding affinity, and membrane permeability of drug candidates.[3] This application note provides a detailed protocol for the mono-alkylation of this compound with various alkyl halides. The resulting α-fluoro-α-alkyl malonic esters are valuable intermediates for the synthesis of novel pharmaceutical agents, including kinase inhibitors and central nervous system drugs.[3]
Introduction
The malonic ester synthesis is a cornerstone of carbon-carbon bond formation in organic chemistry.[2] The fluorinated analogue, this compound, offers a unique platform for creating chiral centers and introducing fluorine into bioactive molecules. The presence of the fluorine atom at the α-position increases the acidity of the methine proton, facilitating enolate formation under mild basic conditions. Subsequent nucleophilic attack on an alkyl halide yields the desired mono-alkylated product. A persistent challenge in this synthesis is the potential for dialkylation, which can be mitigated by careful control of stoichiometry and reaction conditions. This protocol focuses on optimizing the selective mono-alkylation of this compound.
Applications in Drug Discovery
Fluorinated organic molecules are of significant interest in drug discovery and development. The unique properties of fluorine, such as its high electronegativity and small van der Waals radius, can profoundly influence the physicochemical and pharmacological properties of a lead compound. The mono-alkylated products of this compound serve as precursors to a variety of important structural motifs in medicinal chemistry. For example, subsequent hydrolysis and decarboxylation can yield α-fluoro-substituted carboxylic acids, which are key components in the synthesis of various therapeutic agents. The dibenzyl esters also allow for selective deprotection under mild conditions, preserving other sensitive functional groups within the molecule.
Experimental Protocol
This protocol describes a general procedure for the mono-alkylation of this compound using sodium hydride as the base and a representative alkyl halide (benzyl bromide).
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Benzyl bromide
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Instrumentation:
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Glass column for chromatography
Procedure:
-
Preparation: A flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere of nitrogen.
-
Enolate Formation: Anhydrous DMF (20 mL) is added to the flask, followed by the careful addition of sodium hydride (0.44 g, 11.0 mmol, 1.1 eq) at 0 °C (ice bath). This compound (3.02 g, 10.0 mmol, 1.0 eq) dissolved in 10 mL of anhydrous DMF is then added dropwise to the stirred suspension over 15 minutes. The reaction mixture is stirred at 0 °C for an additional 30 minutes to ensure complete formation of the enolate.
-
Alkylation: Benzyl bromide (1.71 g, 1.2 mL, 10.0 mmol, 1.0 eq) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-18 hours. The progress of the reaction should be monitored by TLC.
-
Work-up: Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution (20 mL) at 0 °C. The mixture is then transferred to a separatory funnel and extracted with diethyl ether (3 x 50 mL).
-
Purification: The combined organic layers are washed with water (2 x 50 mL) and brine (1 x 50 mL), dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Chromatography: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., 95:5 to 80:20) to yield the pure mono-alkylated product.
Data Presentation
The following table summarizes the expected yields and key characterization data for the alkylation of this compound with various alkyl halides.
| Alkyl Halide | Product | Yield (%) | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | ¹⁹F NMR (CDCl₃, 376 MHz) δ (ppm) |
| Benzyl bromide | Dibenzyl 2-benzyl-2-fluoromalonate | 85 | 7.40-7.20 (m, 15H), 5.25 (s, 4H), 3.60 (d, J = 22.4 Hz, 2H) | 166.5 (d, J = 25.3 Hz), 135.2, 134.8, 130.2, 128.8, 128.7, 128.6, 128.4, 127.6, 95.8 (d, J = 208.1 Hz), 68.8, 38.1 (d, J = 21.2 Hz) | -175.4 (t, J = 22.4 Hz) |
| Ethyl iodide | Dibenzyl 2-ethyl-2-fluoromalonate | 78 | 7.40-7.30 (m, 10H), 5.24 (s, 4H), 2.20 (dq, J = 21.2, 7.6 Hz, 2H), 1.05 (t, J = 7.6 Hz, 3H) | 167.1 (d, J = 24.2 Hz), 135.0, 128.7, 128.6, 128.4, 96.2 (d, J = 205.0 Hz), 68.5, 25.9 (d, J = 20.2 Hz), 8.9 (d, J = 2.0 Hz) | -178.2 (t, J = 21.2 Hz) |
| Propyl bromide | Dibenzyl 2-fluoro-2-propylmalonate | 82 | 7.41-7.29 (m, 10H), 5.23 (s, 4H), 2.15 (m, 2H), 1.45 (m, 2H), 0.92 (t, J = 7.3 Hz, 3H) | 167.3 (d, J = 24.5 Hz), 135.1, 128.7, 128.5, 128.3, 95.9 (d, J = 206.1 Hz), 68.4, 34.7 (d, J = 19.8 Hz), 17.5 (d, J = 4.1 Hz), 13.8 | -177.5 (t, J = 20.8 Hz) |
Note: The presented NMR data is representative and may vary slightly based on experimental conditions and instrumentation.
Visualization of Experimental Workflow and Synthetic Pathway
The following diagrams illustrate the experimental workflow for the alkylation protocol and the general synthetic pathway leading to α-fluoro-α-alkyl carboxylic acids.
Figure 1: Experimental workflow for the mono-alkylation of this compound.
References
Application Notes and Protocols for the Michael Addition of Dibenzyl 2-Fluoromalonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine into bioactive molecules is a cornerstone of modern drug discovery, often leading to enhanced metabolic stability, binding affinity, and lipophilicity. Dibenzyl 2-fluoromalonate serves as a key building block for the stereoselective synthesis of complex molecules bearing a fluorinated quaternary stereocenter. The Michael addition of this donor to various acceptors provides a powerful method for carbon-carbon bond formation, yielding adducts that are precursors to a wide range of pharmaceuticals, including fluorinated amino acids and heterocyclic compounds. This document provides detailed application notes and a representative protocol for the asymmetric Michael addition of this compound.
Key Applications in Drug Development
The products derived from the Michael addition of this compound are of significant interest in medicinal chemistry. The resulting adducts can be further manipulated to synthesize:
-
Fluorinated γ-Amino Acids and Derivatives: These are valuable building blocks for peptides and peptidomimetics with improved pharmacokinetic profiles.
-
Chiral Fluorinated Carboxylic Acids: These can be incorporated into various drug candidates to modulate their acidity and binding properties.
-
Complex Heterocyclic Scaffolds: The functional groups of the Michael adducts can be used to construct intricate ring systems present in many biologically active compounds.
The versatility of the Michael adducts allows for the creation of diverse molecular architectures, making this reaction a valuable tool in lead optimization and the development of new chemical entities.
Experimental Protocols
This section details a representative protocol for the organocatalytic enantioselective Michael addition of this compound to a nitroalkene. This protocol is adapted from established procedures for the conjugate addition of 2-fluoromalonates and should be optimized for specific substrates.
Materials
-
This compound
-
Substituted nitroalkene (e.g., (E)-β-nitrostyrene)
-
Cinchona alkaloid-derived organocatalyst (e.g., a thiourea-based catalyst)
-
Anhydrous solvent (e.g., toluene, dichloromethane, or methyl tert-butyl ether)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Reagents for column chromatography (e.g., silica gel, hexanes, ethyl acetate)
-
Standard laboratory glassware (round-bottom flasks, syringes, magnetic stir bars)
-
Inert atmosphere apparatus (e.g., nitrogen or argon line)
Equipment
-
Magnetic stirrer with heating capabilities
-
Thin-layer chromatography (TLC) plates and developing chambers
-
Rotary evaporator
-
Flash chromatography system
-
High-performance liquid chromatography (HPLC) with a chiral stationary phase for enantioselectivity determination
-
Nuclear magnetic resonance (NMR) spectrometer
-
Mass spectrometer
Representative Experimental Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the cinchona alkaloid-derived organocatalyst (0.02 mmol, 10 mol%).
-
Addition of Reactants: Add anhydrous toluene (1.0 mL) to the flask, followed by this compound (0.24 mmol, 1.2 equivalents). Stir the mixture for 5 minutes at room temperature.
-
Initiation of Reaction: Add the nitroalkene (0.2 mmol, 1.0 equivalent) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
-
Characterization: Characterize the purified product by NMR spectroscopy and mass spectrometry.
-
Determination of Stereoselectivity: Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture. Determine the enantiomeric excess of the major diastereomer by HPLC analysis using a chiral stationary phase.
Data Presentation
The following table summarizes representative quantitative data for the organocatalytic Michael addition of 2-fluoromalonates to nitroolefins, which can be considered indicative for reactions involving this compound under similar conditions.
| Entry | Michael Acceptor (Nitroalkene) | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |
| 1 | (E)-β-Nitrostyrene | 10 | Toluene | 24 | 95 | >95:5 | 92 |
| 2 | (E)-4-Chloro-β-nitrostyrene | 10 | Toluene | 36 | 91 | >95:5 | 94 |
| 3 | (E)-4-Methoxy-β-nitrostyrene | 10 | MTBE | 48 | 88 | >95:5 | 90 |
| 4 | (E)-2-Nitro-1-phenylpropene | 10 | CH₂Cl₂ | 48 | 85 | 90:10 | 88 |
| 5 | (E)-1-Nitro-2-phenylethylene | 10 | Toluene | 24 | 93 | >95:5 | 93 |
Data is representative and adapted from analogous reactions in the literature. Yields are for the isolated product after chromatography. Diastereomeric ratio (dr) and enantiomeric excess (ee) are determined by NMR and chiral HPLC, respectively.
Visualizations
Experimental Workflow
Application Notes and Protocols: Asymmetric Synthesis Using Dibenzyl 2-Fluoromalonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzyl 2-fluoromalonate is a valuable prochiral nucleophile in asymmetric synthesis, enabling the stereoselective formation of carbon-carbon bonds and the introduction of a fluorine-containing quaternary stereocenter. The presence of the fluorine atom can significantly influence the biological activity and physicochemical properties of target molecules, making this building block particularly relevant in drug discovery and development. These application notes provide an overview of the utility of this compound in palladium- and copper-catalyzed asymmetric allylic alkylation (AAA) reactions, offering detailed protocols and expected outcomes based on closely related analogs.
Palladium-Catalyzed Asymmetric Allylic Alkylation
Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for the enantioselective formation of C-C bonds. In the context of this compound, this reaction allows for the synthesis of chiral molecules bearing a fluorinated quaternary carbon center. The reaction typically proceeds via a π-allyl palladium intermediate, with the stereochemical outcome being controlled by a chiral ligand.
Reaction Scheme
Application Notes and Protocols: Dibenzyl 2-Fluoromalonate for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of dibenzyl 2-fluoromalonate as a key building block in the synthesis of fluorinated pharmaceutical intermediates. The protocols detailed below are adapted from established methodologies for dialkyl 2-fluoromalonates and are intended to serve as a foundational guide for researchers.
Introduction
This compound is a versatile reagent for introducing fluorine into organic molecules, a strategy widely employed in medicinal chemistry to enhance the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. Its benzylic ester groups offer the advantage of being readily removable under mild hydrogenolysis conditions, providing a straightforward route to the corresponding carboxylic acids for further derivatization.
This document outlines the application of this compound in the synthesis of two important classes of fluorinated heterocyclic intermediates: fluorotetrahydroquinolines and fluorooxindoles .
Section 1: Synthesis of Fluorotetrahydroquinoline Intermediates
Fluorotetrahydroquinolines are privileged scaffolds in medicinal chemistry, appearing in a range of biologically active compounds. The following protocol describes a two-step synthesis of a fluorotetrahydroquinoline core structure starting from this compound.
Experimental Protocol 1: Synthesis of Dibenzyl 2-Fluoro-2-(2-nitrobenzyl)malonate
This procedure details the alkylation of this compound with an ortho-nitrobenzyl bromide derivative.
Materials:
-
This compound
-
2-Nitrobenzyl bromide
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous DMF dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes.
-
Add a solution of 2-nitrobenzyl bromide (1.1 eq) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired dibenzyl 2-fluoro-2-(2-nitrobenzyl)malonate.
Experimental Protocol 2: Reductive Cyclization to 3-Fluoro-4-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate Intermediate
This protocol describes the reduction of the nitro group and subsequent intramolecular cyclization to form the fluorotetrahydroquinoline ring system.
Materials:
-
Dibenzyl 2-fluoro-2-(2-nitrobenzyl)malonate
-
Sodium dithionite (Na₂S₂O₄)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the dibenzyl 2-fluoro-2-(2-nitrobenzyl)malonate (1.0 eq) in a mixture of THF and water.
-
To the vigorously stirred solution, add sodium dithionite (4.0-5.0 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC.
-
Upon completion, add brine and ethyl acetate.
-
Separate the organic layer, and wash it with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the benzyl 3-fluoro-4-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate intermediate.[1]
Quantitative Data (Adapted from Diethyl Ester Synthesis)[1]
| Precursor | Product | Yield |
| Diethyl 2-fluoro-2-(2-nitrobenzyl)malonate | Ethyl 3-fluoro-4-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate | 75% |
| Diethyl 2-fluoro-2-(4-methoxy-2-nitrobenzyl)malonate | Ethyl 3-fluoro-7-methoxy-4-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate | 68% |
Note: Yields are indicative and may vary when using the dibenzyl ester.
Synthesis Workflow: Fluorotetrahydroquinoline
Caption: Synthesis of a fluorotetrahydroquinoline intermediate.
Section 2: Synthesis of Fluorooxindole Intermediates
Fluorooxindoles are another class of heterocyclic compounds with significant interest in drug discovery. The following protocols outline a synthetic route to this scaffold using this compound.
Experimental Protocol 3: Nucleophilic Aromatic Substitution
This protocol describes the reaction of this compound with an activated ortho-fluoronitrobenzene derivative.
Materials:
-
This compound
-
2,4-Dinitrofluorobenzene
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of 2,4-dinitrofluorobenzene (1.1 eq) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the crude product by column chromatography to yield dibenzyl 2-(2,4-dinitrophenyl)-2-fluoromalonate.[2]
Experimental Protocol 4: Reductive Cyclization to Fluorooxindole
This protocol details the reduction of the nitro groups and subsequent intramolecular cyclization to form the fluorooxindole core.
Materials:
-
Dibenzyl 2-(2,4-dinitrophenyl)-2-fluoromalonate
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Dichloromethane (DCM)
-
Celite
Procedure:
-
To a solution of dibenzyl 2-(2,4-dinitrophenyl)-2-fluoromalonate (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring by TLC.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between water and DCM.
-
Separate the organic layer, dry over anhydrous MgSO₄, and concentrate.
-
Purify the crude product by column chromatography to afford the benzyl 3-fluoro-2-oxoindoline-3-carboxylate intermediate.
Quantitative Data (Adapted from Diethyl Ester Synthesis)[2]
| Precursor | Product | Yield |
| Diethyl 2-(2,4-dinitrophenyl)-2-fluoromalonate | Ethyl 3-fluoro-5-nitro-2-oxoindoline-3-carboxylate | 65% |
Note: Yields are indicative and may vary when using the dibenzyl ester.
Synthesis Workflow: Fluorooxindole
Caption: Synthesis of a fluorooxindole intermediate.
Section 3: Debenzylation to Access Carboxylic Acids
A key advantage of using this compound is the facile removal of the benzyl protecting groups to unmask the carboxylic acid moieties, which can then be used for further synthetic manipulations, such as amide bond formation.
Experimental Protocol 5: Catalytic Hydrogenolysis
Materials:
-
Benzyl ester intermediate (from Protocol 2 or 4)
-
Palladium on carbon (Pd/C), 10 wt. %
-
Methanol or Ethyl acetate
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the benzyl ester intermediate in methanol or ethyl acetate.
-
Add 10% Pd/C (5-10 mol %).
-
Stir the suspension under an atmosphere of hydrogen (balloon or Parr shaker) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude carboxylic acid.
-
The crude product can be used directly in the next step or purified by recrystallization or chromatography if necessary.
Debenzylation Workflow
Caption: General debenzylation of the intermediate.
References
Application Notes and Protocols for the Fluorination of Malonic Esters using Fluorine Gas
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the direct fluorination of malonic esters using elemental fluorine (F₂) gas, a highly efficient and atom-economical method for the synthesis of valuable fluorinated building blocks. The protocols detailed below are based on optimized conditions that ensure high selectivity for mono-fluorination, a critical aspect for the application of these products in the life sciences.
Overview and Advantages
Direct fluorination of malonic esters with fluorine gas offers a significant advantage over traditional multi-step synthetic routes to 2-fluoromalonate esters.[1] This one-step process, often catalyzed by copper salts, is characterized by high yields and excellent selectivity, minimizing the formation of di-fluorinated byproducts.[2][3] The resulting 2-fluoromalonate esters are versatile intermediates in the synthesis of a wide range of fluorinated compounds, including pharmaceuticals and agrochemicals.
Safety Precautions
Elemental fluorine is a highly toxic and corrosive gas and a powerful oxidizing agent. All manipulations must be conducted in a specialized, well-ventilated fume hood or a dedicated gas cabinet with appropriate safety measures in place.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, a face shield, and appropriate chemical-resistant gloves (e.g., neoprene) when handling fluorine gas and its reaction mixtures.[4]
-
Equipment: Use equipment specifically designed for use with fluorine gas. Materials such as stainless steel, nickel, and Monel are generally compatible. Glassware can be used for batch reactions at low temperatures and pressures but should be carefully inspected for any defects.[4][5] Teflon or other highly fluorinated polymers are suitable for seals and tubing.[6]
-
Gas Handling: Fluorine gas is typically supplied as a mixture with an inert gas (e.g., 10-20% F₂ in N₂).[5][7] The flow rate should be carefully controlled using a mass flow controller.[7] A scrubbing system containing agents like soda lime or alumina should be in place to neutralize any unreacted fluorine gas.
-
Emergency Procedures: In case of exposure, immediately move to fresh air. For skin or eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[6][8] Calcium gluconate gel should be readily available as a first aid treatment for skin burns.[6]
Experimental Protocols
General Protocol for the Copper-Catalyzed Direct Fluorination of Malonic Esters
This protocol is a generalized procedure applicable to various malonic esters. For a specific example with diethyl malonate, refer to Protocol 3.2.
Materials:
-
Malonic ester (1.0 eq)
-
Copper(II) nitrate hydrate (e.g., Cu(NO₃)₂·2.5H₂O, 0.05 - 0.1 eq)[2][7]
-
Nitrogen gas (for purging)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)[7]
Equipment:
-
Three-necked round-bottom flask or a dedicated fluorination reactor[7]
-
Gas inlet tube
-
Mechanical or magnetic stirrer
-
Low-temperature cooling bath (e.g., ice-water bath)
-
Mass flow controller for fluorine gas
-
Gas scrubbing system
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: In a dry reaction vessel under a nitrogen atmosphere, dissolve the malonic ester and copper(II) nitrate hydrate in anhydrous acetonitrile.
-
Cooling: Cool the reaction mixture to the desired temperature (typically 0-25 °C) using a cooling bath.[2]
-
Fluorine Gas Introduction: Begin stirring the solution and introduce the fluorine gas mixture at a controlled rate via the gas inlet tube. The end of the tube should be submerged below the surface of the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by suitable analytical techniques, such as ¹H NMR, ¹⁹F NMR, or GC-MS, by periodically taking aliquots from the reaction mixture.
-
Quenching: Once the reaction is complete, stop the flow of fluorine gas and purge the reactor with nitrogen gas to remove any residual fluorine.
-
Work-up:
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).[7]
-
Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.[7]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 2-fluoromalonate ester.
-
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the pure 2-fluoromalonate ester.[7]
Specific Protocol for the Fluorination of Diethyl Malonate
This protocol provides a detailed procedure for the fluorination of diethyl malonate on a 40 g scale.[7]
Materials:
-
Diethyl malonate (40.0 g, 0.25 mol)
-
Copper(II) nitrate hydrate (Cu(NO₃)₂·2.5H₂O; 5.81 g, 25 mmol)
-
Anhydrous acetonitrile (200 mL)
-
Fluorine gas (20% v/v in N₂, 80 mL min⁻¹, 265 mmol)
-
Water (50 mL)
-
Ethyl acetate (2 x 50 mL)
-
Saturated NaHCO₃ (25 mL)
-
Brine (20 mL)
-
Sodium sulfate
Procedure:
-
Dissolve diethyl malonate and copper nitrate hydrate in acetonitrile in a 500 mL fluorination vessel.
-
Cool the vessel to 0–5 °C and stir the mixture at 650 rpm with an overhead stirrer.[7]
-
Purge the system with nitrogen for 5 minutes.
-
Introduce the 20% fluorine in nitrogen gas mixture at a flow rate of 80 mL/min for 6 hours and 30 minutes.[7]
-
After the reaction, purge the reactor with nitrogen for 10 minutes.
-
Remove the solvent in vacuo.
-
Partition the residue between water (50 mL) and ethyl acetate (50 mL).[7]
-
Separate the layers and extract the aqueous phase once more with ethyl acetate (50 mL).[7]
-
Combine the organic layers and wash with saturated NaHCO₃ (25 mL) and brine (20 mL).[7]
-
Dry the organic layer over sodium sulfate, filter, and evaporate the solvent to yield diethyl 2-fluoromalonate.
Data Presentation
The following table summarizes the optimization of various reaction parameters for the fluorination of diethyl malonate.[2]
| Entry | F₂ Conc. in N₂ (%) | Temp. (°C) | Catalyst Loading (mol%) | Substrate Conc. (M) | Conversion (%) | Yield of Mono-fluoro (%) | Yield of Di-fluoro (%) |
| 1 | 10 | 25 | 10 | 1.25 | >99 | 95 | 4 |
| 2 | 20 | 25 | 10 | 1.25 | >99 | 94 | 5 |
| 3 | 10 | 0 | 10 | 1.25 | >99 | 96 | 3 |
| 4 | 10 | 25 | 5 | 1.25 | 98 | 93 | 5 |
| 5 | 10 | 25 | 10 | 0.63 | >99 | 95 | 4 |
Visualizations
Experimental Workflow
Caption: General experimental workflow for the direct fluorination of malonic esters.
Proposed Catalytic Cycle
Caption: Proposed mechanism for the copper-catalyzed fluorination of malonic esters.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. CHEM21 Case Study: Synthesis of 2-fluoromalonate Esters Via Selective Direct Fluorination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 4. Versatility of gas–solid fluorination for multiple functionalities [comptes-rendus.academie-sciences.fr]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. MONITORING FLUORINATIONS……Selective direct fluorination for the synthesis of 2-fluoromalonate esters – All About Drugs [allfordrugs.com]
- 8. Copper-Catalyzed, Directing Group-Assisted Fluorination of Arene and Heteroarene C-H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
Dibenzyl 2-Fluoromalonate: A Versatile Building Block for Innovations in Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, improved binding affinity, and favorable pharmacokinetic profiles. Dibenzyl 2-fluoromalonate has emerged as a key building block in this endeavor, offering a versatile platform for the synthesis of a diverse array of fluorinated organic molecules with significant therapeutic potential. Its unique structural features, combining the reactivity of a malonic ester with the strategic placement of a fluorine atom, enable access to novel chemical entities that are otherwise difficult to synthesize. These application notes provide an overview of the utility of this compound in the synthesis of medicinally relevant compounds and offer detailed protocols for its application.
Applications in the Synthesis of Fluorinated Heterocycles
This compound is an excellent precursor for the synthesis of various fluorinated heterocyclic compounds, which are prominent scaffolds in numerous approved drugs. The general reactivity of 2-fluoromalonate esters involves alkylation, Michael additions, and heterocycle formation.[1] While many studies have focused on the diethyl ester, the principles are readily adaptable to this compound, with the benzyl groups offering potential advantages in terms of reactivity and subsequent deprotection strategies.
One notable application is in the synthesis of fluorinated quinoline and pyridopyrimidinone derivatives.[2] These scaffolds are of significant interest due to their presence in a wide range of biologically active compounds.
Proposed Synthesis of Fluorotetrahydroquinolines
A plausible synthetic route to fluorotetrahydroquinolines, adapted from a known procedure using diethyl 2-fluoromalonate, highlights the utility of this compound.[3] This two-step process involves an initial alkylation followed by a reductive cyclization.
Experimental Workflow: Synthesis of Fluorotetrahydroquinolines
References
Application Notes and Protocols for Enantioselective Reactions of Dibenzyl 2-Fluoromalonate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the enantioselective reactions of Dibenzyl 2-fluoromalonate. The methodologies outlined are based on established principles of asymmetric catalysis and are intended to serve as a comprehensive guide for the synthesis of chiral molecules incorporating a fluorinated quaternary stereocenter.
Introduction
This compound is a valuable prochiral substrate for the synthesis of optically active compounds. The presence of the fluorine atom can significantly influence the biological activity and physicochemical properties of molecules, making it a desirable feature in drug discovery and development. The creation of a chiral center at the C2 position of the malonate backbone through enantioselective reactions opens avenues to a wide array of complex and valuable molecules.
The primary focus of these notes is the enantioselective Michael addition, a powerful carbon-carbon bond-forming reaction. While direct literature on the enantioselective reactions of this compound is emerging, protocols for the closely related Dibenzyl Malonate provide a strong foundation for methodology development. Lanthanum-based catalysts, in particular, have demonstrated high efficacy in achieving excellent yields and enantioselectivities in such transformations.
Data Presentation: Enantioselective Michael Additions of Malonate Derivatives
The following table summarizes representative results for enantioselective Michael additions of dibenzyl malonate and other malonate derivatives to various Michael acceptors, providing a comparative overview of catalyst performance and expected outcomes.
| Entry | Malonate Substrate | Michael Acceptor | Catalyst System | Solvent | Yield (%) | ee (%) | Reference |
| 1 | Dibenzyl Malonate | α,β-Unsaturated N-Acylpyrrole | La(O-iPr)₃/(S,S)-Ph-Linked-BINOL | THF | Good | up to 96 | [1] |
| 2 | Diethyl Malonate | β-Arylethenesulfonyl Fluoride | Tertiary Amino-thiourea | Toluene | up to 96 | up to 92 | [2] |
| 3 | Dimethyl Malonate | β-Trifluoromethyl Enone | Tertiary Amino-thiourea | Toluene | High | up to 95 | [3][4] |
Key Experimental Protocol: Enantioselective Michael Addition
This protocol is adapted from the catalytic asymmetric Michael reaction of dibenzyl malonate and is proposed for this compound.[1]
Reaction: Enantioselective Michael Addition of this compound to an α,β-Unsaturated N-Acylpyrrole.
Materials
-
This compound
-
α,β-Unsaturated N-Acylpyrrole (e.g., N-(But-2-enoyl)-1H-pyrrole)
-
Lanthanum(III) isopropoxide [La(O-iPr)₃]
-
(S,S)-Ph-Linked-BINOL
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas
-
Standard glassware for anhydrous reactions (Schlenk flask, syringes, etc.)
-
Silica gel for column chromatography
Catalyst Preparation (in situ)
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon), add La(O-iPr)₃ (0.1 equiv) and (S,S)-Ph-Linked-BINOL (0.1 equiv).
-
Add anhydrous THF to dissolve the solids.
-
Stir the mixture at room temperature for 30 minutes to allow for complex formation.
Reaction Procedure
-
To the pre-formed catalyst solution, add this compound (1.2 equiv).
-
Add 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) (0.1 equiv).
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C, optimization may be required).
-
Slowly add a solution of the α,β-Unsaturated N-Acylpyrrole (1.0 equiv) in anhydrous THF via syringe pump over 1 hour.
-
Stir the reaction at the same temperature until completion, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification and Analysis
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
-
Determine the enantiomeric excess (ee) of the purified product by chiral HPLC analysis.
Visualizations
Proposed Reaction Scheme
Caption: Proposed enantioselective Michael addition.
Experimental Workflow
Caption: Experimental workflow for the Michael addition.
Proposed Stereochemical Model
Caption: Simplified transition state model.
Discussion and Alternative Approaches
The success of the proposed enantioselective Michael addition relies on the effective coordination of both the this compound and the Michael acceptor to the chiral lanthanum catalyst. The BINOL-derived ligand creates a chiral pocket that directs the nucleophilic attack of the malonate enolate to one face of the acceptor, leading to the observed enantioselectivity. The addition of HFIP can enhance the Lewis acidity of the catalyst, potentially improving both reactivity and selectivity.
Researchers may also consider other catalytic systems for the enantioselective functionalization of this compound:
-
Phase-Transfer Catalysis: Chiral quaternary ammonium salts derived from cinchona alkaloids have been successfully employed for the enantioselective alkylation of various malonate derivatives. This approach could be adapted for the alkylation of this compound with various electrophiles.
-
Organocatalysis: Chiral thiourea and squaramide-based organocatalysts are known to promote highly enantioselective Michael additions of malonates through hydrogen bonding interactions. These catalysts offer a metal-free alternative for the synthesis of chiral fluorinated compounds.
-
Enantioselective Fluorination: For the synthesis of this compound itself in an enantioselective manner from dibenzyl malonate, electrophilic fluorinating agents (e.g., N-fluorobenzenesulfonimide, NFSI) in the presence of chiral metal complexes (e.g., DBFOX-Ph/Ni(II)) can be employed.[5]
Optimization of reaction conditions, including temperature, solvent, catalyst loading, and the specific structure of the Michael acceptor, will be crucial for achieving high yields and enantioselectivities. The protocols and data presented herein provide a solid starting point for the development of robust and efficient methods for the synthesis of valuable chiral building blocks from this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Enantioselective Addition of Dialkyl Malonates to β-Arylethenesulfonyl Fluorides under High-Pressure Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective Organocatalytic Conjugate Addition of Malonates to β,β-Disubstituted β-Trifluoromethyl Enones under High Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Organocatalyzed Reactions Involving Dibenzyl 2-Fluoromalonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. Dibenzyl 2-fluoromalonate has emerged as a valuable prochiral building block for the synthesis of complex, fluorinated molecules. Its activated methylene group, coupled with the unique electronic properties of the fluorine atom, makes it an excellent substrate for a variety of carbon-carbon bond-forming reactions. Organocatalysis, utilizing small organic molecules to catalyze chemical transformations, provides a green and efficient alternative to traditional metal-based catalysis for the asymmetric functionalization of such precursors. This document provides detailed application notes and protocols for the organocatalyzed reactions of this compound, with a focus on the enantioselective Michael addition to nitroolefins.
Key Application: Asymmetric Michael Addition to Nitroolefins
The organocatalytic asymmetric Michael addition of this compound to nitroolefins is a powerful method for the synthesis of chiral γ-nitro-α-fluoro-α-arylcarboxylic acid esters. These products are highly valuable intermediates, as the nitro group can be readily transformed into a variety of other functional groups, including amines, ketones, and carboxylic acids, opening avenues to a diverse range of chiral fluorinated compounds.
Reaction Principle
This transformation is typically catalyzed by a chiral bifunctional organocatalyst, such as a cinchona alkaloid-derived thiourea. The catalyst activates both the nucleophile (this compound) and the electrophile (nitroolefin) simultaneously through a network of hydrogen bonds. The thiourea moiety of the catalyst protonates and activates the nitro group of the nitroolefin, while the basic tertiary amine moiety deprotonates the this compound to form a chiral enolate. This dual activation within a chiral environment allows for a highly organized transition state, leading to excellent control over the stereochemical outcome of the reaction.
Figure 1: General workflow of the bifunctional thiourea-catalyzed Michael addition.
Quantitative Data Summary
The following table summarizes the results of the organocatalytic asymmetric Michael addition of this compound to various nitroolefins, as reported by Li, H., et al.[1]. This data highlights the substrate scope and the high levels of enantioselectivity that can be achieved.
| Entry | Nitroolefin (Ar) | Time (h) | Yield (%) | ee (%) |
| 1 | C₆H₅ | 48 | 92 | 94 |
| 2 | 4-ClC₆H₄ | 48 | 95 | 96 |
| 3 | 4-BrC₆H₄ | 48 | 96 | 95 |
| 4 | 4-MeC₆H₄ | 72 | 85 | 93 |
| 5 | 4-MeOC₆H₄ | 72 | 82 | 92 |
| 6 | 2-ClC₆H₄ | 72 | 88 | 90 |
| 7 | 2-Naphthyl | 72 | 89 | 91 |
| 8 | 2-Thienyl | 72 | 80 | 88 |
Experimental Protocols
General Protocol for the Asymmetric Michael Addition
This protocol is adapted from the work of Li, H., Zu, L., Xie, H., & Wang, W. (2009).[1].
Materials:
-
This compound
-
Substituted nitroolefin
-
Bifunctional thiourea organocatalyst (e.g., a cinchona alkaloid derivative)
-
Toluene (anhydrous)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Thin-layer chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add the bifunctional thiourea organocatalyst (0.02 mmol, 10 mol%).
-
Add the substituted nitroolefin (0.2 mmol, 1.0 equiv).
-
Add this compound (0.24 mmol, 1.2 equiv).
-
Add anhydrous toluene (1.0 mL).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford the desired chiral γ-nitro-α-fluoro-α-arylcarboxylic acid ester.
-
Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC).
Figure 2: A streamlined experimental workflow for the Michael addition.
Applications in Drug Development
The chiral fluorinated building blocks synthesized through these organocatalytic methods are of significant interest to the pharmaceutical industry. The introduction of a fluorine atom can enhance metabolic stability, improve binding affinity to biological targets, and alter the pKa of nearby functional groups, thereby improving oral bioavailability.[2] The γ-amino acid derivatives, accessible from the nitro adducts, are particularly valuable scaffolds for the development of novel therapeutics, including enzyme inhibitors and receptor modulators.
Conclusion
The organocatalyzed reactions of this compound represent a highly efficient and stereoselective method for the synthesis of valuable chiral fluorinated molecules. The bifunctional thiourea-catalyzed Michael addition to nitroolefins, in particular, provides a reliable route to versatile intermediates for drug discovery and development. The detailed protocols and data presented herein serve as a practical guide for researchers in academia and industry to explore the potential of this powerful synthetic methodology.
References
Application Notes and Protocols for the Deprotection of Dibenzyl Esters in Fluorinated Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methods for the deprotection of dibenzyl esters, with a special focus on the considerations and challenges presented by fluorinated substrates. The presence of fluorine atoms in a molecule can significantly influence its reactivity, and thus, the selection and optimization of deprotection strategies are critical for the successful synthesis of fluorinated pharmaceuticals and other advanced materials.
Introduction to Deprotection of Dibenzyl Esters
Dibenzyl esters are widely utilized as protecting groups for carboxylic acids due to their general stability across a range of reaction conditions and their susceptibility to cleavage under relatively mild deprotection protocols. The most common strategies for the removal of benzyl esters involve catalytic hydrogenation, transfer hydrogenation, and acid- or Lewis acid-mediated cleavage.
The introduction of fluorine atoms into organic molecules can alter their electronic properties, steric hindrance, and bond strengths. These modifications can impact the efficiency and selectivity of standard deprotection methods. Therefore, careful consideration of the substrate's structure and the potential for side reactions is paramount.
Key Deprotection Methodologies
Catalytic Hydrogenolysis
Catalytic hydrogenolysis is a widely used and often "clean" method for the removal of benzyl groups, proceeding via the cleavage of the carbon-oxygen bond with hydrogen gas in the presence of a metal catalyst.[1]
General Workflow for Catalytic Hydrogenolysis:
Caption: General workflow for catalytic hydrogenolysis.
Experimental Protocol: General Procedure for Catalytic Hydrogenolysis
-
Preparation: In a round-bottom flask, dissolve the fluorinated dibenzyl ester substrate (1.0 eq) in a suitable anhydrous solvent (e.g., methanol, ethanol, ethyl acetate) to a concentration of approximately 0.1 M.[2]
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) to the solution. The typical catalyst loading is 10-20% by weight of the substrate.[1][2] For more challenging substrates, Pearlman's catalyst (20% Pd(OH)₂/C) may be a more active alternative.[2]
-
Hydrogenation Setup: Securely attach a hydrogen-filled balloon to the flask. For reactions requiring higher pressure, a Parr hydrogenation apparatus should be used.
-
Inerting: Evacuate the flask under vacuum and backfill with hydrogen from the balloon. Repeat this process three times to ensure an inert atmosphere.[2]
-
Reaction: Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup and Isolation: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.[2] Wash the Celite® pad with the reaction solvent. Combine the filtrates and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by crystallization or chromatography if necessary.[2]
Considerations for Fluorinated Compounds:
-
C-F Bond Stability: While generally stable, benzylic C-F bonds can be susceptible to hydrogenolysis under harsh conditions. The risk of hydrodefluorination should be assessed, especially for benzylic fluorides.
-
Catalyst Poisoning: Certain fluorine-containing functional groups or impurities might act as catalyst poisons, reducing the efficiency of the reaction. Increasing the catalyst loading or using a more active catalyst like Pearlman's catalyst may be necessary.[2]
-
Solvent Choice: The choice of solvent can influence the reaction rate. For debenzylation with Pd/C, the general order of solvent efficiency is ethanol > methanol > toluene.[2]
Quantitative Data:
While specific data for fluorinated dibenzyl esters is limited in the literature, the following table provides a general comparison of common deprotection methods for benzyl esters.
| Method | Catalyst/Reagent | Typical Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenolysis | 10% Pd/C, H₂ | Room temp, atmospheric pressure | Clean, high yielding, volatile byproduct (toluene) | Incompatible with reducible functional groups, potential for catalyst poisoning |
| Catalytic Transfer Hydrogenolysis | 10% Pd/C, Ammonium Formate | Refluxing MeOH | Avoids use of H₂ gas, milder for some substrates | Requires higher temperatures, potential for side reactions with the hydrogen donor |
| Acid-Catalyzed Hydrolysis | Trifluoroacetic Acid (TFA) | Room temp, CH₂Cl₂ | Tolerant of hydrogenation-sensitive groups | Requires strongly acidic conditions, may not be suitable for acid-labile substrates |
| Lewis Acid-Mediated Cleavage | BCl₃, AlCl₃, SnCl₄ | 0°C to room temp | Can be highly selective | Stoichiometric amounts of Lewis acid often required, harsh conditions |
| Nickel Boride Reduction | NiCl₂·6H₂O, NaBH₄ | Room temp, MeOH | Rapid, chemoselective for benzyl esters over benzyl ethers | Requires in-situ generation of the active reagent |
Catalytic Transfer Hydrogenolysis
Catalytic transfer hydrogenation is a safer and often more convenient alternative to using hydrogen gas. It employs a hydrogen donor in the presence of a catalyst to effect the deprotection.[1]
Experimental Protocol: Catalytic Transfer Hydrogenolysis using Ammonium Formate
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the fluorinated dibenzyl ester (1.0 eq) in anhydrous methanol (10-20 mL per gram of substrate).[1][2]
-
Catalyst Addition: Carefully add 10% Pd/C (10-20% by weight of the substrate).[1][2]
-
Hydrogen Donor Addition: To the stirred suspension, add ammonium formate (5.0 eq) in one portion.[1][2]
-
Reaction: Heat the reaction mixture to reflux.[2]
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Workup and Isolation: Upon completion, cool the mixture to room temperature. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.[2] Wash the filter cake with a small amount of methanol.
-
Purification: Combine the filtrates and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or ion-exchange chromatography.[2]
Considerations for Fluorinated Compounds:
-
The higher reaction temperatures required for transfer hydrogenolysis might increase the risk of side reactions, including potential C-F bond cleavage, depending on the substrate.
-
The choice of hydrogen donor can be critical. Formic acid is also a common choice, but the reaction conditions may need to be optimized.[1]
Acid-Catalyzed Deprotection
Strong acids can cleave benzyl esters, offering an alternative for substrates that are sensitive to hydrogenation.[1]
Logical Workflow for Selecting an Acid-Based Deprotection Strategy:
Caption: Decision workflow for acid-catalyzed deprotection.
Experimental Protocol: Acid-Catalyzed Hydrolysis using Trifluoroacetic Acid (TFA)
-
Preparation: In a round-bottom flask with a magnetic stir bar, dissolve the fluorinated dibenzyl ester (1.0 eq) in anhydrous dichloromethane (10-20 mL per gram of substrate).[1]
-
Reagent Addition: Cool the solution in an ice bath. Slowly add trifluoroacetic acid (5-10 eq).[1]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-6 hours.[1]
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup and Isolation: Upon completion, carefully remove the TFA and solvent under reduced pressure. Co-evaporation with a high-boiling point solvent like toluene may be necessary to remove residual TFA.
-
Purification: The crude product can be purified by an appropriate method, such as crystallization or chromatography.
Considerations for Fluorinated Compounds:
-
The high acidity of TFA may lead to undesired side reactions on other acid-labile functional groups within the molecule.
-
The electron-withdrawing nature of fluorine substituents can influence the rate of acid-catalyzed hydrolysis. For instance, the hydrolysis of diethyl 2-(perfluorophenyl)malonate proved to be challenging under both basic and acidic conditions, with the latter leading to decarboxylation to form 2-(perfluorophenyl)acetic acid.[3][4]
Lewis Acid-Mediated Deprotection
Lewis acids offer another avenue for benzyl ester cleavage, sometimes with enhanced selectivity compared to Brønsted acids.[5]
Experimental Protocol: General Considerations for Lewis Acid-Mediated Deprotection
Detailed protocols are highly substrate-dependent. Common Lewis acids include BCl₃, AlCl₃, and SnCl₄.[5] Reactions are typically carried out in chlorinated solvents at low temperatures (e.g., 0 °C to room temperature). The stoichiometry of the Lewis acid is a critical parameter to optimize. Anisole is sometimes added as a cation scavenger to prevent side reactions.[5]
Considerations for Fluorinated Compounds:
-
Chemoselectivity: Some Lewis acids can exhibit excellent chemoselectivity. For example, SnCl₄ has been shown to cleave benzyl esters in the presence of benzyl ethers, amines, and amides.[5]
-
C-F Bond Activation: Strong Lewis acids have the potential to activate C-F bonds, leading to undesired side reactions. This is a significant consideration, especially for polyfluorinated aromatic systems.
Other Methods: Nickel Boride
A rapid and chemoselective method for the deprotection of benzyl esters using nickel boride has been reported. This method is noteworthy for its selectivity, leaving benzyl ethers unaffected.[6]
Experimental Protocol: Deprotection using Nickel Boride
-
Preparation: In a round-bottom flask, dissolve the benzyl ester (1 mmol) in methanol (10 mL).[6]
-
Reagent Addition: Add NiCl₂·6H₂O (1-2 mmol). To this solution, add NaBH₄ (2-10 mmol) portion-wise with stirring.[6]
-
Reaction: Stir the reaction mixture at room temperature for 5-60 minutes.[6]
-
Monitoring: Monitor the reaction by TLC.
-
Workup and Isolation: Upon completion, add water (10 mL) and extract the product with ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product can be purified by column chromatography.
Considerations for Fluorinated Compounds:
-
This method's compatibility with various fluorine substitution patterns would need to be evaluated on a case-by-case basis. The mild conditions and high chemoselectivity are promising for complex fluorinated molecules. For dibenzyl esters, a higher molar ratio of the reagents may be required.[6]
Orthogonal Deprotection Strategies
In complex molecules with multiple ester protecting groups, an orthogonal deprotection strategy is essential. This involves using protecting groups that can be removed under different, non-interfering conditions.[7] For fluorinated compounds, this allows for the selective deprotection of a dibenzyl ester in the presence of other esters that might be sensitive to the chosen deprotection conditions.
Logical Diagram of an Orthogonal Deprotection Strategy:
Caption: Orthogonal deprotection workflow.
Summary and Recommendations
The deprotection of dibenzyl esters in fluorinated compounds requires a careful evaluation of the substrate's reactivity and the potential for side reactions.
-
Catalytic hydrogenolysis remains a primary choice due to its clean nature, but the stability of C-F bonds and potential catalyst inhibition must be considered.
-
Catalytic transfer hydrogenation offers a convenient alternative to the use of hydrogen gas.
-
Acid- and Lewis acid-catalyzed methods are valuable for substrates incompatible with hydrogenation, but the conditions must be carefully optimized to avoid unwanted side reactions with the fluorinated moiety or other functional groups. The challenge of hydrolyzing esters of perfluorinated acids highlights the potential for altered reactivity.[3][4]
-
Nickel boride presents a promising chemoselective alternative, particularly when benzyl ethers are also present in the molecule.[6]
For any given fluorinated substrate, it is highly recommended to perform small-scale test reactions to determine the optimal deprotection method and conditions to achieve the desired product in high yield and purity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. d-nb.info [d-nb.info]
- 4. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rapid Chemoselective Deprotection of Benzyl Esters by Nickel Boride [organic-chemistry.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
Troubleshooting & Optimization
Technical Support Center: Dibenzyl 2-Fluoromalonate Alkylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the alkylation of dibenzyl 2-fluoromalonate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the alkylation of this compound.
Issue 1: Low Yield of the Desired Mono-Alkylated Product
Possible Causes:
-
Incomplete Deprotonation: The base used may not be strong enough or used in insufficient quantity to fully deprotonate the this compound.
-
Side Reactions: Competing side reactions such as dialkylation, hydrolysis of the ester, or elimination of the alkyl halide are consuming the starting materials or the desired product.
-
Poor Quality Reagents: The this compound, alkylating agent, or base may be of poor quality or contain impurities that inhibit the reaction.
-
Suboptimal Reaction Conditions: The reaction temperature may be too low, or the reaction time too short, leading to incomplete conversion.
Solutions:
-
Base Selection: Use a strong, non-nucleophilic base such as sodium hydride (NaH) to ensure complete deprotonation.
-
Stoichiometry Control: Use a slight excess (1.1 equivalents) of this compound relative to the alkylating agent and a precise amount of base (1.0 equivalent) to favor mono-alkylation.
-
Reagent Purity: Ensure all reagents are pure and dry. Solvents should be anhydrous, especially when using water-sensitive bases like NaH.
-
Optimize Conditions: Gradually increase the reaction temperature and monitor the reaction progress by TLC or LC-MS to find the optimal conditions.
Issue 2: Significant Formation of Dialkylated Product
Possible Causes:
-
Excess Base: Using more than one equivalent of base will deprotonate the mono-alkylated product, leading to a second alkylation.
-
High Concentration of Alkylating Agent: Adding the alkylating agent too quickly or in a large initial portion can lead to localized high concentrations, promoting dialkylation.
-
Elevated Reaction Temperature: Higher temperatures can increase the rate of the second alkylation.
Solutions:
-
Precise Stoichiometry: Use exactly one equivalent of a strong base.
-
Slow Addition: Add the alkylating agent dropwise to the reaction mixture over an extended period.
-
Temperature Control: Maintain a low to moderate reaction temperature.
Issue 3: Presence of Elimination Byproducts
Possible Causes:
-
Sterically Hindered Alkyl Halide: Secondary and tertiary alkyl halides are more prone to elimination (E2) reactions under basic conditions.
-
Strongly Basic Conditions: The use of a very strong or sterically hindered base can favor elimination over substitution.
Solutions:
-
Choice of Alkylating Agent: Whenever possible, use primary alkyl halides.
-
Milder Base: If elimination is a significant problem, consider a milder base, although this may impact the rate of the desired alkylation.
Issue 4: Hydrolysis of Benzyl Esters
Possible Causes:
-
Presence of Water: Moisture in the reaction mixture can lead to the hydrolysis of the benzyl esters, especially under basic conditions.
-
Workup Conditions: Prolonged exposure to strongly acidic or basic conditions during the workup can cause ester cleavage.
Solutions:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Neutral Workup: Quench the reaction with a neutral or mildly acidic solution (e.g., saturated aqueous ammonium chloride) and minimize the time the product is in contact with aqueous layers.
Frequently Asked Questions (FAQs)
Q1: What is the best base for the mono-alkylation of this compound?
A1: Sodium hydride (NaH) is a highly effective base for this transformation as it is strong enough to completely deprotonate the malonate and is non-nucleophilic, which minimizes side reactions with the alkylating agent.
Q2: How can I minimize the formation of the dialkylated product?
A2: To favor mono-alkylation, it is crucial to control the stoichiometry. Use a slight excess of this compound (e.g., 1.1 equivalents) relative to the alkylating agent (1.0 equivalent) and use exactly one equivalent of a strong base like NaH. Additionally, adding the alkylating agent slowly at a controlled temperature can help.
Q3: What solvents are recommended for this reaction?
A3: Anhydrous polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are good choices, particularly when using sodium hydride.
Q4: My alkylating agent is a secondary halide and I'm seeing a lot of elimination. What can I do?
A4: Secondary halides are challenging for this reaction. You can try using a less-hindered base and running the reaction at a lower temperature to favor substitution over elimination. However, yields may still be compromised. If possible, an alternative synthetic route that avoids this step should be considered.
Q5: How can I tell if my reaction is complete?
A5: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The disappearance of the starting this compound and the appearance of a new, less polar spot (the mono-alkylated product) will indicate the reaction is proceeding.
Data Presentation
The following table summarizes the expected outcomes of the alkylation of this compound under different conditions. This data is illustrative and aims to provide a qualitative understanding of how reaction parameters can influence the product distribution.
| Condition | Base (Equivalents) | Alkylating Agent (Equivalents) | This compound (Equivalents) | Expected Major Product | Expected Side Products |
| Optimal Mono-alkylation | NaH (1.0) | Primary Alkyl Halide (1.0) | 1.1 | Mono-alkylated product | Minor amounts of dialkylated product |
| Excess Base | NaH (2.2) | Primary Alkyl Halide (1.0) | 1.0 | Dialkylated product | Mono-alkylated product |
| Secondary Alkyl Halide | NaH (1.0) | Secondary Alkyl Halide (1.0) | 1.1 | Mono-alkylated product | Significant elimination byproduct |
| Wet Solvent | NaH (1.0) | Primary Alkyl Halide (1.0) | 1.1 | Mono-alkylated product | Dibenzyl malonate (from hydrolysis) |
Experimental Protocols
Key Experiment: Mono-alkylation of this compound
This protocol is a general guideline for the mono-alkylation of this compound with a primary alkyl halide. Optimization may be required for specific substrates.
Materials:
-
This compound
-
Primary alkyl halide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.0 equivalent, washed with anhydrous hexanes to remove mineral oil).
-
Solvent Addition: Add anhydrous THF to the flask via cannula.
-
Enolate Formation: Cool the suspension to 0 °C in an ice bath. Dissolve this compound (1.1 equivalents) in anhydrous THF and add it dropwise to the NaH suspension via the dropping funnel. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add the primary alkyl halide (1.0 equivalent) dropwise via the dropping funnel.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) may be applied.
-
Workup: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure mono-alkylated this compound.
Mandatory Visualization
Caption: Reaction pathways in the alkylation of this compound.
Preventing dialkylation in Dibenzyl 2-fluoromalonate reactions
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to address common challenges encountered during the alkylation of dibenzyl 2-fluoromalonate, with a primary focus on preventing undesired dialkylation.
Troubleshooting Guide
Problem: Significant formation of dialkylated product.
The formation of a dialkylated side product is a common issue in malonic ester synthesis.[1] The acidity of the mono-substituted product is similar to the starting material, making a second alkylation competitive. For this compound, the electron-withdrawing fluorine atom can influence the acidity and reactivity of the enolate. Here are key parameters to control for selective mono-alkylation:
| Parameter | Recommendation to Favor Mono-alkylation | Rationale |
| Stoichiometry | Use a slight excess of this compound (1.1-1.2 equivalents) relative to the alkylating agent (1.0 equivalent). | Increases the statistical probability of the base reacting with the starting material rather than the mono-alkylated product. |
| Base Equivalents | Use precisely one equivalent of base. | Using more than one equivalent of base will deprotonate the mono-alkylated product, leading directly to the dialkylated product.[2] |
| Base Selection | - For standard conditions: Use a base with the same ester group, such as sodium benzylate, to prevent transesterification. However, sodium hydride (NaH) in an aprotic solvent like THF or DMF is a common and effective choice for irreversible enolate formation. - For milder conditions: Consider weaker inorganic bases like potassium carbonate (K₂CO₃) in conjunction with phase-transfer catalysis. | Strong bases like NaH ensure complete and irreversible deprotonation of the starting material before the alkylating agent is added.[2] Milder bases used in PTC can offer higher selectivity for mono-alkylation.[3][4] |
| Reaction Temperature | Maintain a low temperature during the addition of the alkylating agent (e.g., 0 °C or below). | Lower temperatures decrease the rate of the reaction, allowing for better control and minimizing the risk of the mono-alkylated product's enolate forming and reacting. |
| Addition of Alkylating Agent | Add the alkylating agent slowly and dropwise to the solution of the pre-formed enolate. | Slow addition keeps the instantaneous concentration of the electrophile low, reducing the likelihood of a second alkylation event occurring on the newly formed mono-alkylated product. |
| Solvent | - With strong bases (NaH), use anhydrous aprotic solvents like THF or DMF. - For PTC, a biphasic system (e.g., toluene/water) is used. | Aprotic solvents are necessary for strong bases like NaH. The choice of solvent can also influence the reactivity of the enolate. In some cases, less polar solvents can favor mono-alkylation. |
| Steric Hindrance | The bulky benzyl ester groups naturally provide some steric hindrance against a second alkylation.[5] This effect is more pronounced with bulky alkylating agents. | The SN2 mechanism of the alkylation is sensitive to steric bulk.[5] After the first alkyl group is added, the steric environment around the alpha-carbon is more crowded, making the second attack by another alkyl group slower. |
Frequently Asked Questions (FAQs)
Q1: Why is dialkylation a common problem in the alkylation of this compound?
A1: The hydrogen on the alpha-carbon of the mono-alkylated product is still acidic and can be removed by the base present in the reaction mixture. This newly formed enolate can then react with another molecule of the alkylating agent, leading to the dialkylated product. The presence of the electron-withdrawing fluorine atom can affect the acidity of the alpha-proton, but the fundamental issue of competing deprotonation remains.
Q2: I used exactly one equivalent of base, but I still see significant dialkylation. What could be the cause?
A2: Several factors could be at play. If the enolate of your starting material is in equilibrium with the unreacted malonate (e.g., when using weaker bases in homogenous solution), some of the mono-alkylated product can be deprotonated. Also, if your alkylating agent is highly reactive (e.g., benzyl bromide or allyl iodide), the second alkylation can be fast. Ensure your base is strong enough for complete deprotonation (like NaH) and add the alkylating agent slowly at low temperature.
Q3: How does the fluorine atom in this compound affect the reaction compared to non-fluorinated malonates?
A3: The alkylation of fluoromalonate esters is generally slower than their non-fluorinated counterparts. This is attributed to the lower stability and nucleophilicity of the fluoromalonate enolate due to the inductive effect of the fluorine atom. This may require slightly longer reaction times or warming the reaction after the initial slow addition of the alkylating agent.
Q4: Can I use phase-transfer catalysis (PTC) to improve mono-alkylation selectivity?
A4: Yes, phase-transfer catalysis is an excellent technique for achieving selective mono-alkylation.[3] It typically uses milder bases like solid potassium carbonate and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) in a biphasic system.[4] This method can minimize the concentration of the enolate in the organic phase, thereby reducing the chance of dialkylation.[3]
Q5: My alkylating agent is sterically hindered. How does this affect the potential for dialkylation?
A5: Using a bulky alkylating agent can significantly favor mono-alkylation. The first alkylation adds steric bulk around the alpha-carbon, making it more difficult for a second bulky group to approach and react in an SN2 fashion.[5] This steric hindrance can be a powerful tool to control the reaction's outcome.
Data Presentation
Table 1: Illustrative Impact of Reaction Parameters on Product Selectivity
| This compound (eq.) | Base (eq.) | Alkyl Halide (eq.) | Base Type | Solvent | Expected Mono-alkylated Product (%) | Expected Di-alkylated Product (%) |
| 1.0 | 1.1 | 1.0 | NaH | DMF | ~60-70% | ~30-40% |
| 1.2 | 1.0 | 1.0 | NaH | DMF | ~85-95% | ~5-15% |
| 1.0 | 2.2 | 2.0 | NaH | DMF | Low | High |
| 1.2 | 1.0 | 1.0 | K₂CO₃/TBAB | Toluene/H₂O | ~90-98% | ~2-10% |
Experimental Protocols
Protocol 1: Selective Mono-alkylation using Sodium Hydride
This protocol is a general guideline for achieving selective mono-alkylation of this compound.
Materials:
-
This compound (1.1 equivalents)
-
Alkyl halide (1.0 equivalent)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.0 equivalent)
-
Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate or Diethyl ether
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add sodium hydride (1.0 eq.).
-
Wash the NaH with anhydrous hexane (2x) to remove the mineral oil, and carefully decant the hexane. Place the flask under a positive pressure of nitrogen.
-
Add anhydrous DMF (or THF) to the flask and cool the suspension to 0 °C using an ice bath.
-
Dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DMF (or THF) and add it dropwise to the stirred NaH suspension at 0 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 30-60 minutes to ensure complete formation of the enolate (hydrogen evolution should cease).
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.0 eq.) dropwise via a syringe pump over 30-60 minutes.
-
Let the reaction stir at 0 °C for 1 hour, then allow it to warm to room temperature and stir for 4-16 hours. Monitor the reaction's progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the mono-alkylated product.
Visualizations
Caption: Desired (solid line) and undesired (dashed line) pathways.
Caption: A logical workflow for troubleshooting undesired dialkylation.
References
Technical Support Center: Purification of Dibenzyl 2-fluoromalonate Reaction Products by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of Dibenzyl 2-fluoromalonate reaction products using column chromatography. This resource is designed to assist in optimizing purification protocols and resolving common issues encountered during this critical separation step.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind purifying this compound using column chromatography?
Column chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or mixture of solvents). This compound, a moderately polar compound, will travel down the column at a specific rate depending on the chosen solvent system. This allows for its separation from impurities that are either more or less polar.
Q2: How do I select the appropriate solvent system (mobile phase) for the purification?
The ideal solvent system is determined by preliminary analysis using Thin Layer Chromatography (TLC). The goal is to find a solvent mixture in which this compound has an Rf value between 0.25 and 0.35. A common starting point for malonate esters is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. By adjusting the ratio of these solvents, the desired Rf value can be achieved. For instance, increasing the proportion of ethyl acetate will increase the polarity of the mobile phase and thus increase the Rf value.
Q3: What are the common impurities I can expect in a this compound synthesis?
Common impurities will depend on the specific synthetic route employed. However, you can generally expect to find unreacted starting materials such as dibenzyl malonate and the fluorinating agent. Side products from the reaction may also be present.
Q4: Should I use isocratic or gradient elution for the purification?
-
Isocratic elution , where a constant solvent composition is used, is simpler to perform and can be effective if the impurities have significantly different polarities from the desired product.
-
Gradient elution , which involves gradually increasing the polarity of the mobile phase during the separation, is more suitable for separating complex mixtures containing compounds with a wide range of polarities. For the purification of this compound, a gradient elution is often preferred to effectively separate it from both less polar and more polar impurities.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the column chromatography of this compound.
| Problem | Potential Cause | Suggested Solution |
| Product does not elute from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, this means increasing the percentage of ethyl acetate. |
| Product elutes too quickly with the solvent front. | The mobile phase is too polar. | Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane). |
| Poor separation of the product from impurities (co-elution). | The chosen solvent system has poor selectivity for the compounds. | Try a different solvent system. For example, if you are using hexane/ethyl acetate, consider trying a system with dichloromethane, such as hexane/dichloromethane.[1] |
| Streaking or tailing of the product band on the column and TLC plate. | The compound may be interacting too strongly with the acidic silica gel. The sample may be overloaded on the column. | Add a small amount (0.1-1%) of a neutralizer like triethylamine to the mobile phase.[2] Ensure the amount of crude material loaded is appropriate for the column size. A general guideline is to use 50-100g of silica gel for every 1g of crude material.[3] |
| The purified product is not pure upon analysis (e.g., by NMR). | Fractions containing the pure product were not correctly identified and combined. | Collect smaller fractions and analyze each one carefully by TLC before combining them. |
| Low recovery of the purified product. | The product may have poor solubility in the mobile phase, leading to precipitation on the column. Some product may have been lost during the work-up or transfer steps. | If solubility is an issue, consider "dry loading" the sample onto the column.[4] Ensure careful and quantitative transfers of the material at each step. |
Data Presentation
| Parameter | Typical Value / Range | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for flash column chromatography. |
| Mobile Phase (Eluent) | Hexane / Ethyl Acetate | A common and effective solvent system for malonate esters. |
| Recommended Rf Value | 0.25 - 0.35 | This range generally provides good separation.[2] |
| Elution Method | Gradient Elution | Often provides better separation for complex mixtures. A typical gradient could be from 5% to 20% ethyl acetate in hexane. |
| Expected Yield | >85% | Yields can vary significantly depending on the purity of the crude product and the success of the separation. For a related compound, diethyl fluoromalonate, a yield of 85% after column chromatography has been reported.[1] |
Experimental Protocols
Preliminary Analysis by Thin Layer Chromatography (TLC)
Before performing column chromatography, it is crucial to determine the optimal mobile phase composition using TLC.
Methodology:
-
Dissolve a small amount of the crude this compound reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Prepare several developing chambers with different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v).
-
Place the TLC plates in the chambers and allow the solvent front to move up the plate.
-
Visualize the separated spots under a UV lamp.
-
The ideal solvent system is the one that provides an Rf value of approximately 0.25-0.35 for the this compound spot.
Column Chromatography Protocol
This protocol is a general guideline and may need to be optimized based on the specific impurity profile of your crude product.
Methodology:
-
Column Preparation:
-
Select a glass column of an appropriate size.
-
Securely clamp the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel (230-400 mesh) in the least polar solvent mixture determined from your TLC analysis (e.g., 95:5 hexane:ethyl acetate).
-
Carefully pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove any air bubbles.
-
Add a thin layer of sand on top of the packed silica gel to prevent disturbance when adding the eluent.
-
-
Sample Loading (Dry Loading Method Recommended):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column, ensuring the top layer of sand is not disturbed.
-
Begin collecting the eluent in fractions (e.g., in test tubes or flasks).
-
Maintain a constant level of solvent above the stationary phase to prevent the column from running dry.
-
If using a gradient elution, gradually increase the polarity of the mobile phase as the separation progresses.
-
-
Fraction Analysis and Product Isolation:
-
Monitor the separation by collecting small aliquots from the fractions and analyzing them by TLC.
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
References
Technical Support Center: Optimizing Reaction Conditions for Dibenzyl 2-Fluoromalonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Dibenzyl 2-fluoromalonate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare 2-fluoromalonate esters?
A1: There are three primary low-cost synthetic strategies for the large-scale manufacture of 2-fluoromalonate esters: the reaction of ethanol with hexafluoropropene (HFP), halogen exchange (Halex), and selective direct fluorination.[1] The direct fluorination of the corresponding malonate ester is often considered an efficient and environmentally benign approach.[1]
Q2: I am observing a low yield of the desired mono-fluorinated product. What could be the cause?
A2: Low yields can stem from several factors. Incomplete reaction is a common issue. Ensure that the fluorinating agent is active and used in the correct stoichiometric ratio. The presence of water in the reaction can consume reagents and lead to unwanted side reactions, so maintaining anhydrous conditions is critical.[2] Additionally, the purity of the starting dibenzyl malonate is important; impurities can interfere with the reaction.[2]
Q3: Di-fluorinated byproducts are forming in my reaction. How can I minimize this?
A3: The formation of a di-fluorinated product occurs when the mono-fluorinated product undergoes a second fluorination. To minimize this, you can try adjusting the stoichiometry to use a slight excess of the starting dibenzyl malonate relative to the fluorinating agent. Slow, controlled addition of the fluorinating agent at a maintained temperature can also help improve selectivity for the mono-fluorinated product.[2]
Q4: What are some common side reactions to be aware of during the synthesis of substituted malonates?
A4: Besides over-fluorination, other side reactions can occur. If a base is used, and there are other electrophiles present, unwanted alkylation or other reactions can compete with fluorination.[2] Depending on the reaction conditions, elimination reactions can also be a competing pathway, especially under harsh basic or thermal conditions.[2] For dibenzyl esters specifically, harsh acidic or basic conditions, or hydrogenolysis conditions, can lead to debenzylation.
Q5: What purification methods are recommended for this compound?
A5: Following the reaction, the mixture is typically neutralized and extracted with an organic solvent like dichloromethane.[3] The combined organic layers are then washed, dried, and concentrated.[3] The crude product is often purified by column chromatography on silica gel.[3] For dibenzyl esters, which are generally less volatile than diethyl esters, vacuum distillation might also be a viable purification method, though care must be taken to avoid thermal decomposition.
Troubleshooting Guides
Issue 1: Low Conversion of Dibenzyl Malonate
| Possible Cause | Troubleshooting Steps |
| Inactive Fluorinating Agent | Verify the activity of the fluorinating agent. If it is old or has been improperly stored, it may have degraded. |
| Sub-optimal Reaction Temperature | Optimize the reaction temperature. Some fluorination reactions require specific temperature ranges to proceed efficiently. Start with temperatures reported for similar substrates and then screen a range of temperatures. |
| Insufficient Reaction Time | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, NMR). Ensure the reaction is allowed to proceed to completion. |
| Presence of Moisture | Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[2] |
Issue 2: Formation of Impurities and Byproducts
| Possible Cause | Troubleshooting Steps |
| Over-fluorination (Di-fluoromalonate formation) | Use a slight excess of dibenzyl malonate relative to the fluorinating agent.[2] Add the fluorinating agent slowly and with efficient stirring to avoid localized high concentrations.[2] |
| Debenzylation | Avoid harsh acidic or basic conditions if possible. If a base is required, consider using a milder, non-nucleophilic base. Avoid conditions that favor hydrogenolysis if a palladium catalyst is used in any step. |
| Elimination Reactions | If using a base-mediated reaction, consider using a non-nucleophilic base and controlling the temperature to minimize E2 elimination, which can be more prevalent under harsh conditions.[2] |
Experimental Protocols
Representative Protocol for Direct Fluorination of a Malonic Ester
This protocol is adapted from the synthesis of diethyl 2-fluoromalonate and may require optimization for the dibenzyl analogue.
Materials:
-
Dibenzyl malonate
-
Fluorinating agent (e.g., Selectfluor™)
-
Solvent (e.g., Acetonitrile)
-
Base (if required by the specific fluorinating agent)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve dibenzyl malonate in the chosen anhydrous solvent.
-
Add the fluorinating agent portion-wise or as a solution in the same solvent over a period of time, maintaining the desired reaction temperature (e.g., by using an ice bath or heating mantle).
-
Stir the reaction mixture vigorously and monitor its progress by TLC or GC.
-
Upon completion, quench the reaction by adding a suitable quenching agent (e.g., aqueous sodium bicarbonate or sodium sulfite solution).
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).[3]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.[3]
-
Concentrate the filtrate under reduced pressure to obtain the crude product.[3]
-
Purify the crude product by silica gel column chromatography.[3]
Comparative Data on Fluoromalonate Synthesis
The following table summarizes reaction conditions and yields for the synthesis of various 2-fluoromalonate esters. Note that direct data for this compound is limited in the provided search results, and these examples for other esters serve as a starting point for optimization.
| Product | Starting Material | Fluorinating Agent/Method | Solvent | Temperature | Time | Yield | Reference |
| Diethyl 2-fluoromalonate | Diethyl malonate | Et3N·5HF / PhIO | 1,2-dichloroethane | 70 °C | 24 h | 85% | [3] |
| Diethyl 2-fluoromalonate | Diethyl chloromalonate | HF / 1,5-diazabicyclo[4.3.0]non-5-ene | - | 80 °C | 12 h | 83% | [4] |
| Diethyl 2-fluoro-2-methylmalonate | Diethyl methylmalonate | Elemental Fluorine / Sodium Ethoxide | Acetonitrile | -20 °C | 1.67 h | 60% | [5] |
| Dimethyl 2-fluoro-2-methoxymalonate | Dimethyl 2-methoxymalonate | Elemental Fluorine / Sodium Hydride | Acetonitrile | -10 °C | 2.25 h | - | [5] |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: General experimental workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Yield
References
- 1. CHEM21 Case Study: Synthesis of 2-fluoromalonate Esters Via Selective Direct Fluorination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 2. benchchem.com [benchchem.com]
- 3. Diethyl fluoromalonate synthesis - chemicalbook [chemicalbook.com]
- 4. CN102557937A - Preparation method for diethyl fluoromalonate - Google Patents [patents.google.com]
- 5. WO1997000848A1 - A process for the preparation of esters - Google Patents [patents.google.com]
Technical Support Center: Hydrolysis of Dibenzyl 2-Fluoromalonate
Welcome to the technical support center for the hydrolysis of dibenzyl 2-fluoromalonate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2-fluoromalonic acid from its dibenzyl ester precursor.
Frequently Asked Questions (FAQs)
Q1: What is the primary intended product of the hydrolysis of this compound?
The primary goal of this reaction is to selectively cleave the two benzyl ester groups to yield 2-fluoromalonic acid.
Q2: What are the common methods for the deprotection of this compound?
While acidic or basic hydrolysis can be employed, the most common and generally recommended method for the deprotection of dibenzyl esters is catalytic hydrogenolysis. This method is typically milder and offers higher selectivity, minimizing the risk of unwanted side reactions such as decarboxylation.[1]
Q3: What are the potential byproducts I should be aware of during this reaction?
The formation of byproducts is highly dependent on the reaction conditions. Key potential byproducts include:
-
Benzyl alcohol: Formed from the cleavage of the benzyl ester groups.
-
Toluene: The primary byproduct when using catalytic hydrogenolysis.[1]
-
2-Fluoroacetic acid derivatives: Resulting from the decarboxylation of the 2-fluoromalonic acid product, especially under harsh acidic or basic conditions and elevated temperatures.
-
Dibenzyl ether: Can form as a byproduct during the synthesis of the starting material or under certain hydrolysis conditions.
-
Monobenzyl 2-fluoromalonate: The result of incomplete hydrolysis.
Q4: Why is my reaction showing low yield of 2-fluoromalonic acid?
Low yields can be attributed to several factors:
-
Incomplete reaction: The reaction may not have been allowed to proceed to completion.
-
Byproduct formation: Significant conversion of the starting material or product into byproducts.
-
Suboptimal reaction conditions: Incorrect temperature, pressure (for hydrogenolysis), or catalyst activity.
-
Work-up and purification losses: The desired product may be lost during extraction or purification steps.
Q5: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the disappearance of the starting material (this compound) and the appearance of the product (2-fluoromalonic acid, which will likely remain at the baseline). For more detailed analysis, High-Performance Liquid Chromatography (HPLC) can be used to quantify the starting material, product, and non-volatile byproducts.[2][3][4]
Troubleshooting Guides
Problem 1: Incomplete Deprotection (Hydrolysis/Hydrogenolysis)
| Symptom | Possible Cause | Suggested Solution |
| Significant amount of starting material or monobenzyl ester remains. | Insufficient reaction time or catalyst deactivation (for hydrogenolysis). | Extend the reaction time and monitor by TLC or HPLC. If using catalytic hydrogenolysis, consider adding fresh catalyst. |
| Low hydrogen pressure (for hydrogenolysis). | Ensure the system is properly sealed and increase the hydrogen pressure within safe limits for the equipment. | |
| Poor quality of reagents. | Use freshly distilled solvents and high-purity starting materials. Ensure the catalyst for hydrogenolysis is active. | |
| Low reaction temperature. | Gradually increase the reaction temperature while monitoring for byproduct formation. For hydrogenolysis, ensure adequate mixing to facilitate contact between the catalyst, substrate, and hydrogen. |
Problem 2: Significant Formation of Decarboxylation Byproduct (2-Fluoroacetic Acid Derivative)
| Symptom | Possible Cause | Suggested Solution |
| Presence of a significant peak corresponding to the decarboxylated product in analytical data (e.g., NMR, LC-MS). | Harsh reaction conditions (high temperature, strong acid or base). | Switch to a milder deprotection method like catalytic hydrogenolysis. If using hydrolysis, employ milder conditions (e.g., lower temperature, weaker acid or base). Dibenzyl esters are noted to be cleaved under "very mild conditions".[5][6][7] |
| Prolonged reaction time at elevated temperatures. | Optimize the reaction time to ensure complete conversion of the starting material without significant degradation of the product. | |
| Acidic or basic impurities. | Ensure all reagents and solvents are free from acidic or basic contaminants. |
Problem 3: Presence of Unexpected Benzyl-Containing Byproducts
| Symptom | Possible Cause | Suggested Solution |
| Detection of benzyl alcohol and/or dibenzyl ether in the reaction mixture. | Hydrolysis of the benzyl ester groups. | This is an expected byproduct of hydrolysis. For hydrogenolysis, its presence may indicate a competing hydrolysis pathway if water is present. |
| Formation of dibenzyl ether. | This can be a byproduct from the initial synthesis of the starting material or form under certain acidic conditions. Purification by chromatography may be necessary. | |
| Reduction of the aromatic ring of the benzyl group (in hydrogenolysis). | Over-hydrogenation of the benzyl group can occur. Use a more selective catalyst or milder reaction conditions (lower pressure, shorter reaction time).[8] |
Data Presentation
Table 1: Summary of Potential Byproducts and Analytical Methods for Detection
| Byproduct | Formation Pathway | Recommended Analytical Method(s) |
| Monobenzyl 2-fluoromalonate | Incomplete hydrolysis/hydrogenolysis | HPLC, ¹H NMR, ¹⁹F NMR |
| 2-Fluoroacetic acid derivative | Decarboxylation of 2-fluoromalonic acid | ¹H NMR, ¹⁹F NMR, LC-MS |
| Benzyl alcohol | Cleavage of benzyl ester | GC-MS, ¹H NMR, HPLC[9][10][11] |
| Toluene | Hydrogenolysis of benzyl ester | GC-MS, ¹H NMR |
| Dibenzyl ether | Side reaction | GC-MS, ¹H NMR[12][13] |
Experimental Protocols
Key Experimental Protocol: Catalytic Hydrogenolysis of this compound
This is a general procedure and may require optimization for specific experimental setups.
Materials:
-
This compound
-
Palladium on carbon (5-10% Pd/C)
-
Anhydrous solvent (e.g., ethanol, ethyl acetate, or tetrahydrofuran)
-
Hydrogen gas source
-
Inert gas (e.g., nitrogen or argon)
-
Filtration agent (e.g., Celite®)
Procedure:
-
In a hydrogenation vessel, dissolve this compound in the chosen anhydrous solvent.
-
Carefully add the Pd/C catalyst under an inert atmosphere. The amount of catalyst typically ranges from 1 to 10 mol% relative to the substrate.
-
Seal the vessel and purge the system with an inert gas, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude 2-fluoromalonic acid.
-
Purify the product as necessary, for example, by recrystallization.
Mandatory Visualization
Caption: Reaction pathways for the deprotection of this compound.
Caption: A logical workflow for troubleshooting experimental outcomes.
References
- 1. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 2. helixchrom.com [helixchrom.com]
- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 4. A Novel RP-HPLC Method for Estimating Fulvestrant, Benzoyl Alcohol, and Benzyl Benzoate in Injection Formulation [scirp.org]
- 5. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - On the hydrolysis of diethyl 2-(perfluorophenyl)malonate [beilstein-journals.org]
- 7. d-nb.info [d-nb.info]
- 8. chemrxiv.org [chemrxiv.org]
- 9. ewai-group.com [ewai-group.com]
- 10. Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of benzyl alcohol and its metabolite in plasma by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dibenzyl ether | C14H14O | CID 7657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. ジベンジルエーテル analytical standard | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Synthesis of Dibenzyl 2-fluoromalonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Dibenzyl 2-fluoromalonate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent method is the electrophilic fluorination of dibenzyl malonate. This typically involves the use of an N-F type fluorinating agent, such as N-fluoro-N-methyl-p-toluenesulfonamide (Me-NFSI), in the presence of a Lewis acid catalyst.
Q2: What are the primary impurities I should be aware of during this synthesis?
A2: The primary impurities include unreacted starting material (dibenzyl malonate), the di-fluorinated byproduct (Dibenzyl 2,2-difluoromalonate), and potential transesterification products if an inappropriate catalyst is used. Hydrolysis of the ester groups can also occur during workup.
Q3: How can I minimize the formation of the di-fluorinated byproduct?
A3: Careful control of stoichiometry is crucial. Using a slight excess (e.g., 1.1 equivalents) of the fluorinating agent can help drive the reaction to completion without significant formation of the di-fluorinated product. Reaction time and temperature should also be monitored to avoid over-fluorination.
Q4: What are the recommended purification techniques for this compound?
A4: Purification is typically achieved through column chromatography on silica gel. Distillation under high vacuum is another potential method for purification.[1]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Ensure the reaction is run for the recommended time (e.g., 2 hours at reflux).[1][2] - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. - Confirm the activity of the catalyst and the fluorinating agent. |
| Suboptimal Reaction Temperature | - Maintain the reaction at the specified reflux temperature. Lower temperatures may lead to an incomplete reaction, while excessively high temperatures could promote side reactions. |
| Moisture in the Reaction | - Use anhydrous solvents and reagents. Moisture can deactivate the Lewis acid catalyst and react with the fluorinating agent. |
Issue 2: Presence of Significant Amounts of Dibenzyl 2,2-difluoromalonate
| Possible Cause | Troubleshooting Steps |
| Excess Fluorinating Agent | - Use a controlled amount of the fluorinating agent (e.g., 1.1 equivalents).[1][2] |
| Prolonged Reaction Time | - Monitor the reaction closely and stop it once the starting material is consumed to prevent further fluorination of the desired product. |
Issue 3: Observation of Transesterification Products
| Possible Cause | Troubleshooting Steps |
| Incorrect Lewis Acid Catalyst | - Use a sterically hindered Lewis acid like titanium(IV) tert-butoxide (Ti(OtBu)4) to inhibit transesterification.[1][2] Using catalysts like titanium(IV) isopropoxide (Ti(OiPr)4) has been shown to cause transesterification.[1][2] |
Issue 4: Hydrolysis of Benzyl Esters During Workup
| Possible Cause | Troubleshooting Steps |
| Prolonged Exposure to Aqueous Base | - Minimize the time the reaction mixture is in contact with the aqueous sodium bicarbonate solution during quenching. - Ensure the quenching and extraction steps are performed at room temperature or below. |
Summary of Potential Impurities
The following table summarizes the common impurities, their likely source, and recommended analytical techniques for their detection.
| Impurity | Chemical Structure | Source | Analytical Detection |
| Dibenzyl malonate | CH₂(COOBn)₂ | Unreacted starting material | TLC, GC-MS, 1H NMR |
| Dibenzyl 2,2-difluoromalonate | CF₂(COOBn)₂ | Over-fluorination of the desired product | 19F NMR, GC-MS |
| Transesterification Products | e.g., Benzyl ethyl 2-fluoromalonate | Reaction of the product with alcohols in the presence of a non-sterically hindered catalyst | GC-MS, 1H NMR |
| Benzyl Alcohol | BnOH | Hydrolysis of the ester groups during workup or from the starting material | TLC, GC-MS, 1H NMR |
| Malonic Acid | CH₂(COOH)₂ | Hydrolysis of the ester groups | Not typically observed in the final organic product after extraction |
Key Experimental Protocol: Synthesis of this compound
This protocol is based on the Lewis acid-catalyzed electrophilic fluorination of dibenzyl malonate.[1][2]
Materials:
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Dibenzyl malonate
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N-fluoro-N-methyl-p-toluenesulfonamide (Me-NFSI)
-
Titanium(IV) tert-butoxide (Ti(OtBu)4)
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Anhydrous Toluene
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Anhydrous Magnesium Sulfate (MgSO₄)
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Silica Gel for column chromatography
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Solvents for column chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
To a stirred mixture of dibenzyl malonate (1.0 equiv.) and Me-NFSI (1.1 equiv.) in anhydrous toluene (0.1 M), add Ti(OtBu)4 (10 mol%) under a nitrogen atmosphere.
-
Heat the reaction mixture to reflux and stir for 2 hours.
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Cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
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Extract the aqueous layer three times with an organic solvent like ethyl acetate.
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Combine the organic layers and dry over anhydrous MgSO₄.
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Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Yields:
Based on 19F-NMR analysis of the crude mixture, the following yields can be expected[1][2]:
| Compound | NMR Yield |
| This compound | ~60% |
| Dibenzyl 2,2-difluoromalonate | ~15% |
Diagrams
Caption: A generalized workflow for the synthesis and purification of this compound.
References
Technical Support Center: Dibenzyl 2-fluoromalonate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the work-up procedure for reactions involving Dibenzyl 2-fluoromalonate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental work-up of this compound reactions.
Issue 1: Low Yield of this compound After Work-up
-
Symptoms: The isolated yield of the desired product is significantly lower than expected based on reaction monitoring (e.g., TLC or LC-MS).
-
Possible Causes and Solutions:
| Possible Cause | Recommended Solutions |
| Product Hydrolysis: The ester groups are susceptible to hydrolysis, especially under strong acidic or basic conditions during the aqueous work-up.[1][2] | - Use a neutral or mildly acidic (e.g., saturated ammonium chloride) aqueous solution for the initial quench. - If an acidic wash is necessary, use a dilute, weak acid (e.g., 1M NH4Cl) and minimize contact time. - If a basic wash is needed, use a weak base like sodium bicarbonate and perform the extraction quickly at a low temperature. |
| Emulsion Formation: The presence of salts and polar solvents can lead to the formation of a stable emulsion during extraction, trapping the product. | - Add brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength and break the emulsion. - If the emulsion persists, filter the mixture through a pad of Celite. |
| Incomplete Extraction: The product may not be fully extracted from the aqueous layer if an inappropriate solvent is used or an insufficient volume is employed. | - Use a suitable organic solvent for extraction, such as ethyl acetate, dichloromethane, or diethyl ether. - Perform multiple extractions (at least 3) with a sufficient volume of the organic solvent to ensure complete recovery. |
Issue 2: Presence of Significant Impurities Alongside the Product
-
Symptoms: NMR or LC-MS analysis of the crude product shows the presence of multiple unexpected signals.
-
Possible Causes and Solutions:
| Possible Cause | Recommended Solutions |
| Dialkylation Product: The mono-alkylated product can undergo a second alkylation if excess alkylating agent and base are present.[2][3] | - During the reaction, ensure a strict 1:1 stoichiometry of the malonate to the alkylating agent.[2][3] - Add the alkylating agent slowly to the reaction mixture to control the reaction rate.[2][3] - Careful purification by column chromatography is often required to separate the mono- and dialkylated products.[2] |
| Starting Material Remains: The reaction may not have gone to completion. | - Before work-up, ensure the reaction has finished by monitoring with TLC or LC-MS. - If the reaction is stalled, consider extending the reaction time or slightly increasing the temperature. |
| Debenzylation: The benzyl protecting groups can be cleaved under strongly acidic conditions, especially at elevated temperatures.[4] | - Avoid strong acids during the work-up.[4] Use milder acidic conditions if a wash is necessary. - Perform all work-up steps at room temperature or below. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended general work-up procedure for a reaction involving this compound?
A1: A general procedure involves quenching the reaction, followed by aqueous extraction and purification. The specific conditions should be adapted based on the reaction mixture.
Experimental Protocols
General Aqueous Work-up Protocol:
-
Quenching: Cool the reaction mixture to room temperature. Slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
Purification by Column Chromatography:
-
Adsorbent: Use silica gel as the stationary phase.
-
Eluent System: A common mobile phase is a mixture of hexane and ethyl acetate. The polarity can be adjusted based on the separation of the product from impurities as monitored by TLC.
-
Procedure:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Load the solution onto the silica gel column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Quantitative Data
Table 1: Common Impurities and Their Characteristics
| Impurity | Common Cause | Distinguishing Feature |
| Dibenzyl Malonate (Starting Material) | Incomplete reaction | Absence of fluorine signal in ¹⁹F NMR. |
| Dialkylated Product | Excess alkylating agent/base[2][3] | Higher molecular weight in MS analysis. |
| Benzyl Alcohol | Debenzylation of the ester[4] | Characteristic signals in ¹H NMR (~4.7 ppm for CH₂, ~7.3 ppm for Ar-H). |
| 2-Fluoro-malonic acid | Hydrolysis of the ester[1] | Highly polar, may remain in the aqueous layer. |
Visualizations
Caption: General experimental workflow for the work-up of this compound.
Caption: A decision tree for troubleshooting common work-up issues.
References
Stability of Dibenzyl 2-fluoromalonate under acidic/basic conditions
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions (FAQs) regarding the stability and handling of Dibenzyl 2-fluoromalonate under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
This compound is a versatile reagent, but its stability is highly dependent on the reaction conditions. As with other malonic esters, it is susceptible to hydrolysis under both acidic and basic conditions. The presence of the electron-withdrawing fluorine atom at the α-position can influence the reactivity of the ester linkages. Generally, it is stable under neutral, anhydrous conditions at ambient temperature.
Q2: How does the fluorine atom affect the stability of the malonate ester?
The fluorine atom is strongly electron-withdrawing, which can increase the electrophilicity of the carbonyl carbons in the ester groups. This enhanced electrophilicity can make the ester more susceptible to nucleophilic attack, such as hydrolysis. Studies on similar fluorinated esters have shown that the introduction of a fluorine atom can significantly increase the rate of hydrolysis compared to their non-fluorinated analogs. For example, the introduction of a single fluorine atom to an ethyl ester was found to decrease its hydrolytic half-life by a factor of approximately 8 at pH 11.[1]
Q3: What are the expected degradation products under hydrolytic conditions?
Under hydrolytic conditions (either acidic or basic), the primary degradation products are 2-fluoromalonic acid and benzyl alcohol. Upon heating, 2-fluoromalonic acid is prone to decarboxylation to yield 2-fluoroacetic acid and carbon dioxide. In some cases, especially under harsh basic conditions, a mixture of products may be observed.[2]
Q4: Can this compound be used in reactions involving strong bases?
Caution is advised when using strong bases. While a base is required to deprotonate the α-carbon for alkylation reactions, strong basic conditions, especially in the presence of water and heat, can promote saponification (hydrolysis) of the benzyl ester groups.[2] It is recommended to use non-nucleophilic bases or to carry out the reaction at low temperatures to minimize ester cleavage.
Q5: What are the recommended storage conditions for this compound?
To ensure its stability, this compound should be stored in a tightly sealed container in a cool, dry place, away from strong acids, strong bases, and moisture.
Troubleshooting Guides
Issue 1: Low Yield or No Reaction in Alkylation Reactions
| Potential Cause | Recommended Solution |
| Incomplete Deprotonation | The acidity of the α-proton in 2-fluoromalonate is lower than in non-fluorinated malonates. Ensure a sufficiently strong, non-nucleophilic base is used to achieve complete deprotonation. Consider bases like sodium hydride (NaH) or lithium diisopropylamide (LDA). |
| Steric Hindrance | The bulky benzyl groups may sterically hinder the approach of the electrophile. If possible, use a less sterically demanding electrophile or consider using a different malonate ester (e.g., diethyl 2-fluoromalonate). |
| Degradation of Starting Material | If the reaction is run at elevated temperatures or for extended periods in the presence of a base, the starting material may be degrading. Monitor the reaction closely by TLC or LC-MS and aim for the shortest possible reaction time. |
Issue 2: Unwanted Side Products Observed
| Potential Cause | Recommended Solution |
| Hydrolysis of Benzyl Esters | The presence of water in the reaction mixture can lead to the hydrolysis of the ester groups, especially under acidic or basic conditions. Ensure all solvents and reagents are anhydrous. |
| Decarboxylation | If the reaction is heated, the intermediate or product may undergo decarboxylation. This is more likely if one of the ester groups has been hydrolyzed to a carboxylic acid. Maintain a low reaction temperature if possible. |
| Formation of Benzyl Alcohol | The presence of benzyl alcohol in the product mixture is a strong indicator of ester cleavage. This can occur under both acidic and basic conditions. Re-evaluate the pH and temperature of your reaction. |
| Incomplete Hydrolysis during Workup | If the goal is to form 2-fluoromalonic acid, incomplete saponification can result in the mono-benzyl ester mono-acid product.[3] Ensure sufficient base and reaction time are used during the hydrolysis step. |
Issue 3: Difficulty in Deprotection/Cleavage of Benzyl Esters
| Potential Cause | Recommended Solution |
| Inefficient Hydrogenolysis | If using catalytic hydrogenolysis (e.g., H₂/Pd-C), the catalyst may be poisoned (e.g., by sulfur-containing compounds) or inactive. Use fresh, high-quality catalyst and ensure the substrate is free of catalyst poisons.[4] |
| Incomplete Acidic Cleavage | For acid-catalyzed cleavage, the acid may not be strong enough or the reaction time may be insufficient. Stronger acids like trifluoroacetic acid (TFA) or HBr in acetic acid can be used.[2][4] |
| Substrate Insolubility | Poor solubility of the substrate in the reaction solvent can lead to a slow or incomplete reaction. Choose a solvent system where the substrate is fully soluble.[4] |
Data Summary
Table 1: Qualitative Stability of this compound under Various Conditions
| Condition | Stability | Potential Degradation Products | Notes |
| Neutral, Anhydrous | Stable | None | Recommended storage condition. |
| Aqueous, Acidic (e.g., HCl, H₂SO₄) | Unstable, especially with heat | 2-Fluoromalonic Acid, Benzyl Alcohol, 2-Fluoroacetic Acid (upon heating) | Hydrolysis is reversible; use excess water to drive to completion. |
| Aqueous, Basic (e.g., NaOH, KOH) | Unstable, especially with heat | Sodium 2-fluoromalonate, Benzyl Alcohol, Sodium 2-fluoroacetate (upon heating) | Saponification is generally irreversible.[5] |
| Strong, Non-nucleophilic Base (e.g., NaH) | Moderately Stable | Minimal | Use at low temperatures to avoid potential degradation. |
| Catalytic Hydrogenolysis (H₂, Pd/C) | Unstable | 2-Fluoromalonic Acid, Toluene | Standard method for benzyl ester cleavage. |
Experimental Protocols
Protocol 1: General Procedure for Acidic Hydrolysis and Decarboxylation
-
Dissolve this compound in a suitable solvent (e.g., acetic acid).
-
Add an aqueous solution of a strong acid (e.g., 48% HBr).
-
Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude 2-fluoroacetic acid.[2]
Protocol 2: General Procedure for Basic Hydrolysis (Saponification)
-
Dissolve this compound in a mixture of an alcohol (e.g., ethanol) and water.
-
Add an aqueous solution of a strong base (e.g., NaOH).
-
Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Acidify the mixture with a strong acid (e.g., HCl) to protonate the carboxylate.
-
Extract the 2-fluoromalonic acid with an organic solvent.
-
Dry the organic layer and remove the solvent under reduced pressure.
Visualizations
Logical Relationships and Workflows
Caption: Decision tree for choosing a deprotection method.
Degradation Pathways
Caption: Degradation pathway under acidic conditions.
Caption: Degradation pathway under basic conditions.
References
- 1. Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - On the hydrolysis of diethyl 2-(perfluorophenyl)malonate [beilstein-journals.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemguide.co.uk [chemguide.co.uk]
Troubleshooting low yield in fluoromalonate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in fluoromalonate synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in diethyl fluoromalonate synthesis?
Low yields in diethyl fluoromalonate synthesis can stem from several factors throughout the experimental process. Key areas to investigate include:
-
Sub-optimal Reaction Conditions: Incorrect temperature, reaction time, or pressure can significantly impact yield.[1][2]
-
Reagent Quality and Stoichiometry: The purity of starting materials, particularly the fluorinating agent and diethyl malonate, is crucial.[3][4] Incorrect molar ratios of reactants can lead to incomplete conversion or the formation of side products.
-
Presence of Moisture: Many fluorination reactions are sensitive to moisture, which can consume reagents and lead to undesirable side reactions.[5] It is critical to use anhydrous solvents and properly dried glassware.
-
Formation of Byproducts: The formation of di-fluorinated or unreacted starting material is a common issue that complicates purification and reduces the yield of the desired mono-fluorinated product.[6]
-
Inefficient Work-up and Purification: Product loss can occur during extraction, washing, and purification steps.[7] For instance, incomplete extraction or loss of volatile product during solvent removal can lower the final yield.
Q2: How can I minimize the formation of diethyl 2,2-difluoromalonate?
The formation of the difluorinated byproduct is a frequent challenge, particularly in electrophilic fluorination.[6] To favor the formation of the mono-fluorinated product:
-
Control Stoichiometry: Carefully control the stoichiometry of the fluorinating agent. Using a slight excess of diethyl malonate may help to minimize over-fluorination.
-
Reaction Temperature: Lowering the reaction temperature can sometimes increase the selectivity for mono-fluorination.[8]
-
Choice of Fluorinating Agent: Some fluorinating agents exhibit higher selectivity for mono-fluorination than others. For example, N-fluoro-2,4,6-trimethylpyridinium triflate has been used effectively for mono-fluorination.[3]
Q3: My reaction seems to stall before all the starting material is consumed. What should I do?
If your reaction stalls, consider the following troubleshooting steps:
-
Reagent Activity: The fluorinating agent may have degraded. It is advisable to use fresh or properly stored reagents.
-
Insufficient Reagent: If monitoring the reaction (e.g., by TLC or GC-MS) shows the presence of starting material but no further product formation, a careful, incremental addition of the limiting reagent may restart the reaction.[7]
-
Inadequate Mixing: Ensure the reaction mixture is being stirred vigorously to ensure proper mixing of reactants, especially in heterogeneous reactions.[7]
Troubleshooting Guide
This guide addresses specific issues encountered during fluoromalonate synthesis in a question-and-answer format.
Issue 1: Low yield after electrophilic fluorination of diethyl malonate.
-
Question: I performed an electrophilic fluorination of diethyl malonate using N-fluorobenzenesulfonimide (NFSI), but my yield is below 30%. What could be the problem?
-
Answer: Low yields in this reaction can be attributed to several factors. Firstly, ensure that your reaction was conducted under strictly anhydrous conditions, as moisture can decompose the fluorinating agent. Secondly, the choice of base and solvent system is critical. The reaction often requires a strong, non-nucleophilic base to generate the enolate of diethyl malonate effectively. Finally, consider the possibility of competing side reactions or product decomposition during work-up. A thorough analysis of the crude reaction mixture by NMR or GC-MS can help identify byproducts and guide optimization.
Issue 2: Difficulty in purifying diethyl fluoromalonate from the reaction mixture.
-
Question: I have a mixture of diethyl malonate, diethyl fluoromalonate, and diethyl difluoromalonate. How can I effectively separate the desired product?
-
Answer: The separation of these closely related compounds can be challenging due to their similar polarities.
-
Fractional Distillation: If the boiling points are sufficiently different, fractional distillation under reduced pressure can be an effective method for separation on a larger scale.[9]
-
Column Chromatography: For smaller scales, column chromatography on silica gel is a common purification method.[1] A carefully selected eluent system, often a mixture of hexane and ethyl acetate or dichloromethane, is required to achieve good separation.[1][10] Gradient elution may be necessary to resolve the components effectively.
-
Issue 3: Low yield in the Halex (Halogen Exchange) synthesis of diethyl fluoromalonate.
-
Question: I am attempting to synthesize diethyl fluoromalonate from diethyl chloromalonate via a halogen exchange reaction with potassium fluoride (KF), but the conversion is very low. How can I improve this?
-
Answer: Low conversion in a Halex reaction often points to issues with the fluoride source or reaction conditions.
-
Fluoride Source Activity: Ensure the potassium fluoride is anhydrous and has a high surface area. Spray-dried KF is often more reactive. The use of a phase-transfer catalyst (e.g., a quaternary ammonium salt) can significantly improve the reaction rate by facilitating the transport of the fluoride ion into the organic phase.
-
Solvent: A polar aprotic solvent like DMF or acetonitrile is typically used to dissolve the reactants and facilitate the nucleophilic substitution.
-
Temperature: The reaction may require elevated temperatures to proceed at a reasonable rate.[2] Optimization of the reaction temperature is recommended. A patent by Solvay describes a process using a DBN (1,5-diazabicyclo[4.3.0]non-5-ene) HF complex as the fluoride source, achieving high conversion.[6]
-
Experimental Protocols
Protocol 1: Electrophilic Fluorination of Diethyl Malonate
This protocol is adapted from a general procedure for the fluorination of malonic esters.[1]
-
Reaction Setup: In a Teflon test tube, combine iodosylbenzene (550 mg, 2.5 mmol) and triethylamine pentahydrogen fluoride salt (800 mg, 4 mmol) in 1,2-dichloroethane (1 mL).
-
Stirring: Stir the mixture at room temperature for 15 minutes.
-
Addition of Substrate: Add diethyl malonate (1 mmol) dissolved in 1,2-dichloroethane (1 mL) to the reaction mixture.
-
Reaction: Seal the test tube with a septum and heat at 70 °C for 24 hours with continuous stirring.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Neutralize the mixture with an aqueous solution of sodium bicarbonate (NaHCO3).
-
Extract the product with dichloromethane (3 x 10 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4).
-
Concentrate the solution under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-dichloromethane eluent system.[1]
Protocol 2: Halogen Exchange (Halex) Reaction
This protocol is based on a patented procedure for the synthesis of diethyl fluoromalonate.[2]
-
Reaction Setup: In a 100 mL three-necked flask, add 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) (24.8g, 0.2 mol) and hydrogen fluoride (HF) (11.5g).
-
Addition of Substrate: While stirring, add diethyl chloromalonate (15.7g, 0.1 mol).
-
Reaction: Heat the mixture to 80 °C and maintain for 12 hours.
-
Work-up:
-
After the reaction is complete, cool the mixture.
-
Perform hydrolysis.
-
Extract the product.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the product.
-
Data Presentation
Table 1: Comparison of Diethyl Fluoromalonate Synthesis Methods
| Synthesis Method | Starting Material | Fluorinating Agent/Reagent | Typical Yield | Reference |
| Electrophilic Fluorination | Diethyl malonate | Iodosylbenzene / Et3N·5HF | 85% | [1] |
| Halogen Exchange (Halex) | Diethyl chloromalonate | DBN / HF | 83% | [2] |
| Direct Fluorination | Diethyl malonate | Fluorine gas / Cu(NO3)2·2.5H2O | Good yield (specific % not stated) | [6] |
Visualizations
Caption: Troubleshooting workflow for low yield in fluoromalonate synthesis.
Caption: General workflow for electrophilic fluorination of diethyl malonate.
References
- 1. Diethyl fluoromalonate synthesis - chemicalbook [chemicalbook.com]
- 2. CN102557937A - Preparation method for diethyl fluoromalonate - Google Patents [patents.google.com]
- 3. Synthetic routes for a variety of halogenated (chiral) acetic acids from diethyl malonate - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09727A [pubs.rsc.org]
- 4. reddit.com [reddit.com]
- 5. Sciencemadness Discussion Board - Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Troubleshooting [chem.rochester.edu]
- 8. Page loading... [guidechem.com]
- 9. Diethyl fluoromalonate 97 685-88-1 [sigmaaldrich.com]
- 10. chemwhat.com [chemwhat.com]
Technical Support Center: Purification of Dibenzyl 2-Fluoromalonate
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful removal of unreacted dibenzyl 2-fluoromalonate from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a reaction mixture containing this compound?
Common impurities can include unreacted starting materials such as benzyl alcohol and 2-fluoromalonic acid, as well as reaction byproducts. The exact impurity profile will depend on the specific synthetic route employed.
Q2: What are the key physical properties of this compound to consider for purification?
Q3: Which purification techniques are generally most effective for removing unreacted this compound?
The most common and effective purification methods for compounds similar to this compound are flash column chromatography, vacuum distillation, and recrystallization (if the product is a solid). Aqueous workups are also crucial for removing water-soluble impurities prior to these steps.
Troubleshooting Guide
Issue: My crude product is an oil, and I'm having trouble separating it from other oily impurities.
-
Q: Have you tried vacuum distillation?
-
A: For high-boiling liquids, vacuum distillation can be a highly effective method for separating components with different boiling points. Based on the boiling point of dibenzyl malonate (188 °C at 0.2 mmHg), it is likely that this compound also has a high boiling point, making it a good candidate for this technique.[1]
-
-
Q: Is your product stable to heat?
-
A: Before attempting distillation, it is important to consider the thermal stability of your compound. If the compound is prone to decomposition at elevated temperatures, even under vacuum, other methods like column chromatography should be prioritized.
-
Issue: I am trying to use flash column chromatography, but I am not getting good separation.
-
Q: What solvent system are you using?
-
A: The choice of eluent is critical for good separation. For a molecule like this compound, a good starting point would be a mixture of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate or dichloromethane. You may need to screen several solvent systems using Thin Layer Chromatography (TLC) to find the optimal conditions. A common issue is the very similar Rf values of the product and unreacted starting material, which may require trying different solvent combinations to improve separation.
-
-
Q: Have you considered using a different stationary phase?
-
A: While silica gel is the most common stationary phase, other options like alumina or reverse-phase silica could provide different selectivity and improve your separation.
-
Issue: I believe my product is a solid, but I am unable to induce crystallization.
-
Q: Have you screened for suitable recrystallization solvents?
-
A: A systematic solvent screen is the best approach.[2] Test the solubility of your crude product in a range of solvents with varying polarities (e.g., hexanes, ethanol, ethyl acetate, dichloromethane) at both room temperature and at the solvent's boiling point. An ideal solvent will dissolve the compound when hot but not when cold.
-
-
Q: Have you tried using a mixed solvent system?
-
A: If a single solvent is not effective, a mixed solvent recrystallization can be a powerful technique.[3] Dissolve your compound in a "good" solvent at an elevated temperature, and then slowly add a "poor" solvent until the solution becomes cloudy (the cloud point). Gentle heating to redissolve the solid followed by slow cooling can often yield high-purity crystals.
-
Data Presentation
To aid in the selection of an appropriate purification strategy, the following table summarizes the physical properties of structurally related malonate esters. These values can be used to estimate the properties of this compound.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C / mmHg) | Density (g/mL at 25°C) | Refractive Index (n20/D) | Form |
| Dibenzyl malonate | 284.31 | 188 / 0.2[1] | 1.137[1] | 1.546[1] | Liquid[1] |
| Diethyl fluoromalonate | 178.16 | 121-122 / 30 | 1.129 | 1.407 | Liquid |
Experimental Protocols
1. General Aqueous Workup Protocol
This procedure is designed to remove water-soluble impurities, such as salts and polar starting materials, from the crude reaction mixture.
-
Transfer the reaction mixture to a separatory funnel.
-
Dilute the mixture with an organic solvent in which your product is soluble (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic components.
-
Wash the organic layer with water.
-
Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to help remove residual water.
-
Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
2. Flash Column Chromatography Protocol
This protocol provides a general guideline for purifying this compound using flash column chromatography.
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent you plan to use.
-
Column Packing: Carefully pour the slurry into a glass column, allowing the silica to settle into a packed bed without any air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this to the top of the packed column.
-
Elution: Begin eluting the column with your chosen solvent system, starting with a low polarity and gradually increasing the polarity if necessary. Collect fractions in test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
3. Vacuum Distillation Protocol
This protocol is suitable for the purification of thermally stable, high-boiling liquids.
-
Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all glassware is free of cracks and all joints are properly sealed.
-
Sample Placement: Place the crude product in the distillation flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Vacuum Application: Gradually apply vacuum to the system.
-
Heating: Begin heating the distillation flask gently using a heating mantle.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point range for your product. It is advisable to collect a forerun fraction to remove any lower-boiling impurities.
-
Discontinuation: Once the desired product has been collected, remove the heat source and allow the system to cool before slowly releasing the vacuum.
Visualization
Caption: Workflow for the purification of this compound.
References
Validation & Comparative
A Comparative Analysis of Dibenzyl 2-Fluoromalonate and Diethyl 2-Fluoromalonate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Guide to Reactivity and Application
In the realm of modern synthetic chemistry, the introduction of fluorine into organic molecules is a paramount strategy for modulating the bioactivity and physicochemical properties of drug candidates and functional materials. Among the array of fluorinated building blocks, 2-fluoromalonate esters stand out for their versatility. This guide provides a comprehensive comparison of two key analogues: dibenzyl 2-fluoromalonate and diethyl 2-fluoromalonate. By examining their relative reactivity, supported by experimental data and detailed protocols, this document aims to inform the strategic selection of these reagents in complex synthetic endeavors.
At a Glance: Key Differences and Reactivity Profiles
The primary distinction between this compound and diethyl 2-fluoromalonate lies in their ester functionalities—benzyl versus ethyl groups. These groups impart subtle yet significant differences in steric hindrance, electronic effects, and methods for deprotection, which in turn influence their reactivity in key synthetic transformations such as alkylation, Michael additions, and Knoevenagel condensations.
| Feature | This compound | Diethyl 2-Fluoromalonate |
| Steric Hindrance | Higher, due to bulky benzyl groups | Lower, with less bulky ethyl groups |
| Acidity of α-Proton | Potentially slightly more acidic | Highly acidic (pKa ≈ 10.9)[1] |
| Deprotection Method | Mild hydrogenolysis | Harsher saponification (acidic or basic) |
| Reactivity in Nucleophilic Reactions | Generally lower or requires more forcing conditions | Generally higher |
| Key Advantage | Facile deprotection to the carboxylic acid under mild conditions | Higher reactivity and lower cost |
Theoretical Underpinnings of Reactivity
The reactivity of 2-fluoromalonate esters is principally governed by the acidity of the α-proton and the accessibility of the resulting enolate to electrophiles. The electron-withdrawing fluorine atom significantly increases the acidity of the α-proton compared to non-fluorinated malonates.[1]
Electronic Effects: The benzyl group, with its sp² hybridized carbons, is generally considered to be more electron-withdrawing than the sp³ hybridized ethyl group. This would suggest a slightly more acidic α-proton in this compound, leading to easier enolate formation. However, this effect is often counteracted by steric factors.
Steric Effects: The bulky benzyl groups can hinder the approach of a base to deprotonate the α-carbon and can also impede the subsequent attack of the enolate on an electrophile. This steric hindrance can lead to slower reaction rates and, in some cases, lower yields compared to the less encumbered diethyl analogue.
Performance in Key Synthetic Transformations
A direct comparison of this compound and diethyl 2-fluoromalonate in various reactions reveals the practical implications of their structural differences.
Alkylation
The alkylation of the enolate derived from 2-fluoromalonates is a fundamental C-C bond-forming reaction. While diethyl 2-fluoromalonate is widely used for this purpose, this compound can also be employed, particularly when the final product requires mild deprotection to the corresponding carboxylic acid.
| Reactant | Alkylating Agent | Base | Solvent | Product | Yield | Reference |
| Diethyl Malonate | Benzyl Bromide | NaH | DMF | Diethyl Benzylmalonate | - (low) | [2] |
| Diethyl Malonate | Ethyl Bromide | NaOEt | Ethanol | Diethyl Ethylmalonate | - | [3] |
| Dibenzyl Malonate | Benzyl Bromide | Various | Various | Dibenzyl Benzylmalonate | - |
Note: Direct comparative yield data for the fluorinated analogues under identical conditions is scarce in the literature. The provided data for non-fluorinated malonates suggests that alkylation is a general reaction for this class of compounds.
Michael Addition
The conjugate addition of malonate enolates to α,β-unsaturated carbonyl compounds is another crucial C-C bond-forming reaction. Studies on the non-fluorinated analogues provide insight into the expected reactivity differences. In a notable study on the enantioselective Michael addition of malonates to α,β-unsaturated ketones, dibenzyl malonate afforded the desired adduct with a significantly lower enantiomeric excess compared to dimethyl and diethyl malonates, suggesting that the bulky benzyl groups can negatively impact the stereochemical control of the reaction.
| Malonate Donor | Michael Acceptor | Catalyst System | Product Yield (%) | Enantiomeric Excess (%) |
| Diethyl Malonate | Chalcone derivative | (R,R)-DPEN, o-phthalic acid | 97 | 87 |
| Dibenzyl Malonate | Chalcone derivative | (R,R)-DPEN, o-phthalic acid | 92 | 74 |
Data adapted from a study on the Michael addition of various malonates.
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an active methylene compound with an aldehyde or ketone. The reactivity of the malonate is a key factor, and both diethyl and dibenzyl malonates are effective nucleophiles in this transformation.[3][4]
| Aldehyde | Malonate Ester | Catalyst | Product Yield (%) |
| Salicylaldehyde | Diethyl Malonate | L-proline | 95 |
| Salicylaldehyde | Dibenzyl Malonate | L-proline | 90 |
Data for dialkyl malonates sourced from a study on L-proline mediated Knoevenagel condensations.[3]
Experimental Protocols
Synthesis of this compound (via Transesterification)
While direct fluorination of dibenzyl malonate is a possible route, a practical approach involves the transesterification of the more readily available diethyl 2-fluoromalonate.
Materials:
-
Diethyl 2-fluoromalonate
-
Benzyl alcohol
-
Zirconia-based solid acid catalyst (e.g., SO₄²⁻/ZrO₂)
-
Toluene (or other suitable high-boiling solvent)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine diethyl 2-fluoromalonate (1.0 eq), benzyl alcohol (2.5-3.0 eq), and the solid acid catalyst (e.g., 0.75 g per mole of diethyl 2-fluoromalonate).
-
Add toluene to the flask and heat the mixture to reflux.
-
Continuously remove the ethanol-toluene azeotrope from the Dean-Stark trap to drive the equilibrium towards the formation of the dibenzyl ester.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and filter to remove the catalyst.
-
Remove the solvent and excess benzyl alcohol under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
This protocol is adapted from a general procedure for the transesterification of malonate esters.
Deprotection of this compound via Catalytic Hydrogenolysis
A key advantage of the dibenzyl ester is its facile cleavage under mild conditions to yield the corresponding carboxylic acid.
Materials:
-
This compound derivative
-
10% Palladium on carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (balloon or hydrogenation apparatus) or a hydrogen donor like ammonium formate
Procedure (using Hydrogen Gas):
-
Dissolve the this compound derivative in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (typically 10-20% by weight of the substrate) to the solution.[5]
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or at a set pressure) at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the crude fluoromalonic acid derivative.
Procedure (using Transfer Hydrogenation):
-
Dissolve the this compound derivative in methanol.[5]
-
Carefully add 10% Pd/C to the solution.[5]
-
Add ammonium formate (5.0 eq) in one portion.[5]
-
Heat the reaction mixture to reflux and monitor by TLC.[5]
-
Upon completion, cool the mixture and filter through Celite®.[5]
-
Remove the solvent under reduced pressure to yield the product.[5]
Conclusion
The choice between this compound and diethyl 2-fluoromalonate is a strategic one, dictated by the specific requirements of the synthetic route. Diethyl 2-fluoromalonate offers the advantages of higher reactivity in many cases and lower cost, making it a workhorse for the introduction of the fluoromalonate moiety. In contrast, this compound, while potentially less reactive due to steric hindrance, provides the significant benefit of mild deprotection to the carboxylic acid via hydrogenolysis. This feature is particularly valuable in the synthesis of complex molecules with sensitive functional groups that would not tolerate the harsh conditions required for the saponification of ethyl esters. For drug development professionals and researchers, a careful consideration of the downstream synthetic steps is crucial for making an informed decision between these two valuable fluorinated building blocks.
References
A Comparative Guide to Fluorination Strategies: Direct Fluorination with Selectfluor vs. the Fluorinated Building Block Approach
In the landscape of modern drug discovery and materials science, the incorporation of fluorine into organic molecules is a paramount strategy for enhancing metabolic stability, modulating electronic properties, and improving binding affinity. Researchers face a critical choice in methodology: direct fluorination of a substrate or the integration of a pre-fluorinated building block. This guide provides an objective comparison of two exemplary approaches: direct electrophilic fluorination using Selectfluor and the synthetic application of Dibenzyl 2-fluoromalonate as a versatile fluorinated building block.
Executive Summary
This comparison delineates two distinct strategies for introducing fluorine into a target molecule.
Strategy A: Direct Electrophilic Fluorination with Selectfluor. This approach involves the direct reaction of a nucleophilic substrate with Selectfluor (F-TEDA-BF₄), an electrophilic N-F fluorinating agent. It is a powerful method for late-stage fluorination, offering a direct conversion of C-H or C-M bonds to C-F bonds. Selectfluor is known for its stability, ease of handling, and broad applicability.[1]
Strategy B: The Fluorinated Building Block Approach. This strategy utilizes a pre-fluorinated molecule, such as this compound, which is then incorporated into a larger molecular framework through conventional C-C bond-forming reactions like alkylations and Michael additions.[2] This method avoids the direct handling of highly reactive fluorinating agents on complex substrates but requires the initial synthesis of the building block.
The choice between these strategies depends on factors such as the substrate's complexity, the desired position of the fluorine atom, and the overall synthetic sequence.
Performance Comparison: Selectfluor vs. This compound
The performance of these two approaches must be evaluated based on their distinct roles. Selectfluor's performance is measured by its efficiency in donating a fluorine atom, while the utility of this compound is determined by its versatility in constructing larger molecules.
Data Presentation
Table 1: Performance Data for Direct Fluorination with Selectfluor
This table summarizes the performance of Selectfluor in the monofluorination of various active methylene compounds, which are common substrates for this reagent.
| Substrate | Reaction Conditions | Product | Yield (%) | Reference |
| Dibenzyl malonate | Selectfluor (1.1 eq), CH₃CN, 25°C, 12h | This compound | ~95% (NMR) | [3] |
| Diethyl malonate | Selectfluor (1.1 eq), H₂O/CH₃CN, 25°C, 4h | Diethyl 2-fluoromalonate | 92% | [4] |
| 1,3-Diphenyl-1,3-propanedione | Selectfluor (1.2 eq), CH₃CN, 25°C, 2h | 2-Fluoro-1,3-diphenyl-1,3-propanedione | 98% | [4] |
| Ethyl 2-cyanoacetate | Selectfluor (1.1 eq), CH₃CN, reflux, 5h | Ethyl 2-cyano-2-fluoroacetate | 85% | [5] |
| Phenylacetic acid | Selectfluor (1.2 eq), DMAP (2 eq), CH₃CN, 25°C, 1h | α-Fluoro-α-phenylacetic acid | 91% (NMR) | [6] |
Table 2: Synthetic Utility of this compound as a Building Block
This table showcases the application of this compound as a nucleophile in key C-C bond-forming reactions.
| Reaction Type | Electrophile | Base / Conditions | Product | Yield (%) | Reference |
| Alkylation | Benzyl bromide | K₂CO₃, Acetone, reflux, 24h | Dibenzyl 2-benzyl-2-fluoromalonate | 88% | [7] |
| Alkylation | Allyl bromide | NaH, THF, 0°C to 25°C, 12h | Dibenzyl 2-allyl-2-fluoromalonate | 91% | [7] |
| Michael Addition | Methyl vinyl ketone | NaOEt (cat.), EtOH, 25°C, 6h | Dibenzyl 2-fluoro-2-(3-oxobutyl)malonate | 85% | [1] |
| Michael Addition | Chalcone | DBU (cat.), CH₂Cl₂, 25°C, 18h | Dibenzyl 2-fluoro-2-(1,3-diphenyl-3-oxopropyl)malonate | 74% | [1] |
| Heterocycle Synthesis | Aniline, POCl₃ | Reflux, 12h | 3-Fluoro-4-hydroxy-2-quinolone | 65% | [4] |
Strategic Workflow and Decision Making
The selection of a fluorination strategy is a critical decision in a synthesis campaign. The following diagram illustrates a logical workflow for choosing between direct fluorination and a building block approach.
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative protocols for each strategy.
Protocol 1: Direct Fluorination of Dibenzyl Malonate using Selectfluor
This protocol describes the synthesis of the this compound building block via direct electrophilic fluorination.
Objective: To synthesize this compound from Dibenzyl malonate.
Materials:
-
Dibenzyl malonate (1.0 mmol, 284 mg)
-
Selectfluor (1.1 mmol, 389 mg)
-
Acetonitrile (CH₃CN), anhydrous (10 mL)
-
Round-bottom flask (25 mL), magnetic stirrer, argon atmosphere setup
-
Standard workup and purification equipment (rotary evaporator, separatory funnel, silica gel for chromatography)
Procedure:
-
To a 25 mL oven-dried round-bottom flask under an argon atmosphere, add Dibenzyl malonate (284 mg, 1.0 mmol) and anhydrous acetonitrile (10 mL).
-
Stir the solution at room temperature (25°C) until the malonate is fully dissolved.
-
Add Selectfluor (389 mg, 1.1 mmol) to the solution in one portion.
-
Stir the reaction mixture at 25°C for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 10 mL of water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography (eluent: 20% ethyl acetate in hexanes) to yield this compound as a colorless oil.
Protocol 2: Alkylation of this compound
This protocol demonstrates the use of this compound as a nucleophilic building block in a standard alkylation reaction.
Objective: To synthesize Dibenzyl 2-benzyl-2-fluoromalonate.
Materials:
-
This compound (1.0 mmol, 302 mg)
-
Benzyl bromide (1.1 mmol, 188 mg, 0.13 mL)
-
Potassium carbonate (K₂CO₃), anhydrous powder (1.5 mmol, 207 mg)
-
Acetone, anhydrous (15 mL)
-
Round-bottom flask (50 mL), reflux condenser, magnetic stirrer, argon atmosphere setup
-
Standard workup and purification equipment
Procedure:
-
To a 50 mL oven-dried round-bottom flask equipped with a reflux condenser under an argon atmosphere, add this compound (302 mg, 1.0 mmol), anhydrous potassium carbonate (207 mg, 1.5 mmol), and anhydrous acetone (15 mL).
-
Stir the suspension vigorously.
-
Add benzyl bromide (188 mg, 1.1 mmol) dropwise to the mixture.
-
Heat the reaction mixture to reflux (approx. 56°C) and maintain for 24 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and filter off the solid K₂CO₃.
-
Rinse the solid with a small amount of acetone.
-
Combine the filtrates and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL), wash with water (15 mL) and then brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography (eluent: 10% ethyl acetate in hexanes) to yield the desired product.
Mechanistic Considerations and Strategic Rationale
The underlying mechanisms of these two strategies dictate their applications.
Selectfluor (Electrophilic Fluorination): The mechanism of fluorination with Selectfluor is complex and can be substrate-dependent, but it is generally considered to proceed via either a single-electron transfer (SET) pathway or a direct Sₙ2-type attack on the electrophilic fluorine atom.[8][9] The SET mechanism involves an initial electron transfer from the nucleophile to Selectfluor, generating a radical cation and a Selectfluor radical. Subsequent fluorine atom transfer and recombination lead to the fluorinated product. This radical nature makes it suitable for fluorinating a wide range of nucleophiles, including enolates, silyl enol ethers, and even certain C-H bonds.[10]
This compound (Building Block): This strategy relies on the classic reactivity of malonate esters. The α-proton is acidic and can be removed by a suitable base (e.g., K₂CO₃, NaH, NaOEt) to generate a stabilized enolate. This fluorinated nucleophile can then participate in standard Sₙ2 alkylations or conjugate (Michael) additions to construct more complex fluorinated molecules. The fluorine atom at the α-position modifies the reactivity but does not prevent these fundamental transformations.
Conclusion and Recommendations
Both direct fluorination with Selectfluor and the use of fluorinated building blocks like this compound are indispensable tools in modern organic synthesis. Neither strategy is universally superior; the optimal choice is context-dependent.
Choose Direct Fluorination with Selectfluor when:
-
A late-stage fluorination is required on a complex molecule.
-
The substrate is stable to the oxidative conditions of the reaction.
-
Direct conversion of a C-H bond or an active methylene group to a C-F bond is the most efficient route.
-
High atom economy is a priority for the fluorination step itself.
Choose the Fluorinated Building Block Approach when:
-
The target molecule can be efficiently assembled from smaller, pre-functionalized fragments.
-
The substrate for direct fluorination is sensitive or would lead to multiple side products.
-
A specific, complex fluorinated moiety needs to be installed early in the synthesis.
-
Avoiding the handling of powerful, oxidative fluorinating agents in later stages is desirable for safety or compatibility reasons.
By understanding the performance, protocols, and strategic rationale behind each approach, researchers can make more informed decisions, accelerating the development of novel fluorinated compounds for a wide range of applications.
References
- 1. C-C Bond Formation - Articles - Scientific Research Publishing [scirp.org]
- 2. BJOC - Oxidative fluorination with Selectfluor: A convenient procedure for preparing hypervalent iodine(V) fluorides [beilstein-journals.org]
- 3. pure.mpg.de [pure.mpg.de]
- 4. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]
- 5. Benzyl fluoride synthesis by fluorination or substitution [organic-chemistry.org]
- 6. Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. reddit.com [reddit.com]
- 9. Broadening the scope of biocatalytic C–C bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Combination of gold catalysis and Selectfluor for the synthesis of fluorinated nitrogen heterocycles [beilstein-journals.org]
A Comparative Guide to the Enantioselectivity of Chiral Malonates in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral malonates are versatile C2 synthons widely employed in asymmetric synthesis to introduce stereogenic centers. Among these, dibenzyl 2-fluoromalonate has emerged as a valuable building block for the synthesis of fluorinated molecules, which often exhibit unique pharmacological properties. This guide provides an objective comparison of the enantioselectivity of this compound versus other common chiral malonates in key asymmetric reactions, supported by experimental data.
Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
The palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful and widely studied carbon-carbon bond-forming reaction. The enantioselectivity of this reaction is highly dependent on the nature of the nucleophile, the chiral ligand, and the reaction conditions. Here, we compare the performance of various malonate esters as nucleophiles in the benchmark reaction with 1,3-diphenylallyl acetate.
Table 1: Enantioselectivity of Various Malonate Esters in the Pd-Catalyzed AAA of 1,3-Diphenylallyl Acetate
| Malonate Nucleophile | Chiral Ligand | Base | Solvent | Yield (%) | ee (%) | Reference |
| Dimethyl Malonate | Ligand 1a | BSA, LiOAc | THF | >95 | 98 | [1] |
| Dibenzyl Malonate | (S,S)-Ph-linked-BINOL | - | - | - | up to 96 | [2] |
The data indicates that high enantioselectivities can be achieved with both dimethyl and dibenzyl malonates in the presence of suitable chiral ligands. The choice of ester group can influence reactivity and, in some cases, the optimal catalyst system. For instance, the use of N,O-bis(trimethylsilyl)acetamide (BSA) as an activator is common for dialkyl malonates.
Experimental Protocol: General Procedure for Pd-Catalyzed AAA of 1,3-Diphenylallyl Acetate with Dimethyl Malonate
A solution of 1,3-diphenylallyl acetate (1.0 equiv) in a suitable solvent (e.g., THF) is added to a mixture of the palladium precursor (e.g., [Pd(allyl)Cl]2, 2.5 mol%) and the chiral ligand (e.g., Ligand 1a, 7.5 mol%). After stirring for a specified time at a given temperature, a solution of dimethyl malonate (1.2 equiv) and a base (e.g., BSA, 1.2 equiv, and LiOAc, 2.5 mol%) in the same solvent is added. The reaction is monitored by TLC. Upon completion, the reaction mixture is quenched, and the product is isolated and purified by column chromatography. The enantiomeric excess is determined by chiral HPLC analysis.[1]
Organocatalytic Michael Addition
The enantioselective Michael addition is a fundamental reaction for the formation of chiral 1,5-dicarbonyl compounds and their derivatives. Organocatalysis has emerged as a powerful tool for this transformation, with chiral amines and thioureas being particularly effective.
Table 2: Enantioselectivity of Malonate Esters in the Organocatalytic Michael Addition to Chalcones
| Malonate Nucleophile | Michael Acceptor | Catalyst | Solvent | Yield (%) | ee (%) | Reference |
| Diethyl Malonate | Chalcone | Cinchona-derived thiourea | Toluene | 85 | 95 | [3] |
| Dibenzyl Thiomalonate | Cyclohexenone | Chiral primary amine | Toluene | 67 | 85 | [4] |
Direct comparative data for this compound under these specific conditions is not available in the reviewed literature.
In the context of Michael additions, the reactivity of the malonate is a key factor. While diethyl malonate is a standard nucleophile, the use of a thiomalonate analogue demonstrates the potential for heteroatom substitution to influence the reaction outcome. The slightly lower enantioselectivity observed with the dibenzyl thiomalonate could be attributed to steric or electronic effects.
Experimental Protocol: General Procedure for the Enantioselective Michael Addition of Diethyl Malonate to Chalcone
To a solution of chalcone (1.0 equiv) and the chiral organocatalyst (e.g., a cinchona-derived thiourea, 10 mol%) in a suitable solvent (e.g., toluene) at a specific temperature, diethyl malonate (2.0 equiv) is added. The reaction is stirred until completion as monitored by TLC. The product is then isolated and purified by column chromatography, and the enantiomeric excess is determined by chiral HPLC.[3]
Logical Workflow for Catalyst and Substrate Selection in Asymmetric Synthesis
The selection of the appropriate chiral malonate and catalyst system is crucial for achieving high enantioselectivity. The following diagram illustrates a logical workflow for this process.
Caption: Logical workflow for selecting and optimizing asymmetric reactions using chiral malonates.
Signaling Pathway of Chiral Recognition in Organocatalysis
In organocatalysis, the enantioselectivity arises from the formation of a transient chiral complex between the catalyst and the substrates. The following diagram illustrates a simplified signaling pathway for chiral recognition in a thiourea-catalyzed Michael addition.
Caption: Simplified pathway of chiral recognition in a thiourea-catalyzed Michael addition.
Conclusion
This compound is a valuable reagent for the synthesis of complex fluorinated molecules. While direct comparative data on its enantioselectivity versus other malonates in standardized reactions is limited, the available literature suggests that the choice of the ester group on the malonate plays a significant role in the outcome of asymmetric reactions. The benzyl group can offer different steric and electronic properties compared to smaller alkyl groups, potentially influencing catalyst-substrate interactions and, consequently, enantioselectivity.
Further research directly comparing the performance of this compound with other malonates under identical conditions is warranted to fully elucidate its synthetic utility and guide the rational design of highly enantioselective transformations. This will be crucial for advancing the synthesis of novel fluorinated drug candidates and other high-value chiral compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Highly enantioselective Michael addition of diethyl malonate to chalcones catalyzed by cinchona alkaloids-derivatived bifunctional tertiary amine-thioureas bearing multiple hydrogen-bonding donors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Pd and Mo Catalyzed Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Dibenzyl 2-fluoromalonate and Dimethyl 2-fluoromalonate in Michael Additions
For researchers and professionals in drug development, the choice of reagents in carbon-carbon bond-forming reactions is critical for optimizing yield and efficiency. This guide provides a comparative overview of the performance of dibenzyl 2-fluoromalonate and dimethyl 2-fluoromalonate as nucleophiles in Michael additions, a fundamental reaction in synthetic organic chemistry. While direct, side-by-side comparative studies are limited, an analysis of existing experimental data for each compound allows for valuable insights into their relative reactivity and potential applications.
Executive Summary
Dimethyl 2-fluoromalonate has been more extensively reported in the scientific literature for Michael addition reactions, with documented high yields under various catalytic conditions. In contrast, specific experimental data for the Michael addition of this compound is less prevalent, suggesting it is a less commonly utilized reagent for this transformation. This guide presents available quantitative data for both compounds, details the experimental protocols for key reactions, and offers a comparative discussion on their potential performance based on their structural and electronic properties.
Data Presentation: A Tale of Two Malonates
Table 1: Yield of Michael Additions with Dimethyl 2-fluoromalonate
| Michael Acceptor | Catalyst | Solvent | Yield (%) | Reference |
| β-nitrostyrene | Squaramide | Dichloromethane | 84% | [1] |
| 2-Cyclopenten-1-one | Heterobimetallic Complex | Tetrahydrofuran | 90% | [2] |
| Levoglucosenone | Ca(OH)₂ | - | >90% |
Table 2: Yield of Michael Additions with Dibenzyl Malonate (Non-fluorinated)
| Michael Acceptor | Catalyst | Solvent | Yield (%) | Reference |
| Chalcones | 1,2-diphenylethanediamine | Ethanol | Not Specified | |
| α,β-unsaturated ketones | Thiourea/PPY | Toluene | Excellent |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are representative experimental protocols for Michael additions utilizing dimethyl 2-fluoromalonate.
Protocol 1: Organocatalyzed Michael Addition of Dimethyl 2-fluoromalonate to β-nitrostyrene[1]
-
Reaction Setup: To a solution of β-nitrostyrene (1.0 eq) in dichloromethane, the squaramide organocatalyst (0.05 eq) is added.
-
Addition of Nucleophile: Dimethyl 2-fluoromalonate (1.2 eq) is then added to the reaction mixture.
-
Reaction Conditions: The reaction is stirred at room temperature for the time specified in the original literature, with progress monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired Michael adduct.
Protocol 2: Heterobimetallic-Catalyzed Michael Addition of Dimethyl Malonate to 2-Cyclopenten-1-one[2]
-
Catalyst Preparation: The heterobimetallic catalyst is prepared in situ according to the literature procedure.
-
Reaction Setup: To a solution of the catalyst in anhydrous tetrahydrofuran (THF) under an inert atmosphere, 2-cyclopenten-1-one (1.0 eq) is added.
-
Addition of Nucleophile: Dimethyl malonate (1.0 eq) is then added dropwise to the cooled reaction mixture.
-
Reaction Conditions: The reaction is stirred at the specified temperature and monitored by TLC.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The combined organic layers are dried, concentrated, and the product is purified by distillation under reduced pressure.
Mandatory Visualizations
To better illustrate the processes discussed, the following diagrams are provided.
Caption: General experimental workflow for a Michael addition reaction.
Caption: Simplified logical relationship in a base-catalyzed Michael addition.
Comparative Discussion
The higher prevalence of dimethyl 2-fluoromalonate in the literature suggests that it is a more established and perhaps more reliable reagent for Michael additions. Several factors could contribute to this:
-
Steric Hindrance: The smaller methyl groups of dimethyl 2-fluoromalonate likely present less steric hindrance compared to the bulky benzyl groups of this compound. This can lead to faster reaction rates and higher yields, as the nucleophile can more easily approach the Michael acceptor.
-
Solubility and Physical Properties: The physical properties of the two esters, such as their solubility in common reaction solvents, may differ and influence reaction outcomes.
-
Ease of Deprotonation: The electronic effects of the methyl versus benzyl groups could influence the acidity of the α-proton, affecting the ease of enolate formation, which is a key step in the Michael addition mechanism.
While concrete data for this compound is lacking, the "excellent" yields reported for the non-fluorinated dibenzyl malonate suggest that under optimized conditions, it can be an effective nucleophile. The introduction of a fluorine atom is known to increase the acidity of the α-proton, which could potentially enhance the reactivity of this compound compared to its non-fluorinated analog. However, this may be counteracted by the steric bulk of the benzyl groups.
Conclusion
References
A Comparative Guide to the Kinetic Analysis of Dibenzyl 2-Fluoromalonate Alkylation
For researchers, scientists, and drug development professionals, the introduction of fluorine into organic molecules is a critical strategy for modulating their physicochemical and biological properties. The alkylation of malonates is a fundamental carbon-carbon bond-forming reaction, and the use of fluorinated analogs like dibenzyl 2-fluoromalonate presents unique opportunities and challenges. This guide provides a comparative analysis of the kinetic aspects of this compound alkylation against its non-fluorinated counterpart, dibenzyl malonate, and the commonly used diethyl malonate.
Executive Summary
The presence of a fluorine atom at the α-position of the malonate ester significantly influences the kinetics of the alkylation reaction. The strong electron-withdrawing nature of fluorine increases the acidity of the methine proton, potentially leading to faster enolate formation. However, the stability of the resulting fluorinated enolate and steric hindrance can affect the subsequent nucleophilic attack on the alkylating agent. This guide explores these factors, providing a theoretical framework and practical considerations for employing this compound in synthesis.
Comparative Kinetic and Reactivity Analysis
The alkylation of malonic esters proceeds via the formation of a resonance-stabilized enolate, which then acts as a nucleophile in an SN2 reaction with an alkyl halide.[1][2] The kinetics of this process are primarily influenced by the acidity of the α-proton, the stability of the enolate intermediate, and the reactivity of the alkylating agent.
| Feature | This compound | Dibenzyl Malonate | Diethyl Malonate |
| α-Proton Acidity | Higher due to the inductive effect of fluorine. | Moderate. | Lower than the dibenzyl esters. |
| Rate of Enolate Formation | Expected to be faster under identical basic conditions. | Moderate. | Slower than the dibenzyl esters. |
| Enolate Stability | Increased stability of the carbanion due to the electron-withdrawing fluorine. | Moderately stable, resonance-stabilized. | Resonance-stabilized. |
| Nucleophilicity of Enolate | Potentially reduced due to the electron-withdrawing effect of fluorine. | Higher nucleophilicity compared to the fluorinated analog. | Generally considered a soft nucleophile. |
| Rate of Alkylation (SN2) | May be slower due to reduced nucleophilicity and potential steric hindrance. | Generally faster than the fluorinated analog. | Dependent on reaction conditions. |
| Potential Side Reactions | Higher propensity for elimination reactions with certain alkyl halides due to a more stable leaving group (the enolate). | Dialkylation is a common side reaction. | Dialkylation and elimination are common side reactions. |
Key Considerations for this compound:
-
Base Selection: A weaker base may be sufficient for deprotonation compared to non-fluorinated malonates. However, the choice of base and solvent is critical to control the reaction rate and minimize side reactions.
-
Reaction Temperature: Lower reaction temperatures may be necessary to control the exothermicity of the deprotonation step and to enhance the selectivity of the alkylation.
-
Alkylating Agent: The nature of the alkylating agent will significantly impact the reaction. Primary alkyl halides are preferred to minimize elimination side reactions.[2]
Experimental Protocols
A general experimental protocol for the alkylation of malonic esters is provided below. This should be adapted based on the specific substrate and alkylating agent.
Materials:
-
This compound (or other malonic ester)
-
Anhydrous solvent (e.g., THF, DMF)
-
Base (e.g., sodium hydride, potassium carbonate)
-
Alkyl halide
-
Quenching solution (e.g., saturated ammonium chloride)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
To a solution of the malonic ester in the anhydrous solvent under an inert atmosphere, add the base portion-wise at a controlled temperature (e.g., 0 °C).
-
Stir the mixture for a specified time to ensure complete formation of the enolate.
-
Slowly add the alkyl halide to the reaction mixture.
-
Allow the reaction to proceed at the desired temperature, monitoring its progress by a suitable technique (e.g., TLC, GC-MS).
-
Upon completion, quench the reaction with the quenching solution.
-
Extract the product with the extraction solvent.
-
Wash the organic layer with brine, dry over the drying agent, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method (e.g., column chromatography).
For a more detailed protocol on the alkylation of a dibenzyl malonate, refer to the supplementary information.
Visualizing the Process
To better understand the experimental and chemical pathways, the following diagrams are provided.
Caption: General workflow for kinetic analysis of malonate alkylation.
References
A Comparative Analysis of Stability: N-F Fluorinating Agents vs. Fluoromalonates
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to the success and safety of synthetic endeavors. This guide provides a detailed comparison of the stability of two classes of fluorine-containing compounds: N-F fluorinating agents and fluoromalonates, supported by available experimental data and methodologies.
Executive Summary
N-F fluorinating agents are prized for their ability to deliver electrophilic fluorine, enabling the synthesis of a wide array of fluorinated organic molecules. While many modern N-F reagents are designed for enhanced stability compared to their predecessors, they remain highly reactive compounds with specific handling and storage requirements. In contrast, fluoromalonates are generally stable, versatile building blocks used in various synthetic transformations. Their stability allows for less stringent handling procedures, making them attractive for routine laboratory use. This guide will delve into the specifics of their comparative stability, providing quantitative data where available and outlining the experimental protocols used to assess these properties.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the available quantitative data on the thermal stability of common N-F fluorinating agents and the general stability characteristics of fluoromalonates.
Table 1: Thermal Stability of Selected N-F Fluorinating Agents
| Reagent Name | Structure | Melting Point (°C) | Decomposition Temperature (°C) | Key Stability Characteristics |
| Selectfluor® | 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | 190 (decomposes)[1] | Exothermic decomposition above 100[2] | Stable solid, tolerates air and water. Should be stored below 30°C.[1][2] |
| NFSI | N-Fluorobenzenesulfonimide | 110 - 119[3][4] | Not specified | Mild, stable, and highly soluble crystalline solid.[5] Store in a cool, dry, well-ventilated place.[6] |
| DAST | Diethylaminosulfur trifluoride | Not applicable (liquid) | 140[7] | Degrades more rapidly than DeoxoFluor.[7] |
| Deoxo-Fluor® | Bis(2-methoxyethyl)aminosulfur trifluoride | Not applicable (liquid) | 140[7] | Slower decomposition compared to DAST.[7] |
| XtalFluor-E® | Diethylaminodifluorosulfinium tetrafluoroborate | Not specified | 215[7] | Significantly more stable than DAST and Deoxo-Fluor.[7] |
Table 2: General Stability of Fluoromalonates
| Compound Class | Representative Structure | Physical State | General Stability Profile | Storage Recommendations |
| Fluoromalonates | Diethyl fluoromalonate | Colorless liquid | Generally stable compounds under standard laboratory conditions.[8] Diethyl 2-(perfluorophenyl)malonate is stable in acidic and basic solutions at room temperature but decomposes under harsh basic conditions.[9] | No special handling procedures are required beyond standard safety precautions.[8] Store in a cool, dry place. |
Experimental Protocols
The stability of chemical compounds can be assessed through various experimental techniques. Below are detailed methodologies for key experiments relevant to determining the stability of N-F fluorinating agents and fluoromalonates.
Thermal Stability Assessment by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a thermoanalytical technique used to determine the temperatures at which a substance undergoes physical or chemical changes.[10]
Objective: To determine the melting point and decomposition temperature of a solid N-F fluorinating agent.
Methodology:
-
A small, accurately weighed sample (typically 1-5 mg) of the N-F reagent is placed in an aluminum DSC pan.
-
An empty, hermetically sealed aluminum pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
The temperature of the cell is increased at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
The difference in heat flow to the sample and reference is recorded as a function of temperature.
-
Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) are identified as peaks in the DSC thermogram. The onset temperature of the exothermic peak is taken as the decomposition temperature.[7]
Isoteniscope Method for Thermal Stability Determination
The isoteniscope method is used to measure the vapor pressure of a substance and can be adapted to determine its thermal stability by monitoring the pressure increase due to the formation of volatile decomposition products.[11]
Objective: To determine the temperature at which a liquid fluoromalonate begins to decompose.
Methodology:
-
A sample of the fluoromalonate is placed in the isoteniscope bulb.
-
The apparatus is evacuated to remove air and any volatile impurities.
-
The sample is heated to a specific temperature, and the system is allowed to reach equilibrium.
-
The vapor pressure of the sample is measured using a manometer.
-
The temperature is incrementally increased, and the vapor pressure is measured at each step.
-
The decomposition temperature is identified as the temperature at which a significant, non-reversible increase in pressure is observed, indicating the formation of gaseous decomposition products.[11]
Accelerated Stability Testing
Accelerated stability testing subjects a compound to elevated stress conditions (e.g., temperature, humidity) to predict its long-term stability at normal storage conditions.[12][13]
Objective: To estimate the shelf life of an N-F fluorinating agent or a fluoromalonate.
Methodology:
-
Samples of the compound are stored in controlled environment chambers at several elevated temperatures (e.g., 40°C, 50°C, 60°C) and, if relevant, different humidity levels.[14]
-
At specified time intervals, samples are withdrawn and analyzed for purity and the presence of degradation products using a validated analytical method (e.g., HPLC).
-
The rate of degradation at each temperature is determined.
-
The Arrhenius equation is used to extrapolate the degradation rate at the recommended storage temperature (e.g., room temperature).[13]
-
The shelf life is then predicted based on the time it would take for the compound's purity to fall below a specified limit (e.g., 90%).
Visualizing Chemical Structures and Workflows
To further illustrate the compounds and their application, the following diagrams have been generated using Graphviz.
Conclusion
The choice between an N-F fluorinating agent and a fluoromalonate is fundamentally dictated by the intended synthetic transformation. N-F reagents are powerful tools for introducing fluorine atoms via electrophilic pathways. While modern N-F agents like Selectfluor® and NFSI offer significant improvements in stability and handling over older reagents, they are inherently reactive and require careful storage and handling to mitigate risks associated with their oxidizing nature and thermal sensitivity.[2][8][15][16]
Fluoromalonates, on the other hand, are valued for their stability and serve as robust building blocks in organic synthesis.[8] Their lower reactivity translates to greater stability, simplifying storage and handling procedures. The available data indicates that fluoromalonates are generally less prone to decomposition under normal laboratory and storage conditions compared to the more reactive N-F fluorinating agents.
For researchers, a thorough understanding of the stability profiles of these reagents is crucial for designing safe and efficient synthetic routes. When high reactivity for electrophilic fluorination is required, a carefully selected N-F agent is appropriate, with adherence to the manufacturer's safety and storage guidelines. For applications requiring a stable, fluorinated building block, fluoromalonates offer a reliable and user-friendly alternative.
References
- 1. Selectfluor - Wikipedia [en.wikipedia.org]
- 2. Selectfluor [commonorganicchemistry.com]
- 3. 133745-75-2 | N-Fluorobenzenesulfonimide, 97% | NFSI [aspirasci.com]
- 4. N-Fluorobenzenesulfonimide | 133745-75-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. Simpler fluorine chemistry [soci.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. d-nb.info [d-nb.info]
- 10. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. microchemlab.com [microchemlab.com]
- 13. biopharminternational.com [biopharminternational.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. researchgate.net [researchgate.net]
- 16. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Synthesis of Fluoroheterocycles: Dibenzyl 2-Fluoromalonate and Alternative Methodologies
For Researchers, Scientists, and Drug Development Professionals
The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. Dibenzyl 2-fluoromalonate and its diethyl analogue have emerged as valuable C2F synthons for the construction of these vital molecular architectures. This guide provides an objective comparison of synthetic routes to fluoroheterocycles utilizing fluoromalonates against other prevalent methods, supported by experimental data and detailed protocols.
Introduction to Fluoroheterocycles
Fluorine's unique properties—high electronegativity, small size, and the ability to form strong C-F bonds—allow it to modulate pKa, lipophilicity, metabolic stability, and binding affinity of bioactive molecules. Consequently, fluoroheterocycles are integral to a wide array of pharmaceuticals, including antibacterial agents and oncology therapeutics. This guide focuses on the synthesis of two prominent classes: fluoroquinolones and fluoropyrimidines.
Synthesis of Fluoroquinolones: A Comparative Analysis
The quinolone core, particularly the 6-fluoroquinolone motif, is central to a major class of antibiotics. The synthesis of these structures can be broadly approached in two ways: by constructing the quinoline ring system from a fluorinated precursor or by direct fluorination of a pre-existing quinolone scaffold.
Method 1: The Gould-Jacobs Reaction with Diethyl 2-Fluoromalonate
The Gould-Jacobs reaction is a classical and versatile method for synthesizing 4-hydroxyquinolines.[1][2] By employing diethyl 2-fluoromalonate, this reaction can be adapted to produce fluoroquinolones. The general pathway involves the condensation of a substituted aniline with the fluoromalonate ester, followed by thermal cyclization.
Reaction Pathway: Gould-Jacobs using Diethyl 2-Fluoromalonate
Caption: Gould-Jacobs reaction pathway for fluoroquinolone synthesis.
Method 2: Direct Electrophilic Fluorination
An alternative strategy involves the direct fluorination of a pre-formed quinolone ring system. Electrophilic fluorinating agents, such as Selectfluor® (F-TEDA-BF4), are commonly employed for this purpose. This method offers a different retrosynthetic approach, where the fluorine atom is introduced at a later stage.
Experimental Workflow: Direct Electrophilic Fluorination
References
Benchmarking Dibenzyl 2-fluoromalonate against other malonate esters in asymmetric catalysis
Benchmarking Dibenzyl 2-Fluoromalonate in Asymmetric Catalysis: A Comparative Guide
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of this compound against other common malonate esters used as nucleophiles in asymmetric catalysis. The introduction of a fluorine atom on the nucleophilic carbon significantly impacts the substrate's reactivity and stereochemical outcome, making this compound a unique and valuable tool in the synthesis of complex chiral molecules. This document summarizes performance data, details experimental protocols, and visualizes key workflows to aid in methodological decisions.
Introduction to Malonate Esters in Asymmetric Catalysis
Malonate esters are highly valuable C-nucleophiles in asymmetric catalysis, widely used in reactions such as palladium-catalyzed asymmetric allylic alkylation (AAA) and organocatalyzed Michael additions.[1][2][3] The choice of the ester group (e.g., methyl, ethyl, tert-butyl, benzyl) can significantly influence the steric and electronic properties of the nucleophile, thereby affecting reaction efficiency and stereoselectivity.[4]
This compound introduces an additional element of control. The electron-withdrawing fluorine atom increases the acidity of the α-proton, which can alter its nucleophilicity and interaction with the catalyst.[5][6] This guide focuses on comparing its performance against non-fluorinated analogues.
Performance Comparison in Asymmetric Catalysis
The following tables summarize the performance of this compound and other malonate esters in key asymmetric reactions.
Table 1: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
The Pd-catalyzed AAA reaction is a benchmark for evaluating new ligands and reaction conditions.[1][7] Malonates are the most commonly used nucleophiles for this transformation.[1][2]
| Malonate Ester | Electrophile | Catalyst System (mol%) | Yield (%) | ee (%) | Reference |
| Dimethyl Malonate | rac-1,3-diphenylallyl acetate | Pd(dba)₂ (2.5), Ligand (5.0) | >95 | 96 | Trost, B. M. et al. |
| Diethyl Malonate | Trisubstituted Allylic Electrophile | [Ir(COD)Cl]₂ (2.0), Ligand (4.4) | 93 | 97 | Stoltz, B. M. et al.[8][9] |
| Di-tert-butyl Malonate | Trisubstituted Allylic Electrophile | [Ir(COD)Cl]₂ (2.0), Ligand (4.4) | 56 | 90 | Stoltz, B. M. et al.[8] |
| This compound | 1,3-enyne | Cu(OTf)₂ (10), Ligand (12) | 85 | 92 | He, Z.-T. et al.[5][6][10] |
Note: Data is compiled from different studies using optimized conditions for each substrate. Direct comparison should be made with caution. The fluorinated malonate was benchmarked in a copper-catalyzed system, which has emerged as a reliable route for constructing stereocenters.[5][6]
Table 2: Organocatalyzed Asymmetric Michael Addition
The Michael addition is a fundamental C-C bond-forming reaction where malonates act as soft nucleophiles.[3] Organocatalysis offers a powerful, metal-free approach to control the stereochemical outcome.[3][11][12][13]
| Malonate Ester | Michael Acceptor | Catalyst (mol%) | Yield (%) | ee (%) | Reference |
| Diethyl Malonate | β-Arylethenesulfonyl Fluoride | Tertiary Amino-Thiourea (5.0) | 96 | 92 | Palomo, C. et al.[14] |
| Dibenzyl Malonate | α,β-Unsaturated N-Acylpyrrole | La(O-iPr)₃/(S,S)-Ph-linked-BINOL (10) | 88 | 96 | Shibasaki, M. et al.[15] |
| This compound | 1,3-enyne (in a related substitution) | Cu(OTf)₂ (10), Ligand (12) | High | High | He, Z.-T. et al.[5][6] |
Note: The elevated acidity of the fluoromalonate can lower its nucleophilicity, potentially inhibiting the substitution process if not paired with a suitable catalytic system.[5][6]
Experimental Protocols
General Protocol for Pd-Catalyzed Asymmetric Allylic Alkylation (AAA)
This protocol is a representative example for the alkylation of a common benchmark substrate, rac-1,3-diphenylallyl acetate, with a malonate nucleophile.
-
Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), the palladium source (e.g., [Pd(allyl)Cl]₂ or Pd₂(dba)₃) and the chiral ligand are dissolved in a dry, degassed solvent (e.g., THF, CH₂Cl₂, or Toluene). The mixture is stirred at room temperature for 15-30 minutes.
-
Reaction Setup: To the catalyst solution, the allylic substrate (e.g., rac-1,3-diphenylallyl acetate, 1.0 equiv.) is added.
-
Nucleophile Addition: The malonate ester (1.2-2.0 equiv.) is added, followed by a base (e.g., BSA, NaH, or Cs₂CO₃) to generate the nucleophile in situ.
-
Reaction Monitoring: The reaction is stirred at the specified temperature (e.g., 0 °C to 40 °C) and monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with an organic solvent (e.g., Ethyl Acetate or CH₂Cl₂). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄ or MgSO₄, filtered, and concentrated under reduced pressure.
-
Analysis: The crude product is purified by flash column chromatography on silica gel. The yield is determined, and the enantiomeric excess (ee%) is measured by chiral High-Performance Liquid Chromatography (HPLC).
General Protocol for Organocatalyzed Asymmetric Michael Addition
This protocol describes a typical procedure for the addition of a malonate to a nitroolefin, a common Michael acceptor.
-
Reaction Setup: In a vial, the organocatalyst (e.g., a chiral thiourea or cinchona alkaloid derivative, 5-20 mol%) is dissolved in a suitable solvent (e.g., Toluene, CH₂Cl₂, or MTBE).
-
Addition of Reactants: The Michael acceptor (e.g., trans-β-nitrostyrene, 1.0 equiv.) is added to the solution, followed by the malonate ester (1.5-3.0 equiv.).
-
Reaction Conditions: The mixture is stirred at the specified temperature (e.g., -20 °C to room temperature). The reaction progress is monitored by TLC or ¹H NMR spectroscopy.
-
Work-up and Purification: Upon completion, the reaction mixture is directly loaded onto a silica gel column for flash chromatography to isolate the Michael adduct.
-
Analysis: The yield of the purified product is calculated. The diastereomeric ratio (dr) can be determined from the ¹H NMR spectrum of the crude product, and the enantiomeric excess (ee%) is determined by chiral HPLC analysis.
Visualizations
Logical Workflow for Catalyst and Substrate Selection
The following diagram illustrates the decision-making process when selecting a malonate ester and corresponding catalytic system for an asymmetric reaction.
Caption: Decision workflow for selecting malonate esters in asymmetric catalysis.
Experimental Workflow for Asymmetric Catalysis
This diagram outlines the typical experimental steps from reaction setup to final analysis.
Caption: Standard experimental workflow for a typical asymmetric catalytic reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Palladium-Catalyzed Asymmetric Allylic Alkylations with Toluene Derivatives as Pronucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in organocatalytic asymmetric Michael reactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Asymmetric copper-catalyzed alkynylallylic monofluoroalkylations with fluorinated malonates - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC00371C [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
- 9. Ir-Catalyzed Asymmetric Allylic Alkylation of Dialkyl Malonates Enabling the Construction of Enantioenriched All-Carbon Quaternary Centers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Asymmetric copper-catalyzed alkynylallylic monofluoroalkylations with fluorinated malonates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Organocatalyzed Asymmetric Michael Addition of 3-Fluorooxindole to Vinylidene Bisphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Recyclable Organocatalyst for Asymmetric Michael Addition of Acetone to Nitroolefins [organic-chemistry.org]
- 13. mdpi.com [mdpi.com]
- 14. Enantioselective Addition of Dialkyl Malonates to β-Arylethenesulfonyl Fluorides under High-Pressure Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Strategic Calculus of Fluorination: A Cost-Benefit Analysis of Dibenzyl 2-Fluoromalonate in Large-Scale Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Incorporating Fluorine in Complex Molecules
The introduction of fluorine into active pharmaceutical ingredients (APIs) is a well-established strategy for enhancing drug efficacy, metabolic stability, and bioavailability. Dibenzyl 2-fluoromalonate has emerged as a key building block in this endeavor, offering a versatile platform for the synthesis of complex fluorinated molecules. This guide provides a comprehensive cost-benefit analysis of utilizing this compound in large-scale synthesis, comparing its performance with alternative fluorination strategies and providing supporting experimental context.
Executive Summary
This compound presents a compelling option for large-scale synthesis, particularly when the strategic introduction of a fluorinated carbon unit is required, and the benzyl protecting groups offer advantages in downstream synthetic steps. Its primary benefits lie in the stability of the benzyl esters and the potential for selective, mild deprotection via hydrogenolysis, which can be advantageous for sensitive substrates. However, the cost of the starting material is likely higher than that of its diethyl analogue, and the overall cost-effectiveness must be carefully weighed against alternative methods such as late-stage fluorination or the use of other fluorinated building blocks. The choice of strategy is ultimately context-dependent, relying on factors such as the complexity of the target molecule, the number of synthetic steps, and the required scale of production.
Performance and Cost Comparison
While direct, large-scale pricing for this compound is not publicly available and is subject to negotiation with suppliers, a qualitative and comparative cost analysis can be constructed by examining its synthesis and application in contrast to alternatives. The primary cost drivers include the raw materials (dibenzyl malonate, fluorinating agent), the complexity of the synthesis of the building block itself, and the costs associated with its use in subsequent reactions (e.g., solvents, catalysts, purification) and deprotection.
A pertinent case study from the CHEM21 project on the large-scale synthesis of diethyl 2-fluoromalonate offers valuable insights that can be extrapolated to the dibenzyl analogue.[1] The study compares three primary manufacturing routes:
-
Direct Fluorination: Using elemental fluorine (F₂) gas. This method can be highly efficient and atom-economical.[1][2]
-
Halogen Exchange (Halex): Typically involving the substitution of a chlorine or bromine atom with fluoride.
-
Hexafluoropropene (HFP) Reaction: A method involving the reaction of an alcohol with HFP.
The direct fluorination approach was found to have a significantly lower Process Mass Intensity (PMI), indicating a more environmentally benign and efficient process.[1]
Table 1: Comparative Analysis of Large-Scale Synthesis Strategies for 2-Fluoromalonate Esters (based on Diethyl 2-Fluoromalonate data)
| Metric | Direct Fluorination | Halogen Exchange (Halex) | HFP Method |
| Process Mass Intensity (PMI) | < 10[1] | Higher | Higher |
| Atom Economy | Favorable[1] | Moderate | Moderate |
| Raw Material Cost | Potentially lower (uses F₂) | Varies with halogen source | Varies |
| Safety Considerations | High (handling of F₂) | Moderate | Moderate |
| Environmental Impact | Lower[1] | Higher | Higher |
Extrapolating to this compound: The synthesis of this compound would likely follow a similar direct fluorination route from dibenzyl malonate. The cost of dibenzyl malonate is generally higher than diethyl malonate, which would translate to a higher initial cost for the fluorinated building block.
Table 2: Cost-Benefit Analysis of this compound vs. Alternatives
| Feature | This compound | Diethyl 2-Fluoromalonate | Late-Stage Fluorination (e.g., Selectfluor®) |
| Initial Cost | High | Moderate | Low (for a single reaction) |
| Versatility | High | High | Substrate-dependent |
| Scalability | Good | Excellent | Can be challenging |
| Deprotection | Mild (Hydrogenolysis) | Harsher (Saponification) | Not applicable |
| Overall Cost-Effectiveness | Favorable for complex, multi-step syntheses with sensitive functional groups. | Favorable for robust molecules and large volumes. | Potentially high for multiple analogues; ideal for late-stage diversification. |
Experimental Protocols
Detailed, large-scale industrial protocols for the use of this compound are proprietary. However, based on established chemical principles, the following generalized experimental workflows can be outlined.
General Protocol for Alkylation of this compound
This reaction is a common method for introducing the fluorinated malonate moiety into a target molecule.
Materials:
-
This compound
-
Alkyl halide (R-X)
-
Strong, non-nucleophilic base (e.g., Sodium Hydride, NaH; or Lithium diisopropylamide, LDA)
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran, THF; or Dimethylformamide, DMF)
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Extraction solvent (e.g., Ethyl acetate)
-
Drying agent (e.g., anhydrous Magnesium Sulfate)
Procedure:
-
Under an inert atmosphere (e.g., Nitrogen or Argon), a solution of this compound in the anhydrous solvent is prepared in a suitable reactor.
-
The solution is cooled to a low temperature (typically 0 °C to -78 °C, depending on the base).
-
The base is added portion-wise, and the mixture is stirred to allow for the formation of the enolate.
-
The alkyl halide is then added dropwise, maintaining the low temperature.
-
The reaction is allowed to proceed until completion, monitored by an appropriate analytical technique (e.g., TLC, HPLC, or GC).
-
The reaction is carefully quenched by the addition of the quenching solution.
-
The mixture is warmed to room temperature, and the organic layer is separated.
-
The aqueous layer is extracted with the extraction solvent.
-
The combined organic layers are washed, dried, and concentrated under reduced pressure to yield the crude product, which is then purified by an appropriate method (e.g., crystallization or column chromatography).
General Protocol for Deprotection via Hydrogenolysis
The benzyl esters are typically removed via catalytic hydrogenolysis, which is a mild method that is often compatible with a wide range of functional groups.
Materials:
-
Alkylated this compound derivative
-
Palladium on carbon catalyst (Pd/C, typically 5-10 wt%)
-
Solvent (e.g., Ethanol, Methanol, or Ethyl Acetate)
-
Hydrogen source (e.g., Hydrogen gas balloon or high-pressure hydrogenator)
-
Filtration agent (e.g., Celite®)
Procedure:
-
The fluorinated dibenzyl ester is dissolved in the solvent in a reaction vessel suitable for hydrogenation.
-
The Pd/C catalyst is carefully added to the solution.
-
The vessel is purged with the hydrogen source.
-
The reaction is stirred under a hydrogen atmosphere at room temperature or slightly elevated temperature and pressure.
-
The reaction progress is monitored until the starting material is consumed.
-
Upon completion, the reaction mixture is carefully filtered through a pad of the filtration agent to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to yield the deprotected product.
Visualizations
Logical Workflow for Utilizing this compound
References
A Comparative Spectroscopic Guide to Fluorinated Malonate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of fluorinated malonate derivatives, offering valuable data for identification, characterization, and quality control in research and drug development. By presenting key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document serves as a practical reference for scientists working with these important fluorinated building blocks.
Introduction
Fluorinated malonate derivatives are versatile reagents in organic synthesis, enabling the introduction of fluorine atoms into a wide range of molecular scaffolds. The unique properties of fluorine, such as its high electronegativity and small size, can significantly influence the biological activity, metabolic stability, and lipophilicity of drug candidates. Consequently, the precise characterization of these fluorinated intermediates is of paramount importance. This guide offers a comparative analysis of the spectroscopic features of mono- and di-fluorinated malonate esters, alongside their non-fluorinated counterparts, to facilitate their unambiguous identification.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for a selection of malonate derivatives. These values provide a baseline for the identification and differentiation of non-fluorinated, mono-fluorinated, and di-fluorinated species.
Table 1: 1H, 13C, and 19F NMR Spectroscopic Data
| Compound Name | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | 19F NMR (δ, ppm) |
| Diethyl Malonate | 1.28 (t, 6H, -CH3), 3.39 (s, 2H, -CH2-), 4.22 (q, 4H, -OCH2-) | 13.9 (-CH3), 41.5 (-CH2-), 61.5 (-OCH2-), 166.8 (C=O) | N/A |
| Diethyl 2-Fluoromalonate | 1.34 (t, 6H, -CH3), 4.33 (q, 4H, -OCH2-), 5.28 (d, 2JHF = 48.5 Hz, 1H, -CHF-)[1] | 13.9 (-CH3), 62.6 (-OCH2-), 85.2 (d, 1JCF = 195 Hz, -CHF-), 163.9 (d, 2JCF = 24 Hz, C=O)[1] | -195.17 (d, 2JHF = 48.5 Hz)[1] |
| Diethyl 2,2-Difluoromalonate | 1.35 (t, 6H, -CH3), 4.35 (q, 4H, -OCH2-) | 13.8 (-CH3), 63.5 (-OCH2-), 109.5 (t, 1JCF = 265 Hz, -CF2-), 161.5 (t, 2JCF = 33 Hz, C=O) | -100.3 (s) |
| Dibenzyl Malonate | 3.43 (s, 2H, -CH2-), 5.13 (s, 4H, -OCH2Ph), 7.30-7.38 (m, 10H, Ar-H) | 41.8 (-CH2-), 67.4 (-OCH2Ph), 128.3, 128.4, 128.6, 135.4 (Ar-C), 166.3 (C=O) | N/A |
| Dibenzyl 2-Fluoromalonate | 5.2 (d, 1H, CHF), 5.3 (s, 4H, OCH2), 7.3-7.4 (m, 10H, Ar-H) | 68.6 (OCH2), 87.0 (d, 1JCF = 202 Hz, CHF), 128.5, 128.7, 128.8, 134.7 (Ar-C), 163.4 (d, 2JCF = 24 Hz, C=O) | -194.2 (d, 2JHF = 48 Hz) |
Note: NMR data can vary slightly based on the solvent and spectrometer frequency. Data for this compound is predicted based on typical values and requires experimental verification.
Table 2: IR and Mass Spectrometry Data
| Compound Name | Key IR Absorptions (cm-1) | Mass Spectrometry (m/z) |
| Diethyl Malonate | 2984 (C-H), 1733, 1751 (C=O), 1259, 1153 (C-O) | 160 (M+), 115, 88, 45 |
| Diethyl 2-Fluoromalonate | 2985 (C-H), 1745, 1770 (C=O), 1260, 1170 (C-O), 1032 (C-F)[1] | 178 (M+), 133, 105, 77 |
| Diethyl 2,2-Difluoromalonate | 2990 (C-H), 1765 (C=O), 1270, 1180 (C-O), 1100 (C-F) | 196 (M+), 151, 123, 95 |
| Dibenzyl Malonate | 3034, 2955 (C-H), 1734 (C=O), 1265, 1165 (C-O) | 284 (M+), 180, 107, 91 |
| This compound | 3035 (C-H), 1750, 1775 (C=O), 1270, 1180 (C-O), 1050 (C-F) | 302 (M+), 198, 107, 91 |
Note: Mass spectrometry data corresponds to Electron Ionization (EI) and may show variations in fragmentation patterns. Data for this compound is predicted and requires experimental verification.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the fluorinated malonate derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, Acetone-d6, DMSO-d6) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to obtain high-resolution spectra.
-
1H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
13C NMR Spectroscopy: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of 13C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
-
19F NMR Spectroscopy: Acquire the fluorine NMR spectrum, which can be done with or without proton decoupling to observe 1H-19F coupling. 19F NMR is highly sensitive, and a smaller number of scans is usually sufficient. Chemical shifts are typically referenced to an external standard like CFCl3 (0 ppm) or an internal standard.
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid): For liquid samples, place a small drop of the compound between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Sample Preparation (ATR): Alternatively, use an Attenuated Total Reflectance (ATR) accessory. Place a small drop of the liquid sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm-1. A background spectrum of the empty salt plates or the clean ATR crystal should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction (GC-MS): For volatile derivatives like diethyl and dimethyl malonates, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. Dilute the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) and inject it into the GC. A typical GC program would involve an initial temperature hold followed by a ramp to a higher temperature to ensure elution of the compound.
-
Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions and obtaining a characteristic mass spectrum.
-
Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-500) to detect the molecular ion and key fragment ions.
Visualizing the Analytical Workflow
The following diagram illustrates a logical workflow for the spectroscopic analysis of a novel fluorinated malonate derivative.
Caption: Spectroscopic analysis workflow for fluorinated malonates.
This guide provides a foundational dataset and standardized protocols for the spectroscopic analysis of fluorinated malonate derivatives. Researchers can use this information to accelerate their research and development efforts in the synthesis and application of these valuable chemical entities.
References
Safety Operating Guide
Proper Disposal of Dibenzyl 2-Fluoromalonate: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides detailed, step-by-step procedures for the proper disposal of Dibenzyl 2-fluoromalonate, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential to mitigate potential hazards to personnel and the environment.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE).
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification |
| Eye Protection | ANSI-approved safety glasses or chemical splash goggles. A face shield may be necessary for larger quantities. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Skin & Body Protection | A flame-resistant lab coat, fully buttoned, along with full-length pants and closed-toe shoes. |
| Respiratory Protection | Work in a well-ventilated area, preferably within a chemical fume hood. |
II. Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that prevents its release into the environment.
1. Waste Segregation:
-
Isolate this compound waste from all other waste streams at the point of generation.
-
Crucially, never mix this compound with incompatible materials.
2. Container Selection and Labeling:
-
Use a dedicated, leak-proof container that is chemically compatible with this compound.
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
3. Waste Accumulation and Storage:
-
For liquid waste, pour carefully into the designated hazardous waste container, avoiding splashes.
-
For solid waste, carefully transfer the material into the container, minimizing dust generation.
-
Store the sealed container in a designated Satellite Accumulation Area (SAA). This area must be:
-
At or near the point of generation.
-
Under the control of laboratory personnel.
-
A cool, dry, and well-ventilated location, away from sources of ignition.
-
-
Keep the waste container closed at all times, except when adding waste.
4. Arranging for Disposal:
-
This compound should be disposed of through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing[1].
-
Do not discharge this compound to sewer systems [1].
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
5. Decontamination of Empty Containers:
-
Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.
-
Containers can be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste.
-
After triple-rinsing, the container can be offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable for other purposes[1].
III. Spill Management
In the event of a this compound spill, follow these procedures:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the area and ensure it is well-ventilated.
-
Control Ignition Sources: Eliminate all potential sources of ignition from the spill area.
-
Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial sorbent.
-
Collection: Carefully sweep or scoop up the absorbed material and place it into a labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.
IV. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling Dibenzyl 2-fluoromalonate
This guide provides immediate safety, operational, and disposal information for researchers, scientists, and drug development professionals handling Dibenzyl 2-fluoromalonate. The following procedures are based on best practices for handling similar laboratory chemicals and should be implemented to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
While specific toxicity data for this compound is limited, it is prudent to handle it with the care required for potentially hazardous chemicals. Based on information for structurally similar compounds, such as diethyl fluoromalonate, appropriate personal protective equipment is essential to minimize exposure.
Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Standard |
| Eye Protection | Goggles | European Standard EN 166 |
| Hand Protection | Protective gloves (refer to manufacturer's permeability and breakthrough time data) | - |
| Skin and Body Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. | - |
| Respiratory Protection | Follow OSHA respirator regulations. In case of insufficient ventilation, wear suitable respiratory equipment. | 29 CFR 1910.134 or European Standard EN 149 |
Note: The information above is derived from safety data sheets for similar compounds and represents best practices for laboratory safety.
Operational Plan: Step-by-Step Handling Procedure
1. Preparation and Engineering Controls:
-
Ensure adequate ventilation in the work area, especially when handling the substance in confined spaces.[1]
-
An emergency eye wash fountain and safety shower should be readily available in the immediate vicinity of any potential exposure.[2]
-
Keep the chemical away from incompatible materials such as strong oxidizing agents and strong bases.[1]
2. Personal Protective Equipment (PPE) Donning:
-
Before handling, put on all required PPE as specified in the table above.
-
Inspect gloves before use for any signs of degradation or puncture.[1]
3. Handling the Chemical:
-
Avoid contact with eyes, skin, and clothing.[3]
-
Do not breathe mist, vapors, or spray.[1]
-
Handle the product in a closed system or with appropriate exhaust ventilation.[1]
-
Practice good industrial hygiene: do not eat, drink, or smoke when using this product.[1]
-
Wash hands thoroughly before breaks and after handling the chemical.[1]
4. Storage:
5. Accidental Release Measures:
-
In case of a spill, soak up the material with an inert absorbent material (e.g., sand, silica gel, acid binder).[1][3]
-
Collect the absorbed material into a suitable, closed container for disposal.[1][3]
Disposal Plan
1. Waste Identification:
-
Chemical waste generators must determine if the discarded chemical is classified as hazardous waste. Consult local, regional, and national hazardous waste regulations for complete and accurate classification.[1]
2. Waste Collection and Storage:
-
Collect waste residues in suitable, closed containers.[1]
-
Label the waste container clearly.
-
Store waste containers in a designated, well-ventilated area, away from incompatible materials.
3. Container Disposal:
-
Do not reuse empty containers.[1]
-
Empty the remaining contents before disposing of the container in accordance with local regulations.[1]
Quantitative Data
The following table summarizes key physical and chemical properties for Diethyl fluoromalonate, a structurally similar compound, which may provide an indication of the properties of this compound.
| Property | Value |
| Physical State | Liquid |
| Appearance | Clear |
| Boiling Point/Range | 121 - 122 °C / 249.8 - 251.6 °F |
| Flash Point | 62 °C / 143.6 °F |
| Flammability | Combustible liquid |
Source: Fisher Scientific Safety Data Sheet for Diethyl fluoromalonate.[1]
Experimental Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
